molecular formula C6H12N2O2 B165785 Adipamide CAS No. 628-94-4

Adipamide

Cat. No.: B165785
CAS No.: 628-94-4
M. Wt: 144.17 g/mol
InChI Key: GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Description

Adipamide is a colorless powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanediamide
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InChI

InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
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InChI Key

GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)N)CC(=O)N
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Molecular Formula

C6H12N2O2
Record name ADIPAMIDE
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DSSTOX Substance ID

DTXSID4020032
Record name Adipamide
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Molecular Weight

144.17 g/mol
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Physical Description

Adipamide is a colorless powder. (NTP, 1992), Colorless solid; [CAMEO] mp = 228 deg C and practically insoluble in cold water; [Ullmann] White solid; [Alfa Aesar MSDS]
Record name ADIPAMIDE
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC
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Color/Form

PLATES

CAS No.

628-94-4
Record name ADIPAMIDE
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Melting Point

428 °F (NTP, 1992), 220 °C
Record name ADIPAMIDE
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Foundational & Exploratory

Adipamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Core Properties, Synthesis, and Applications of Hexanediamide

Abstract

Adipamide, a dicarboxylic acid amide, serves as a crucial monomer in the synthesis of specialty polyamides and as a chemical intermediate. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, various synthetic routes with experimental protocols, and its applications, particularly in the context of materials for drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.

Core Data and Properties

This compound, also known as hexanediamide, is a white crystalline solid. Its fundamental chemical identifiers and physical properties are summarized below for easy reference.

Chemical Identity and Molecular Structure
IdentifierValue
CAS Number 628-94-4
Molecular Formula C₆H₁₂N₂O₂
IUPAC Name Hexanediamide
Synonyms Adipic acid diamide, Hexanedioic diamide
Physicochemical Properties
PropertyValue
Molecular Weight 144.17 g/mol
Melting Point 220-225 °C
Solubility in water 4.4 g/L at 12 °C
Appearance White crystalline powder

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed, ranging from traditional chemical methods to more recent bio-based approaches. Below are detailed methodologies for key synthesis protocols.

Synthesis from Adipic Acid and Urea (Solvent-Free)

This method provides a greener, solvent-free approach to this compound synthesis.

Materials:

  • Adipic acid

  • Urea

  • Boric acid (catalyst)

  • Aqueous ammonia solution

Procedure:

  • Combine adipic acid (1.0 eq), urea (1.5 eq), and boric acid (0.4 eq) in a mortar.

  • Triturate the mixture thoroughly with a pestle for 5-10 minutes.

  • Transfer the triturated mixture to a beaker and heat it on a hot plate to 160-180°C for 20-30 minutes. The mixture will melt and then solidify as the product forms.

  • After cooling to room temperature, add aqueous ammonia solution to the crude product and heat with stirring to remove any unreacted adipic acid.

  • Filter the solid product, wash with water, and dry to obtain this compound.

Bio-based Synthesis from Glucose

A sustainable route to this compound has been developed starting from glucose. This multi-step process involves the initial conversion of glucose to glucaric acid, followed by amidation and subsequent reduction.[1]

Step 1: Preparation of Glucaric Acid Potassium Salt from Glucose

  • This step involves the oxidation of glucose using nitric acid in the presence of a catalyst, followed by neutralization with potassium hydroxide to yield the potassium salt of glucaric acid.[1]

Step 2: Preparation of Glucaramide

  • The glucaric acid potassium salt (1.0 eq) is treated with a strong acid (e.g., sulfuric acid) in methanol to remove the potassium ions.[1]

  • After removing the methanol, the resulting glucaric acid is treated with an aqueous ammonia solution to form glucaramide.[1]

Step 3: Synthesis of this compound

  • A reaction solution is prepared by mixing hydrogen bromide in acetic acid.[1]

  • The glucaramide from the previous step is added to this solution along with a catalyst.[1]

  • The mixture is then subjected to hydrogenation at a temperature of 120-150°C and a pressure of 30-50 bar for 2-10 hours to produce this compound.[1]

Applications in Drug Development

While not a signaling molecule itself, this compound's bifunctional nature makes it a valuable building block for creating polymers used in drug delivery systems. Polyamides derived from this compound can be designed to be biocompatible and biodegradable, offering a platform for controlled drug release.[2][3]

These polyamide-based systems can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The properties of these polymers can be tuned by copolymerization with other monomers to achieve desired release kinetics and mechanical properties.[4]

Visualized Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of this compound from adipic acid.

G Adipic_Acid Adipic Acid Reaction Reaction (Heating, Catalyst) Adipic_Acid->Reaction Aminating_Agent Aminating Agent (e.g., Urea or Ammonia) Aminating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Washing, Recrystallization) Crude_Product->Purification Adipamide_Product Pure this compound Purification->Adipamide_Product

Caption: Generalized synthesis workflow for this compound.

Role in Polymer-Based Drug Delivery

This diagram illustrates the conceptual role of this compound as a monomer in the formation of a polyamide chain for use in a drug delivery system.

G cluster_monomers Monomers cluster_dds Drug Delivery System This compound This compound (or derivative) Polymerization Polymerization This compound->Polymerization Comonomer Co-monomer (e.g., Diamine) Comonomer->Polymerization Polyamide_Chain Polyamide Backbone Polymerization->Polyamide_Chain Encapsulation Encapsulation/ Conjugation Polyamide_Chain->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Drug_Carrier Drug Carrier (e.g., Nanoparticle) Encapsulation->Drug_Carrier

Caption: this compound as a building block for drug delivery systems.

References

Synthesis of Adipamide from Dimethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of adipamide from dimethyl adipate. The document details the core chemical principles, experimental protocols, and quantitative data associated with this reaction, tailored for professionals in research and development.

Introduction

This compound, a white solid organic compound with the formula (CH₂CH₂C(O)NH₂)₂, is a crucial intermediate in various industrial applications, notably as a monomer in the production of nylon 6,6 and other polyamides.[1] Its synthesis from dimethyl adipate via ammonolysis is a fundamental and widely studied reaction in organic chemistry. This process involves the nucleophilic acyl substitution of the ester groups of dimethyl adipate with ammonia. This guide will explore the reaction mechanism, detail experimental procedures, and present key quantitative data to facilitate its application in a laboratory setting.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from dimethyl adipate proceeds through a nucleophilic acyl substitution mechanism, specifically an ammonolysis reaction.[2] The reaction can be described in two main stages:

  • Nucleophilic Attack: An ammonia (NH₃) molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups of dimethyl adipate. This leads to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, leading to the elimination of a methoxide (CH₃O⁻) leaving group. The methoxide ion then deprotonates the newly added ammonium group to form methanol and the monoamide intermediate, methyl 5-carbamoylpentanoate.

This process is then repeated on the second ester group to yield the final product, this compound.

Reaction_Pathway DMA Dimethyl Adipate (CH₃OOC(CH₂)₄COOCH₃) NH3_1 + 2 NH₃ DMA->NH3_1 This compound This compound (H₂NOC(CH₂)₄CONH₂) NH3_1->this compound Ammonolysis Methanol + 2 CH₃OH This compound->Methanol

Figure 1: Overall reaction for the synthesis of this compound from dimethyl adipate.

Experimental Protocols

While various conditions can be employed, the following protocols provide a general framework for the synthesis of this compound from dimethyl adipate.

Protocol 1: Ammonolysis in Methanolic Ammonia

This protocol is adapted from studies on the ammonolysis of esters.[3][4]

Materials:

  • Dimethyl adipate

  • 7.0 M solution of ammonia in methanol

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Cold methanol for washing

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve a known amount of dimethyl adipate in the 7.0 M solution of ammonia in methanol. A typical molar excess of ammonia is used to drive the reaction to completion.

  • Equip the flask with a reflux condenser and a stir bar.

  • Heat the reaction mixture to a desired temperature (e.g., 25-60°C) and stir for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the this compound product.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting material and soluble byproducts.

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Synthesis using an Amine in Aqueous Solution

This protocol is based on a patented method for this compound synthesis using an amine and can be adapted for ammonia.

Materials:

  • Dimethyl adipate

  • Aqueous ammonia solution (e.g., 28-30%)

  • Reaction vessel with a stirrer

  • Heating and cooling system

  • Filtration apparatus

  • Washing solutions (e.g., potassium bromide solution, acetonitrile solution, cyclohexane solution as described in the patent)

  • Dehydrating agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Charge the reaction vessel with dimethyl adipate and the aqueous ammonia solution.

  • Raise the temperature of the solution to 40-45°C while stirring at a controlled speed (e.g., 110-130 rpm).

  • Maintain these conditions for a specified period (e.g., 50-70 minutes).

  • Allow the reaction mixture to stand without stirring for a period (e.g., 90-120 minutes).

  • Cool the solution to 10-15°C to precipitate the this compound crystals.

  • Filter the crystals and wash sequentially with appropriate solutions to remove impurities.

  • Dry the product using a suitable dehydrating agent to obtain the final this compound.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound and related compounds from dimethyl adipate.

Table 1: Reaction Conditions for the Ammonolysis of Dimethyl Adipate

ParameterValueReference
Reactant 1Dimethyl Adipate[3][4]
Reactant 27.0 M Ammonia in Methanol[3][4]
Temperature25 °C[3][4]
Reaction Time24 hours[3][4]
SolventMethanol[3][4]

Table 2: Synthesis of this compound using an Amine (p-Toluidine) - Example Data

ParameterValueReference
Dimethyl Adipate4 mol
p-Toluidine Solution6 mol
Aqueous Solution6 mol
Temperature45 °C
Stirring Speed130 rpm
Stirring Time70 min
Standing Time120 min
Crystallization Temp.15 °C
Yield93%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from dimethyl adipate.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Dimethyl Adipate and Ammonia Solution Heat_Stir Heat and Stir (e.g., 25-60°C) Reactants->Heat_Stir Cooling Cool to Induce Crystallization Heat_Stir->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Adipamide_Product Adipamide_Product Drying->Adipamide_Product Pure this compound

Figure 2: General experimental workflow for this compound synthesis.
Logical Relationship of Reaction Parameters

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome.

Logical_Relationship Parameters Reaction Parameters Temp Temperature Parameters->Temp Time Reaction Time Parameters->Time Concentration Reactant Concentration Parameters->Concentration Outcome Desired Outcome (High Yield & Purity) Temp->Outcome influences rate & selectivity Time->Outcome affects conversion Concentration->Outcome drives equilibrium

Figure 3: Interplay of key reaction parameters in this compound synthesis.

Conclusion

The synthesis of this compound from dimethyl adipate is a robust and well-understood chemical transformation. By carefully controlling reaction parameters such as temperature, reaction time, and reactant concentrations, high yields of pure this compound can be achieved. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully implement this synthesis in their work. Further optimization may be required based on specific laboratory conditions and desired product specifications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of Adipamide Powder

Introduction

This compound (IUPAC name: Hexanediamide), a diamide of adipic acid, is a white, crystalline powder with the chemical formula C₆H₁₂N₂O₂.[1][2] It serves as a crucial chemical intermediate, particularly in the synthesis of polymers and various organic compounds.[1] For researchers and professionals in drug development and material science, a thorough understanding of its physical characteristics is essential for process optimization, formulation development, and quality control. This document provides a comprehensive overview of the core physical properties of this compound powder, detailed experimental protocols for their characterization, and logical workflows to guide the analytical process.

Core Physical and Chemical Properties

The fundamental properties of this compound powder are summarized below. These values are critical for predicting its behavior in various chemical and physical processes.

PropertyValue
Appearance White to colorless crystalline powder or chunks.[1][3][4][5]
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [1]
Melting Point 220 - 229 °C (428 - 444 °F)[1][2][4]
Boiling Point ~370 °C (698 °F); estimates vary.[3]
Density ~1.243 g/cm³ (Calculated for the triclinic polymorph at 273 K).[6]
Solubility Water: Slightly soluble; 4.4 g/L at 12.2 °C.[1][2][4] Alcohol (Ethanol, Methanol): Very soluble.[1][3] Ether: Slightly soluble.[1] Formic Acid: Soluble (e.g., 50 mg/mL).[4]
Crystal Structure (Triclinic Polymorph) Space Group: P-1[6] Unit Cell Parameters: a = 5.1097 Å b = 5.5722 Å c = 7.0472 Å α = 69.577° β = 87.120° γ = 75.465°[6] Molecules per unit cell (Z): 1[6]

Experimental Protocols for Physical Characterization

Accurate determination of physical properties requires standardized experimental methods. The following protocols outline common techniques used to characterize this compound powder.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.

  • Objective: To determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus) of this compound powder.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q-2000, Perkin-Elmer Diamond DSC).[7]

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.[7] Hermetically seal the pan to enclose the sample.

    • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, under a continuous purge of inert gas like nitrogen (20-50 mL/min).[7][8] The temperature range should span the melting event (e.g., from 25 °C to 250 °C).

    • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).[7]

Crystal Structure Analysis via X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phases of a material and can be used to determine its crystal structure.

  • Objective: To obtain the diffraction pattern of this compound powder to confirm its crystalline form and determine unit cell parameters.

  • Instrumentation: A modern powder X-ray diffractometer (e.g., Siemens D-5000) with a CuKα radiation source (λ = 1.5418 Å).[6][9]

  • Methodology:

    • Sample Preparation: The this compound powder is gently packed into a sample holder, ensuring a flat, smooth surface.

    • Data Collection: The sample is irradiated with monochromatic X-rays at various incident angles (2θ). The intensity of the diffracted X-rays is recorded by a detector. Data is typically collected over a 2θ range of 5° to 50°.

    • Data Analysis:

      • The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline structure.

      • The positions and intensities of the diffraction peaks are analyzed.

      • Indexing software is used to determine the unit cell parameters (a, b, c, α, β, γ) and space group.[6]

      • For full structure solution from powder data, advanced methods like Rietveld refinement are employed.[6]

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate thermal stability and decomposition profiles.[10]

  • Objective: To determine the decomposition temperature and thermal stability of this compound powder.

  • Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery 5500).[11]

  • Methodology:

    • Sample Preparation: Place a precisely weighed sample (5-10 mg) of this compound powder into a TGA pan (typically platinum or alumina).[11]

    • Instrument Setup: Position the pan in the TGA furnace.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[11] The temperature range should extend beyond the decomposition point (e.g., from 25 °C to 600 °C).

    • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The resulting data reveals the temperature ranges in which the material is stable and the kinetics of its decomposition.[11]

Visualized Workflows and Relationships

Diagrams are provided to illustrate key experimental workflows for the physical characterization of a powder such as this compound.

Caption: Workflow for the comprehensive physical characterization of a powder sample.

Caption: Simplified block diagram of a Differential Scanning Calorimetry (DSC) experiment.

References

Adipamide Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of adipamide in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, with the chemical formula C₆H₁₂N₂O₂, is a dicarboxylic acid amide derived from adipic acid. It is a white, crystalline solid at room temperature. Its utility spans various applications, including as a monomer in the synthesis of polyamides, an intermediate in the production of other organic compounds, and a component in pharmaceutical formulations. Understanding its solubility characteristics is paramount for its effective use in these domains, influencing reaction kinetics, purification processes, and bioavailability.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Aqueous and Acidic Solvents

SolventSolubilityTemperature (°C)
Water4.4 g/L[1]12.20[1]
Formic Acid50 mg/mL[2][3]Not Specified
Acetic Acid50 mg/mLNot Specified
Ethanol: Formic Acid (1:1)50 mg/mL[2][3]Not Specified

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative Solubility
MethanolReadily Soluble[4]
EthanolReadily Soluble[4]
General AlcoholsVery Soluble[5]
EtherSlightly Soluble[5]

Note: The lack of specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, and DMSO is a notable gap in the existing literature.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols outline the general methodologies for determining the solubility of a solid compound like this compound in a given solvent.

General Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask. The excess solid ensures that saturation is reached.

  • Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period to allow the system to reach equilibrium. This duration can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a membrane filter that is compatible with the solvent and does not adsorb the solute. Centrifugation followed by careful decantation of the supernatant can also be employed.

  • Quantification: A known volume of the clear, saturated filtrate is carefully diluted. The concentration of this compound in the diluted sample is then determined using a validated analytical method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

OECD Test Guideline 105: Water Solubility

For regulatory purposes, the determination of water solubility often follows standardized guidelines, such as the OECD Test Guideline 105. This guideline describes two primary methods: the Column Elution Method and the Flask Method.

  • Column Elution Method: This method is suitable for substances with low solubility. The test substance is coated on an inert support material and packed into a column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

  • Flask Method: This method is similar to the general shake-flask method described above and is suitable for substances with higher solubility. It involves agitating the substance in water at a constant temperature until equilibrium is reached, followed by separation and analysis of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Conclusion start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate filter Filter to remove undissolved solid agitate->filter dilute Dilute saturated solution filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in water and various organic solvents. While quantitative data for aqueous and some acidic solvents are established, there is a clear need for further research to quantify the solubility of this compound in a broader range of common organic solvents. The provided experimental protocols offer a standardized approach for researchers to generate this valuable data, which is crucial for the continued development and application of this versatile compound.

References

Spectroscopic Analysis of Adipamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipamide (hexanediamide) is a primary amide derived from adipic acid. As a fundamental building block in the synthesis of various polyamides and a potential metabolite in biological systems, a thorough understanding of its structural characteristics is crucial. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document outlines the key spectral features, presents detailed experimental protocols for data acquisition, and includes a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are essential for confirming its identity and purity. The data presented here is for this compound dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in its structure. Due to the molecule's symmetry, the number of unique proton environments is limited. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.21Broad Singlet2H-NH₂
~6.67Broad Singlet2H-NH₂
~2.03Triplet4H-CH₂-C=O
~1.47Multiplet4H-CH₂-CH₂-

The two broad singlets for the amide protons (-NH₂) suggest that they are in slightly different chemical environments or that there is restricted rotation around the C-N bond. The protons on the carbons adjacent to the carbonyl groups appear as a triplet, while the central methylene protons show a more complex multiplet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Given the symmetry of the molecule, three distinct carbon signals are expected.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (ppm)Assignment
~174C=O (Amide Carbonyl)
~35-CH₂-C=O
~25-CH₂-CH₂-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound provides key information about its functional groups, particularly the amide moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H StretchPrimary Amide (-NH₂)[2][3]
2950-2850C-H StretchAlkane (-CH₂)[2]
1690-1630C=O Stretch (Amide I band)Primary Amide (-C=O)[2]
1650-1580N-H Bend (Amide II band)Primary Amide (-NH₂)[2][3]

The presence of a strong absorption band for the C=O stretch (Amide I) and the N-H bend (Amide II), along with the characteristic N-H stretching frequencies, are definitive indicators of the primary amide functional groups in this compound.[2][4]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following sections detail the methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol (Solution State)
  • Sample Preparation :

    • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • The final sample height in the tube should be around 4-5 cm.

  • Instrument Parameters :

    • The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon environment.

    • The spectral data should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard such as TMS.

IR Spectroscopy Protocol (Solid State - KBr Pellet)
  • Sample Preparation :

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be ground to a fine, homogeneous powder.

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Adipamide_Sample This compound Sample Dissolve_DMSO Dissolve in DMSO-d6 Adipamide_Sample->Dissolve_DMSO for NMR Grind_KBr Grind with KBr Adipamide_Sample->Grind_KBr for IR NMR_Spectrometer NMR Spectrometer Dissolve_DMSO->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer Grind_KBr->FTIR_Spectrometer Process_NMR Process NMR Data (¹H & ¹³C) NMR_Spectrometer->Process_NMR Process_IR Process IR Data FTIR_Spectrometer->Process_IR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Multiplicity) Process_NMR->Interpret_NMR Final_Report Final Report Interpret_NMR->Final_Report Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Interpret_IR->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Adipamide: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipamide (hexanediamide), a dicarboxylic acid amide, serves as a crucial monomer in the synthesis of various polyamides and as a building block in organic synthesis. A thorough understanding of its thermal properties, specifically its melting point and thermal stability, is paramount for its application in polymerization processes, material science, and pharmaceutical development. This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, complete with detailed experimental protocols and data presented for clear interpretation.

Physicochemical Properties of this compound

This compound is a white, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC NameHexanediamide[2]
SynonymsAdipic acid diamide, Adipic diamide[2]
CAS Number628-94-4[3]
Molecular FormulaC₆H₁₂N₂O₂[2]
Molecular Weight144.17 g/mol [3]

Melting Point of this compound

The melting point of a crystalline solid is a critical physical constant, indicative of its purity. For this compound, the melting point is consistently reported in a narrow range, signifying a well-defined crystalline structure.

Quantitative Data

The melting point of this compound has been determined by various analytical methods, with Differential Scanning Calorimetry (DSC) providing the most precise data, including the enthalpy of fusion.

ParameterValueMethod
Melting Point226-229 °CNot specified (lit.)
Melting Point220 to 225 °CNot specified
Melting Point499.1 K (226.1 °C)DSC
Enthalpy of Fusion (ΔfusH)52.72 kJ/molDSC
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a phase transition, such as melting, it absorbs energy, which is detected as an endothermic peak on the DSC thermogram.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure no loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermal Stability of this compound

Thermal stability is a measure of a substance's resistance to decomposition upon heating. For this compound, this is a critical parameter for high-temperature applications like melt polymerization.

General Observations

This compound is generally considered to be a thermally stable compound.[4] However, upon combustion, it decomposes to produce hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Quantitative Data

While extensive thermogravimetric analysis (TGA) data for various polyamides derived from this compound is available, specific quantitative data on the thermal decomposition of pure this compound is not prevalent in publicly accessible literature. General information for aliphatic amides suggests that decomposition typically begins at temperatures above 300 °C, but this can vary based on the specific molecular structure and experimental conditions.

ParameterValueMethod
Onset Decomposition TemperatureData not readily availableTGA
Peak Decomposition TemperatureData not readily availableTGA
Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Apparatus: A calibrated Thermogravravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to study the thermal decomposition in the absence of oxidation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

    • The temperature of the maximum rate of mass loss is determined from the peak of the derivative of the TGA curve (DTG curve).

    • The percentage of residual mass at the end of the experiment is also recorded.

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample This compound Sample (5-10 mg) DSC_Heating Heat at 10 °C/min DSC_Sample->DSC_Heating DSC_Peak Endothermic Peak DSC_Heating->DSC_Peak DSC_Analysis Analyze Peak DSC_Peak->DSC_Analysis DSC_Result Melting Point & Enthalpy of Fusion DSC_Analysis->DSC_Result TGA_Sample This compound Sample (5-10 mg) TGA_Heating Heat at 10 °C/min TGA_Sample->TGA_Heating TGA_Mass_Loss Mass Loss Curve TGA_Heating->TGA_Mass_Loss TGA_Analysis Analyze Curve TGA_Mass_Loss->TGA_Analysis TGA_Result Decomposition Temperature & Thermal Stability TGA_Analysis->TGA_Result Start Start Thermal Characterization cluster_DSC cluster_DSC Start->cluster_DSC cluster_TGA cluster_TGA Start->cluster_TGA

Caption: Workflow for the thermal analysis of this compound.

State Transitions of this compound with Temperature

This diagram illustrates the relationship between temperature and the physical state of this compound.

Adipamide_State_Transition Solid Solid State (Crystalline) Liquid Liquid State (Melt) Solid->Liquid Melting (approx. 226-229 °C) Decomposition Decomposition Products (Gaseous) Liquid->Decomposition Thermal Decomposition (>300 °C, approx.)

Caption: State transitions of this compound as a function of temperature.

Conclusion

This compound exhibits a sharp and well-defined melting point in the range of 226-229 °C, confirming its crystalline nature. While generally considered thermally stable, specific data on its decomposition temperature from thermogravimetric analysis is not widely reported. The detailed experimental protocols provided herein for DSC and TGA offer a standardized approach for researchers to accurately characterize the thermal properties of this compound and similar compounds. This knowledge is essential for optimizing its use in various industrial and scientific applications.

References

Adipamide as a Precursor for Nylon 6,6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nylon 6,6 with a focus on the role of adipamide as a key intermediate. The document details the synthetic pathways from adipic acid to adiponitrile, a crucial monomer for nylon 6,6 production, via the this compound route. It includes a comparative analysis of different industrial processes, experimental methodologies derived from established industrial practices, and the subsequent conversion of adiponitrile to the final polymer.

Introduction to Nylon 6,6 and its Precursors

Nylon 6,6 is a synthetic polyamide widely used in various industries due to its excellent mechanical properties, thermal stability, and chemical resistance. It is synthesized through the polycondensation of two monomers: hexamethylenediamine and adipic acid. The production of these monomers, particularly hexamethylenediamine, is a critical aspect of the nylon 6,6 manufacturing chain. Adiponitrile is the direct precursor to hexamethylenediamine, produced through its hydrogenation.

While several industrial routes to adiponitrile exist, including the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile, the synthesis from adipic acid via this compound presents a viable alternative. This route, often referred to as the adipic acid ammonolysis or dehydration process, involves the reaction of adipic acid with ammonia to form this compound, which is subsequently dehydrated to yield adiponitrile.

Synthesis of Adiponitrile via this compound

The conversion of adipic acid to adiponitrile through an this compound intermediate can be broadly categorized into two main industrial approaches: the liquid-phase process and the gas-phase process. Both methods involve the reaction of adipic acid with ammonia, but differ in their reaction conditions and catalyst state.

Chemical Transformations

The overall transformation involves two key steps:

  • Amidation of Adipic Acid: Adipic acid reacts with ammonia to form diammonium adipate, which upon heating, dehydrates to form this compound.

  • Dehydration of this compound: this compound is then catalytically dehydrated to produce adiponitrile.

G Adipic_Acid Adipic Acid This compound This compound Adipic_Acid->this compound + 2 NH₃ Water1 2 H₂O Ammonia Ammonia Adiponitrile Adiponitrile This compound->Adiponitrile Dehydration Water2 2 H₂O

Industrial Production Processes

In the liquid-phase process, molten adipic acid is reacted with ammonia in the presence of a soluble catalyst, typically phosphoric acid or its salts. The reaction is carried out at temperatures ranging from 200 to 300°C.[1] A diluent, such as a semi-nitrile compound, can be used to improve the reaction medium's properties.[1] The crude adiponitrile is then purified through a series of steps including washing, settling, and distillation.[1]

The gas-phase process involves the reaction of vaporized adipic acid with ammonia gas in a fluidized bed reactor. This method typically employs a solid catalyst, such as boron phosphate or phosphoric acid on a silica support.[1] The reaction temperatures are higher than in the liquid-phase process, generally ranging from 350 to 420°C.[1] The gas-phase route is reported to offer higher yields and selectivity.

Quantitative Data Comparison of Adiponitrile Synthesis Routes

The choice of synthesis route for adiponitrile production is influenced by factors such as raw material availability, energy costs, and environmental considerations. The adipic acid ammonolysis route competes with other major industrial processes.

Production RouteKey Raw MaterialsCatalystTemperature (°C)Yield/SelectivityKey AdvantagesKey Disadvantages
Adipic Acid Ammonolysis (Liquid-Phase) Adipic acid, AmmoniaPhosphoric acid or its salts200 - 30084-93% yield (with diluent)[1]Utilizes readily available adipic acid.Lower yield compared to gas-phase, product quality can be lower.[1]
Adipic Acid Ammonolysis (Gas-Phase) Adipic acid, AmmoniaBoron phosphate, H₃PO₄/SiO₂350 - 42092-96% yield[1]High yield and selectivity.Higher energy consumption due to vaporization of adipic acid.
Butadiene Hydrocyanation Butadiene, Hydrogen CyanideNickel-based complexes30 - 150High (overall process)High atom economy.Use of highly toxic hydrogen cyanide.
Acrylonitrile Dimerization AcrylonitrileElectrochemical processAmbient~90% selectivity[2]Avoids the use of hydrogen cyanide.High electricity consumption.

Experimental Protocols (Adapted from Industrial Process Descriptions)

The following protocols are representative methodologies for the synthesis of this compound and its subsequent conversion to adiponitrile, based on the principles of the industrial processes. These are intended as a guide for laboratory-scale synthesis and may require optimization.

Synthesis of this compound from Adipic Acid (Liquid-Phase)

Objective: To synthesize this compound from adipic acid and ammonia in a liquid-phase reaction.

Materials:

  • Adipic acid

  • Ammonia (gas or aqueous solution)

  • Phosphoric acid (catalyst)

  • High-boiling point solvent (e.g., tetraglyme) as a diluent (optional)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Heating mantle with temperature controller

  • Mechanical stirrer

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • To the three-neck flask, add adipic acid and the optional diluent.

  • Add a catalytic amount of phosphoric acid (e.g., 1-2 mol% relative to adipic acid).

  • Begin stirring and heat the mixture to 200-250°C to melt the adipic acid and form a homogeneous solution.

  • Once the desired temperature is reached, start bubbling ammonia gas through the reaction mixture via the gas inlet tube at a steady rate.

  • Continue the reaction for several hours, monitoring the formation of water, which will be evolved and can be collected in a Dean-Stark trap if desired. The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of carboxylic acid C=O stretch and appearance of amide C=O stretch).

  • After the reaction is complete (as indicated by the cessation of water evolution or by analytical monitoring), cool the reaction mixture to room temperature.

  • The crude this compound will solidify upon cooling. It can be purified by recrystallization from a suitable solvent, such as water or ethanol.

Dehydration of this compound to Adiponitrile (Gas-Phase)

Objective: To catalytically dehydrate this compound to adiponitrile in a gas-phase reaction.

Materials:

  • This compound

  • Solid acid catalyst (e.g., phosphoric acid on silica gel)

  • Tube furnace

  • Quartz or stainless steel reactor tube

  • Inert gas (e.g., nitrogen)

  • Condenser

  • Collection flask

Procedure:

  • Prepare the catalyst by impregnating silica gel with a solution of phosphoric acid, followed by drying and calcination.

  • Pack the reactor tube with the prepared catalyst, placing quartz wool at both ends to hold the catalyst bed in place.

  • Install the reactor tube in the tube furnace and connect the gas lines and condenser system.

  • Heat the furnace to the desired reaction temperature (e.g., 350-400°C) under a flow of inert gas.

  • In a separate vessel, melt the this compound.

  • Once the reactor has reached the target temperature, introduce the molten this compound into the reactor via a syringe pump, along with a carrier gas (e.g., nitrogen mixed with a small amount of ammonia).

  • The vaporized this compound will pass over the catalyst bed and undergo dehydration.

  • The product stream, containing adiponitrile and water, will exit the reactor and pass through the condenser.

  • Collect the liquid product in the collection flask, which should be cooled in an ice bath.

  • The crude adiponitrile can be purified by fractional distillation under reduced pressure.

From Adiponitrile to Nylon 6,6

The adiponitrile synthesized via the this compound route serves as a direct precursor to hexamethylenediamine, one of the two essential monomers for nylon 6,6 production.

G Adiponitrile Adiponitrile Hexamethylenediamine Hexamethylenediamine Adiponitrile->Hexamethylenediamine Hydrogenation Hydrogen Hydrogen (H₂) Nylon_Salt Nylon 6,6 Salt Hexamethylenediamine->Nylon_Salt Adipic_Acid Adipic Acid Adipic_Acid->Nylon_Salt Nylon_66 Nylon 6,6 Nylon_Salt->Nylon_66 Polycondensation Water Water

Hydrogenation of Adiponitrile to Hexamethylenediamine

Adiponitrile is converted to hexamethylenediamine through catalytic hydrogenation. This is typically carried out using a nickel or cobalt-based catalyst (e.g., Raney nickel) under high pressure and elevated temperature.[3] The reaction is highly exothermic and is usually performed in the presence of ammonia to suppress the formation of byproducts.

A 100% yield of hexamethylenediamine has been reported using a Raney Ni catalyst at 100°C and 8 MPa of H₂ pressure.[3]

Polycondensation to Nylon 6,6

The final step in the synthesis of nylon 6,6 is the polycondensation of hexamethylenediamine with adipic acid.[4] Equimolar amounts of the two monomers are reacted in water to form a "nylon salt." This salt is then heated in an autoclave to approximately 280°C to drive off water and promote the formation of amide bonds, resulting in the molten nylon 6,6 polymer.[4][5] The polymer is then extruded, cooled, and pelletized.

Conclusion

The synthesis of adiponitrile from adipic acid via an this compound intermediate is a well-established industrial process that offers a viable alternative to other production routes. The choice between the liquid-phase and gas-phase processes depends on a balance of factors including desired yield, energy costs, and capital investment. This technical guide provides a foundational understanding of the chemical principles and process considerations for utilizing this compound as a precursor in the synthesis of nylon 6,6, offering valuable insights for researchers and professionals in the field of polymer chemistry and chemical process development.

References

Adipamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipamide, a dicarboxylic acid amide derived from adipic acid, serves as a versatile scaffold in medicinal chemistry. Its linear, flexible six-carbon backbone provides an ideal platform for the synthesis of diverse derivatives with a wide range of biological activities. This technical guide explores the synthesis, quantitative biological data, and mechanisms of action of various this compound derivatives, with a particular focus on their potential as anticancer agents and enzyme inhibitors. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and development in this promising area of drug discovery.

Introduction

The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. This compound, with its two primary amide groups, offers a unique starting point for creating bidentate ligands or for derivatization at one or both nitrogen atoms to generate a library of compounds with diverse physicochemical properties. The inherent flexibility of the adipoyl core allows for optimal positioning of pharmacophoric groups within a target's binding site. This guide will delve into the synthetic strategies used to create this compound derivatives and highlight their potential in targeting key cellular pathways implicated in disease.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with adipic acid or its more reactive derivatives, such as adipoyl chloride. Standard amide bond formation reactions are then employed to introduce a variety of substituents.

General Experimental Protocol for the Synthesis of N,N'-Disubstituted this compound Derivatives

This protocol outlines a general one-step synthesis for N,N'-diaryl adipamides from adipic acid and substituted anilines.

Materials:

  • Adipic acid

  • Substituted aniline (e.g., 4-chloroaniline)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve adipic acid (1 mmol) and a substituted aniline (2 mmol) in 20 mL of CH2Cl2.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DMAP (0.13 mmol) to the mixture and stir for 15 minutes.

  • Add DCC (2.2 mmol) to the reaction mixture and allow it to warm to room temperature. Stir for 18-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 10 mL of 1N HCl, 10 mL of saturated aqueous NaHCO3, and 10 mL of brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired N,N'-disubstituted this compound derivative.[1]

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and elemental analysis to confirm their structure and purity.[2]

Potential Applications of this compound Derivatives

The this compound scaffold has been explored for its potential in various therapeutic areas, most notably in oncology and as enzyme inhibitors.

Anticancer Activity

Several studies have investigated the cytotoxic effects of various amide derivatives against cancer cell lines. While research on this compound derivatives specifically is emerging, the broader class of diamide and substituted amide compounds has shown significant promise.

3.1.1. N-Phenylbenzamide Derivatives as a Case Study

Research on N-phenylbenzamide derivatives, which share the core amide linkage, has demonstrated their potential as anticancer agents. For instance, a series of imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[3]

CompoundSubstitutionA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
4e p-OCH38.911.19.2
4f p-F7.59.38.9
Doxorubicin -1.21.51.8
Table 1: Cytotoxicity (IC50) of selected N-phenylbenzamide derivatives against various cancer cell lines.[3]

These results indicate that substituted benzamide derivatives can exhibit potent, single-digit micromolar activity against various cancer cell lines. Further exploration of this compound derivatives with similar substitution patterns is warranted.

3.1.2. Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] Flavonoid-based amide derivatives have been shown to target this pathway, suggesting a potential mechanism of action for this compound-based anticancer agents.

Below is a diagram illustrating the PI3K/AKT signaling pathway and the points of potential inhibition by therapeutic agents.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Apoptosis Apoptosis FOXO->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT signaling pathway with potential inhibition points.

Enzyme Inhibition

The this compound scaffold can be modified to target the active sites of various enzymes. A notable example is the development of histone deacetylase (HDAC) inhibitors.

3.2.1. This compound-Based Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy. Several HDAC inhibitors feature a linear carbon chain, similar to the this compound backbone, connecting a zinc-binding group to a capping group that interacts with the surface of the enzyme.

While specific this compound-based HDAC inhibitors with extensive publicly available data are limited, the general structure-activity relationship (SAR) of hydroxamic acid-based HDAC inhibitors provides a blueprint for the design of this compound derivatives.

Experimental Protocol for HDAC Enzyme Inhibition Assay:

This protocol provides a general method for assessing the HDAC inhibitory activity of synthesized compounds using HeLa cell nuclear extracts.

Materials:

  • Synthesized this compound derivatives

  • HeLa cell nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Assay buffer

  • Developer solution

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the HeLa nuclear extract to each well.

  • Add the diluted test compounds or positive control to the respective wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a fluorometric plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[7][8][9]

Below is a workflow diagram for the synthesis and evaluation of potential this compound-based HDAC inhibitors.

HDAC_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation AdipicAcid Adipic Acid Derivatives Synthesis Amide Coupling AdipicAcid->Synthesis Amine Diverse Amines Amine->Synthesis Purification Purification & Characterization Synthesis->Purification AdipamideDerivatives This compound Derivatives Library Purification->AdipamideDerivatives HDAC_Assay HDAC Enzyme Inhibition Assay AdipamideDerivatives->HDAC_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity) AdipamideDerivatives->Cell_Assay IC50 IC50 Determination HDAC_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for discovery of this compound-based HDAC inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The flexible adipoyl scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The successful development of other amide-based therapeutics, particularly in the fields of oncology and enzyme inhibition, provides a strong rationale for the continued investigation of this compound derivatives.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing and screening larger libraries of this compound derivatives with diverse substituents to build comprehensive structure-activity relationships.

  • Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of bioactive this compound derivatives.

  • In Vivo Studies: Evaluating the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models of disease.

By leveraging the synthetic tractability and favorable physicochemical properties of the this compound scaffold, researchers are well-positioned to develop novel and effective therapeutic agents for a range of diseases.

References

Technical Guide on the Health and Safety of Adipamide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is imperative to consult the official SDS for Adipamide from your supplier and to conduct a thorough risk assessment before handling this chemical. All laboratory personnel must be adequately trained in safe handling procedures.

Executive Summary

This compound, a white crystalline solid, is a chemical intermediate with applications in organic synthesis. While it is not classified as a highly hazardous substance, it does present potential health and safety risks that necessitate careful handling. This guide provides an in-depth overview of the health and safety information for this compound, including its physical and chemical properties, known hazards, handling and storage procedures, and emergency response protocols. All quantitative data is summarized in tables for ease of reference, and key experimental and procedural workflows are visualized using diagrams.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₂N₂O₂[1]
Molar Mass 144.174 g·mol⁻¹[1]
Appearance White powder or chunks[1][2]
Melting Point 220 to 229 °C (428 to 444 °F)[1][2]
Solubility in Water 4.4 g/L (at 12 °C)[1]
Autoignition Temperature Not applicable[3]
Flash Point Not applicable[3]

Hazard Identification and Classification

This compound is classified as an irritant to the eyes and skin.[3][4] The toxicological properties of this substance have not been fully investigated.[3] It is important to note that no occupational exposure limits have been listed by ACGIH, NIOSH, or OSHA for this compound.[3]

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescriptionReference
H315 Causes skin irritation[4][5]
H319 Causes serious eye irritation[4][5]
H335 May cause respiratory irritation[5]

Toxicological Information

The primary toxicological concern with this compound is its irritant effects. Limited acute toxicity data is available.

Table 3: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD50MouseOral6 g/kg[3]

Combustion of this compound may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6]

Experimental Protocols

Acute Oral Toxicity (Representative Protocol)

The acute oral toxicity of a substance is typically determined using a limit test or a full study to establish the LD50 value. The following is a generalized protocol based on OECD Test Guideline 423 (Acute Toxic Class Method).

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.[7]

  • Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight prior to dosing.[7]

  • Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.[7] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Dermal Irritation (Representative Protocol)

The potential of this compound to cause skin irritation is assessed using a protocol consistent with OECD Test Guideline 404.

  • Animal Selection: Healthy, young adult albino rabbits are used.[9]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[9]

  • Test Substance Application: A small amount of this compound (typically 0.5 g, moistened with a suitable vehicle) is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[9]

  • Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9]

  • Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale).

Eye Irritation (Representative Protocol)

The potential for this compound to cause eye irritation is evaluated using a protocol aligned with OECD Test Guideline 405.

  • Animal Selection: Healthy, young adult albino rabbits are used.[4]

  • Procedure: A small amount of this compound (typically 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[4][10]

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.[4][11]

  • Scoring: The ocular reactions are scored according to a standardized system (e.g., Draize scale).[4][11]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.[3]

  • Use a laboratory fume hood when handling the powder to minimize dust generation and inhalation.[3]

  • Facilities should be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 4.

Table 4: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationReference
Eye/Face Protection Chemical safety goggles or a face shield.[3][4]
Skin Protection Protective gloves (e.g., nitrile) and a lab coat.[3][4]
Respiratory Protection A NIOSH-approved respirator should be worn if dust is generated and engineering controls are insufficient.[3]
Handling Procedures
  • Avoid contact with eyes, skin, and clothing.[3]

  • Minimize dust generation and accumulation.[3]

  • Wash hands thoroughly after handling.[3]

  • Remove and wash contaminated clothing before reuse.[3]

Storage
  • Store in a tightly closed container.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

Table 5: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid ProcedureReference
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]
Accidental Release Measures
  • Small Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.[3]

  • Large Spills: Use proper personal protective equipment. Follow the same procedure as for small spills, ensuring the area is well-ventilated.

Fire-Fighting Measures
  • In case of fire, use extinguishing media appropriate for the surrounding fire.[3]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]

Visualizations

Experimental Workflow: Dermal Irritation Assessment

Workflow for Dermal Irritation Assessment cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring Animal_Selection Select Healthy Albino Rabbits Fur_Clipping Clip Fur from Dorsal Area Animal_Selection->Fur_Clipping Apply_this compound Apply 0.5g this compound to Skin Patch Fur_Clipping->Apply_this compound Cover_Patch Cover with Gauze and Semi-Occlusive Dressing Apply_this compound->Cover_Patch Remove_Patch Remove Patch after 4 Hours Cover_Patch->Remove_Patch Observe_Skin Observe for Erythema and Edema at 1, 24, 48, 72 hours Remove_Patch->Observe_Skin Score_Reactions Score Reactions (Draize Scale) Observe_Skin->Score_Reactions

Caption: Workflow for assessing the dermal irritation potential of this compound.

Logical Relationship: Personal Protective Equipment (PPE) Hierarchy

Hierarchy of Personal Protective Equipment for this compound Handling cluster_core Core Protection cluster_face Face and Eye Protection cluster_respiratory Respiratory Protection Lab_Coat Lab Coat Gloves Gloves (Nitrile) Goggles Chemical Safety Goggles Face_Shield Face Shield (in addition to goggles for splash risk) Goggles->Face_Shield if splash risk Respirator NIOSH-Approved Respirator Handling_this compound Handling this compound Powder Handling_this compound->Lab_Coat Handling_this compound->Gloves Handling_this compound->Goggles Handling_this compound->Respirator if dust is generated

Caption: Recommended personal protective equipment for handling this compound.

Emergency Response Workflow: Accidental Skin Contact

Emergency Workflow for Accidental Skin Contact with this compound Start Skin Contact Occurs Remove_Clothing Immediately Remove Contaminated Clothing Start->Remove_Clothing Flush_Skin Flush Affected Skin with Plenty of Water for at Least 15 Minutes Remove_Clothing->Flush_Skin Seek_Medical_Attention Seek Medical Attention Flush_Skin->Seek_Medical_Attention Wash_Clothing Wash Contaminated Clothing Before Reuse Seek_Medical_Attention->Wash_Clothing

Caption: First-aid procedure for skin contact with this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Adipamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipamide, also known as hexanediamide, is a white solid organic compound with the chemical formula (CH₂CH₂C(O)NH₂)₂. It serves as a crucial monomer in the production of polyamides, most notably Nylon 6,6, and is a valuable building block in various other chemical syntheses. This document provides detailed application notes and experimental protocols for three common laboratory-scale methods for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Overview of Synthesis Routes

There are several established methods for the laboratory preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction. The three primary routes detailed in this document are:

  • Ammonolysis of Dimethyl Adipate: A traditional and straightforward method involving the reaction of an ester (dimethyl adipate) with concentrated ammonia.[1][2]

  • Direct Ammonolysis of Adipic Acid: This route involves the formation of the diammonium salt of adipic acid, followed by thermal dehydration to yield the diamide.[2][3]

  • From Adipoyl Chloride and Ammonia: A highly efficient, two-step method that proceeds via a reactive acyl chloride intermediate, often following the principles of the Schotten-Baumann reaction.[4][5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative and qualitative parameters for the three described synthesis routes for this compound.

ParameterRoute 1: Ammonolysis of Dimethyl AdipateRoute 2: Direct Ammonolysis of Adipic AcidRoute 3: From Adipoyl Chloride & Ammonia
Primary Reactants Dimethyl Adipate, Concentrated AmmoniaAdipic Acid, Ammonia (aqueous or gas)Adipic Acid, Thionyl Chloride (or Oxalyl Chloride), Ammonia
Key Intermediate None (Direct conversion)Diammonium AdipateAdipoyl Chloride
Reaction Temperature Typically room temperature to moderate heating> 180-200°C (for dehydration step)Step 1: Reflux; Step 2: 0°C to room temp
Reaction Time Several hours to overnightSeveral hoursStep 1: 1-3 hours; Step 2: 1-2 hours
Typical Solvents Excess aqueous ammonia, MethanolWater, or solvent-freeStep 1: Toluene, DCM; Step 2: Biphasic (DCM/Water)
Key Reagents Dimethyl Adipate, NH₄OHAdipic Acid, NH₃/NH₄OHAdipic Acid, SOCl₂, NH₄OH, Base (e.g., NaOH)
Advantages Single step, relatively mild conditions.Uses readily available adipic acid.High yield, rapid reaction at step 2.
Disadvantages May require long reaction times for high conversion.Requires high temperatures for dehydration.[6]Two-step process, uses hazardous reagents (SOCl₂).[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammonolysis of Dimethyl Adipate

Principle: This method involves the nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the carbonyl carbons of the ester groups in dimethyl adipate. Two molecules of methanol are eliminated to form the stable diamide.

Reagents and Equipment:

  • Dimethyl Adipate (1 equiv.)

  • Concentrated Ammonium Hydroxide (28-30%, large excess)

  • Methanol (optional, as co-solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of dimethyl adipate in 100 mL of concentrated ammonium hydroxide.

  • If the ester is not fully soluble, a small amount of methanol can be added to aid dissolution.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Stir the mixture vigorously at room temperature. For a faster reaction, the mixture can be gently heated to 40-50°C.

  • Continue the reaction for 12-24 hours. A white precipitate of this compound will form as the reaction progresses.

  • After the reaction period, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

Work-up and Purification:

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove excess ammonia and ammonium salts.

  • Wash the product with a small portion of cold ethanol (15 mL) to remove unreacted ester.

  • Dry the purified this compound in a desiccator or a vacuum oven at 60-70°C. The melting point of pure this compound is 220-225°C.[1]

Protocol 2: Synthesis of this compound via Direct Ammonolysis of Adipic Acid

Principle: This method first involves an acid-base reaction between adipic acid and ammonia to form diammonium adipate. Subsequently, thermal dehydration of this salt at high temperature removes two molecules of water to form this compound.[2]

Reagents and Equipment:

  • Adipic Acid (1 equiv.)

  • Concentrated Ammonium Hydroxide (28-30%, ~2.2 equiv.)

  • High-temperature reaction vessel (e.g., stainless steel autoclave or a robust glass setup for high-temperature distillation)

  • Distillation apparatus

  • Heating source (oil bath or furnace)

  • Büchner funnel and filter paper

Procedure:

  • To a beaker, add 10.0 g of adipic acid.

  • Slowly add concentrated ammonium hydroxide while stirring until the adipic acid is completely neutralized and dissolved, forming a clear solution of diammonium adipate. Use pH paper to ensure the solution is basic.

  • Transfer the solution to the reaction vessel.

  • Heat the vessel slowly to 180°C to begin driving off water.

  • Once the bulk of the water has been removed, increase the temperature to 200-220°C and maintain for 2-3 hours to ensure complete dehydration to the amide.

  • A stream of ammonia gas can be passed over the melt during this stage to suppress side reactions, though this adds complexity.[2]

  • Allow the vessel to cool to room temperature. The product will solidify into a solid mass.

Work-up and Purification:

  • Carefully break up the solid product mass.

  • Grind the crude product into a powder.

  • Recrystallize the crude this compound from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Protocol 3: Synthesis of this compound from Adipoyl Chloride

Principle: This is a two-step synthesis. First, adipic acid is converted to the more reactive adipoyl chloride using thionyl chloride.[7] Second, the adipoyl chloride is reacted with aqueous ammonia in a vigorous Schotten-Baumann type reaction to form this compound. A base is used to neutralize the HCl byproduct.[4]

Reagents and Equipment:

  • Adipic Acid (1 equiv.)

  • Thionyl Chloride (SOCl₂, ~2.2 equiv.)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (excess)

  • Sodium Hydroxide (for pH adjustment)

  • Separatory funnel, round-bottom flasks, reflux condenser

  • Ice bath

Procedure - Step 1: Synthesis of Adipoyl Chloride:

  • Caution: This step must be performed in a fume hood as SOCl₂ is corrosive and toxic, and HCl gas is evolved.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 10.0 g of adipic acid and 50 mL of anhydrous toluene.

  • Add a few drops of DMF as a catalyst.

  • Slowly add 12 mL (~2.5 equiv.) of thionyl chloride to the stirred suspension.

  • Attach a reflux condenser fitted with a gas trap (e.g., a drying tube leading to a beaker with a basic solution).

  • Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours or until the solution becomes clear and gas evolution ceases.

  • Allow the mixture to cool. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to obtain crude adipoyl chloride as an oily liquid. This intermediate is typically used immediately without further purification.

Procedure - Step 2: Synthesis of this compound:

  • Caution: This reaction is highly exothermic.

  • In a large beaker, prepare a solution of 100 mL of concentrated ammonium hydroxide and cool it in an ice bath.

  • Dissolve the crude adipoyl chloride from Step 1 in 50 mL of DCM.

  • With vigorous stirring, add the adipoyl chloride solution dropwise to the cold ammonia solution. A thick white precipitate of this compound will form immediately.

  • Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring in the ice bath for another 30 minutes.

Work-up and Purification:

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove ammonium chloride and other salts.

  • Wash with a small amount of cold DCM or ethanol to remove any organic impurities.

  • Dry the product in a vacuum oven at 60-70°C.

Visualizations

Reaction Pathway Diagrams

G cluster_1 Route 1: Ammonolysis of Dimethyl Adipate DMA Dimethyl Adipate NH3_1 + 2 NH₃ DMA->NH3_1 Adipamide1 This compound NH3_1->Adipamide1 MeOH + 2 CH₃OH Adipamide1->MeOH

Caption: Reaction scheme for the synthesis of this compound from Dimethyl Adipate.

G cluster_2 Route 2: Direct Ammonolysis of Adipic Acid AA Adipic Acid NH3_2 + 2 NH₃ AA->NH3_2 Salt Diammonium Adipate NH3_2->Salt Heat Heat (Δ, -2 H₂O) Salt->Heat Adipamide2 This compound Heat->Adipamide2

Caption: Reaction scheme for the synthesis of this compound from Adipic Acid.

G cluster_3 Route 3: From Adipoyl Chloride AA3 Adipic Acid SOCl2 + 2 SOCl₂ AA3->SOCl2 AC Adipoyl Chloride SOCl2->AC Step 1 NH3_3 + 2 NH₃ AC->NH3_3 Adipamide3 This compound NH3_3->Adipamide3 Step 2 HCl + 2 HCl Adipamide3->HCl

Caption: Two-step reaction scheme for this compound synthesis via Adipoyl Chloride.

General Experimental Workflow

G Start Starting Material (Ester, Acid, or Acyl Chloride) Reaction Amidation Reaction (Addition of Ammonia) Start->Reaction Precipitation Precipitation / Cooling Reaction->Precipitation Filtration Vacuum Filtration (Isolation of Crude Product) Precipitation->Filtration Washing Washing Steps (Water, Organic Solvent) Filtration->Washing Purification Recrystallization (e.g., from Hot Water) Washing->Purification Drying Drying (Vacuum Oven) Purification->Drying Product Pure this compound Drying->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Adipamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive characterization of Adipamide using a suite of modern analytical techniques. These methodologies are essential for identity confirmation, purity assessment, and physicochemical characterization in research, development, and quality control settings.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. Reversed-phase HPLC, utilizing a C18 or a specialized polar-modified column, offers excellent resolution for separating this compound from its potential impurities, such as starting materials (e.g., adipic acid) and by-products from its synthesis. UV detection is commonly employed for routine analysis due to the presence of the amide chromophore. For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS) is the preferred method.

A robust HPLC method for this compound should exhibit good peak shape, resolution, and reproducibility. Method validation according to ICH guidelines is crucial for ensuring the reliability of the results for quality control and regulatory purposes.[1]

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound standard or sample.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) in a 25 mL volumetric flask.

    • Sonicate if necessary to ensure complete dissolution.

    • Make up to the mark with the solvent to achieve a concentration of 1000 µg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or Discovery® RP-Amide C16 (15 cm × 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of acetonitrile (or methanol) and water (e.g., 20:80 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility.[2]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (amide end-absorption) or a lower wavelength if sensitivity is an issue.

    • Injection Volume: 10 µL.

Quantitative Data Summary:

ParameterValueReference
ColumnNewcrom R1[2]
Mobile PhaseAcetonitrile/Water with Phosphoric Acid[2]
Flow Rate1.0 mL/min[1]
DetectionUV (e.g., 210 nm)-
Retention Time (Rt)Method-dependent-

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify/Assess Purity integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show signals for the amide (-NH₂) protons and the methylene (-CH₂) protons of the adipoyl backbone. The chemical shifts and coupling patterns are characteristic of the molecular structure. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can facilitate the observation of exchangeable amide protons.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Cap the tube and gently invert to ensure homogeneity.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Quantitative Data Summary (¹H NMR in DMSO-d₆):

AssignmentChemical Shift (ppm)MultiplicityIntegrationReference
-NH₂~7.21, ~6.67Broad Singlet4H[3]
-CH₂-C=O~2.03Triplet4H[3]
-CH₂-CH₂-~1.47Multiplet4H[3]

Experimental Workflow (NMR)

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum transfer->acquire_c13 process Process Spectra (FT, Phasing) acquire_h1->process acquire_c13->process analyze Analyze & Assign Peaks process->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note:

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile and thermally stable compounds. For this compound, derivatization might be necessary to improve its volatility for GC-MS analysis.[4] Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is generally more suitable for polar and less volatile molecules like this compound, providing accurate mass measurements of the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information that can be used for identification.

Experimental Protocol: GC-MS (Conceptual)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

    • Derivatization (e.g., silylation) may be required to increase volatility.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

Quantitative Data Summary (GC-MS Fragmentation of this compound):

m/zRelative IntensityProposed FragmentReference
144Low[M]⁺[3]
127Moderate[M-NH₃]⁺[3]
99High[M-CONH₂-H]⁺[3]
86Very High[M-CONH₂-NH₂]⁺[3]
72High[C₄H₆NO]⁺[3]
59High[CONH₃]⁺[3]
44Very High[CONH₂]⁺[3]

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass process Process Mass Spectrum analyze_mass->process identify Identify Compound process->identify

Caption: Workflow for GC-MS analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum will be dominated by characteristic absorptions of the amide functional group. These include N-H stretching vibrations, the C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). The presence and position of these bands provide a unique fingerprint for this compound, allowing for its quick identification and differentiation from related compounds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Quantitative Data Summary (Characteristic FTIR Peaks for Amides):

Vibrational ModeWavenumber (cm⁻¹)DescriptionReference
N-H Stretch3400-3200Two bands for primary amide[5]
C-H Stretch2950-2850Aliphatic C-H-
C=O Stretch (Amide I)~1640Strong absorption[5][6]
N-H Bend (Amide II)~1640-1620Overlaps with Amide I in primary amides[5]
C-N Stretch~1400-

Experimental Workflow (FTIR)

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing place_sample Place Sample on ATR Crystal collect_sample Collect Sample Spectrum place_sample->collect_sample collect_bkg Collect Background Spectrum collect_bkg->collect_sample process Process Spectrum collect_sample->process identify_peaks Identify Functional Groups process->identify_peaks

Caption: Workflow for FTIR analysis of this compound.

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Application Note:

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound. DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting, crystallization, and glass transitions. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. For this compound, DSC will show a sharp endothermic peak corresponding to its melting point. TGA will indicate the temperature at which this compound begins to decompose.

Experimental Protocol: DSC and TGA

  • Instrumentation: A DSC instrument and a TGA instrument, or a simultaneous TGA/DSC analyzer.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.

Quantitative Data Summary (Expected Thermal Properties):

ParameterTechniqueExpected ValueReference
Melting Point (Onset)DSC~220-230 °C-
Enthalpy of FusionDSCMethod-dependent-
Decomposition Temperature (Onset)TGA> 250 °C-
Residue at 600 °CTGALow (in inert atmosphere)-

Experimental Workflow (Thermal Analysis)

Thermal_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh this compound into Pan run_dsc Run DSC weigh->run_dsc run_tga Run TGA weigh->run_tga analyze_dsc Analyze DSC Thermogram run_dsc->analyze_dsc analyze_tga Analyze TGA Thermogram run_tga->analyze_tga

Caption: Workflow for Thermal Analysis of this compound.

Powder X-ray Diffraction (PXRD) for Solid-State Characterization

Application Note:

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline solids.[7] It provides a unique diffraction pattern, or "fingerprint," for a specific crystalline form. PXRD is essential for identifying the polymorphic form of this compound, as different polymorphs can exhibit different physical properties such as solubility and stability. The technique can also be used to determine the degree of crystallinity of a sample and to identify the presence of any crystalline impurities.

Experimental Protocol: PXRD

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation:

    • Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder.

  • Acquisition Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): 5° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

Quantitative Data Summary (Hypothetical PXRD Data):

2θ (°)d-spacing (Å)Relative Intensity (%)
10.18.7540
15.25.82100
20.34.3785
22.53.9560
25.43.5075

Experimental Workflow (PXRD)

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Processing grind Grind Sample mount Mount on Holder grind->mount acquire_pattern Acquire Diffraction Pattern mount->acquire_pattern process Process Diffractogram acquire_pattern->process analyze Identify Crystalline Phase process->analyze

Caption: Workflow for PXRD analysis of this compound.

References

Application Notes and Protocols for Adipamide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of polyamides utilizing adipamide and its derivatives. The following sections offer step-by-step methodologies for common polymerization techniques and present key quantitative data to guide experimental design and analysis.

Introduction to this compound in Polyamide Synthesis

This compound, a dicarbonyl compound, serves as a valuable monomer in step-growth polymerization for the production of polyamides. The amide linkages formed during polymerization impart desirable properties to the resulting polymers, including high thermal stability, mechanical strength, and chemical resistance.[1][2] These characteristics make this compound-based polyamides suitable for a range of applications, from engineering plastics to fibers and adhesives.[3][4] The synthesis of these polymers can be achieved through various methods, most notably melt polycondensation and interfacial polymerization.[4][5]

Experimental Protocols

Melt Polycondensation of this compound-Based Copolyamides

Melt polycondensation is a widely used technique for synthesizing polyamides from a diacid and a diamine at elevated temperatures.[2] This protocol is adapted from the synthesis of copolyamides using an this compound derivative, bis(2-aminoethyl) this compound (BAEA), and adipic acid (AA) with ε-caprolactam.[3]

Materials:

  • This compound or this compound derivative (e.g., bis(2-aminoethyl) this compound)

  • Dicarboxylic acid (e.g., adipic acid)

  • Co-monomer (e.g., ε-caprolactam)

  • Catalyst (e.g., titanium isopropoxide)[6]

  • Nitrogen gas supply

  • High-temperature reactor with mechanical stirring and a distillation column

Procedure:

  • Monomer Salt Preparation:

    • Dissolve equimolar amounts of the this compound derivative (e.g., BAEA) and the dicarboxylic acid (e.g., AA) in a suitable solvent (e.g., a mixture of water and ethanol).

    • Stir the solution at room temperature to form the organic salt.

    • Isolate the salt by filtration and dry under vacuum.[3]

  • Polymerization:

    • Charge the reactor with the prepared this compound-based salt and the co-monomer (e.g., ε-caprolactam) in the desired molar ratio.

    • Purge the reactor with nitrogen gas to create an inert atmosphere.

    • Heat the mixture to a molten state (e.g., 230 °C) under continuous stirring.[6]

    • Add the catalyst, if required.

    • Continue heating for a specified duration (e.g., 4 hours) to allow for polycondensation to occur. During this time, water, a byproduct of the reaction, is removed through the distillation column.[2][6]

    • Increase the temperature (e.g., to 250-270 °C) and apply a vacuum to facilitate the removal of any remaining water and drive the polymerization to completion.[7]

  • Polymer Isolation and Purification:

    • Once the desired viscosity is achieved, extrude the molten polymer from the reactor under nitrogen pressure.[7]

    • Cool the polymer strands in a water bath.

    • Pelletize the solidified polymer for further characterization.

    • The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.[8]

Interfacial Polymerization of Adipoyl Chloride

Interfacial polymerization is a rapid and effective method for producing polyamides at the interface of two immiscible liquids.[5][9] This protocol describes the synthesis of a polyamide from an this compound derivative, adipoyl chloride, and a diamine.

Materials:

  • Adipoyl chloride

  • Diamine (e.g., 1,6-hexanediamine)

  • Organic solvent (e.g., hexane or dichloromethane)[5]

  • Aqueous alkaline solution (e.g., sodium hydroxide solution)[10]

  • Beaker

  • Forceps or a glass rod

Procedure:

  • Prepare Solutions:

    • Dissolve adipoyl chloride in the organic solvent.

    • Dissolve the diamine in the aqueous alkaline solution. The base is necessary to neutralize the HCl byproduct of the reaction.[9][10]

  • Polymerization:

    • Carefully pour the organic solution of adipoyl chloride on top of the aqueous diamine solution in a beaker to form two distinct layers.

    • A polymer film will form instantly at the interface of the two liquids.[9]

  • Polymer Collection:

    • Using forceps or a glass rod, gently grasp the polymer film at the center of the interface.

    • Continuously pull the polymer strand out of the beaker. The polymerization will continue at the interface as the polymer is removed.

    • Wash the collected polymer strand with water and then with a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts.

    • Allow the polymer to air dry.

Quantitative Data Presentation

The following tables summarize key quantitative data from the synthesis of various this compound-based polyamides, providing a basis for comparison of their properties.

Table 1: Thermal and Molecular Weight Properties of PA6-(BAEA/AA) Copolyamides [3]

BAEA/AA Content (mole%)Relative Viscosity (ηr)Molecular Weight (Mw) ( g/mol )Melting Temp. (Tm) (°C)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td5%) (°C)
0 (Neat PA6)-----
52.2914530---
102.7419500162.240.3354.6
15-----

Table 2: Mechanical Properties of PA6-(BAEA/AA) Copolyamides [3]

BAEA/AA Content (mole%)Tensile Strength (MPa)Elongation at Break (%)Peel Strength (N/cm)
0 (Neat PA6)---
533.6114.7-
1052.6584.553.4
15---

Table 3: Crystallization Kinetics Parameters of PA6-(BAEA/AA) Copolyamides [11]

SampleAvrami Exponent (n)Crystallization Activation Energy (ΔEa) (kJ/mol)
Neat PA6--
PA6-51.43 - 3.67-
PA6-101.43 - 3.67-
PA6-151.43 - 3.67-

Visualizations

General Reaction Scheme for Polyamide Synthesis

Polyamide_Synthesis cluster_reactants Reactants cluster_process Polymerization cluster_products Products Diacid This compound Derivative (Diacid or Diacid Chloride) Polycondensation Step-Growth Polycondensation Diacid->Polycondensation Diamine Diamine Diamine->Polycondensation Polyamide Polyamide Polycondensation->Polyamide Byproduct Byproduct (e.g., H2O or HCl) Polycondensation->Byproduct

Caption: General reaction scheme for polyamide synthesis.

Experimental Workflow for Melt Polycondensation

Melt_Polycondensation_Workflow Start Start Monomer_Prep Prepare Monomer Salt (this compound Derivative + Dicarboxylic Acid) Start->Monomer_Prep Reactor_Charge Charge Reactor with Salt and Co-monomer Monomer_Prep->Reactor_Charge Inert_Atmosphere Purge with Nitrogen Reactor_Charge->Inert_Atmosphere Heating_Melting Heat to Molten State (e.g., 230°C) Inert_Atmosphere->Heating_Melting Polycondensation Polycondensation Reaction (e.g., 4 hours) Heating_Melting->Polycondensation Vacuum_Application Apply Vacuum and Increase Temperature (e.g., 250-270°C) Polycondensation->Vacuum_Application Extrusion Extrude Molten Polymer Vacuum_Application->Extrusion Cooling Cool Polymer Strands Extrusion->Cooling Pelletizing Pelletize Polymer Cooling->Pelletizing End End Pelletizing->End

Caption: Workflow for melt polycondensation.

Experimental Workflow for Interfacial Polymerization

Interfacial_Polymerization_Workflow Start Start Prepare_Aqueous Prepare Aqueous Diamine Solution Start->Prepare_Aqueous Prepare_Organic Prepare Organic Adipoyl Chloride Solution Start->Prepare_Organic Layering Layer Organic Solution over Aqueous Solution Prepare_Aqueous->Layering Prepare_Organic->Layering Polymer_Formation Polymer Film Forms at Interface Layering->Polymer_Formation Polymer_Removal Continuously Remove Polymer Strand Polymer_Formation->Polymer_Removal Washing Wash Polymer with Water and Solvent Polymer_Removal->Washing Drying Air Dry the Polymer Washing->Drying End End Drying->End

Caption: Workflow for interfacial polymerization.

References

Application Notes and Protocols: Dehydration of Adipamide to Adiponitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiponitrile (NC-(CH₂)₄-CN) is a crucial chemical intermediate, primarily utilized in the industrial synthesis of hexamethylenediamine, a key monomer for the production of Nylon 6,6. While several large-scale industrial routes to adiponitrile exist, including the hydrocyanation of butadiene and the electrohydrodimerization of acrylonitrile, the dehydration of adipamide offers a viable pathway, particularly in laboratory and specialized synthesis settings.[1] This document provides detailed protocols for the chemical and biocatalytic dehydration of this compound to adiponitrile, including reaction setup, purification, and analytical characterization.

Chemical Dehydration of this compound

The conversion of this compound to adiponitrile involves the removal of two molecules of water, a reaction typically facilitated by a catalyst at elevated temperatures. Both liquid-phase and gas-phase processes have been developed for this transformation.

Signaling Pathway and Logical Relationship

The chemical transformation follows a straightforward logical progression from the starting material, adipic acid, to the final product, adiponitrile, via the intermediate this compound.

G Adipic_Acid Adipic Acid This compound This compound Adipic_Acid->this compound + 2 NH3 - 2 H2O Adiponitrile Adiponitrile This compound->Adiponitrile Dehydration (Catalyst, Heat) - 2 H2O Ammonia Ammonia Water Water Catalyst Catalyst + Heat G Start Start Prepare_Catalyst Prepare Whole-Cell Biocatalyst Suspension Start->Prepare_Catalyst Mix_Reactants Mix Catalyst Suspension with Adipaldehyde Dioxime Prepare_Catalyst->Mix_Reactants Incubate Incubate at 30°C with Stirring Mix_Reactants->Incubate Monitor Monitor Conversion by GC Incubate->Monitor Extract Extract with Organic Solvent Monitor->Extract Upon Completion Dry_Purify Dry and Evaporate Solvent Extract->Dry_Purify End Pure Adiponitrile Dry_Purify->End

References

Application Notes and Protocols: Adipamide as a Monomer in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adipamide as a monomer in the synthesis of polyamides. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes to guide researchers in their laboratory work.

Introduction

This compound, a dicarbonyl compound, serves as a valuable monomer in the synthesis of polyamides, a class of polymers with wide-ranging applications in textiles, automotive parts, and biomedical devices. The presence of two amide functional groups allows this compound to participate in polycondensation reactions with comonomers such as diamines or dicarboxylic acids to form various polyamide structures. The resulting polymers' properties can be tailored by the choice of the comonomer and the polymerization conditions. This document outlines the synthesis and characterization of polyamides using this compound as a key building block.

Synthesis of Polyamides using this compound

Polyamides can be synthesized from this compound through several methods, with direct polycondensation being a prominent laboratory-scale technique. The Yamazaki-Higashi phosphorylation reaction, for instance, provides a versatile method for preparing polyamides under mild conditions.

Key Reaction: Direct Polycondensation

The direct polycondensation of this compound with a diamine, such as 1,6-hexanediamine, in the presence of a condensing agent like triphenyl phosphite (TPP) and pyridine, yields a polyamide. The reaction proceeds through the in-situ activation of the amide groups of this compound, facilitating the formation of new amide linkages with the diamine.

Polyamide_Synthesis cluster_reactants Monomers This compound This compound (H₂NCO(CH₂)₄CONH₂) Monomers Diamine Diamine (e.g., 1,6-Hexanediamine) Polyamide Polyamide (-[CO(CH₂)₄CONH(CH₂)₆NH]n-) Monomers->Polyamide + Condensing_Agent Condensing Agent (e.g., Triphenyl Phosphite/Pyridine) Condensing_Agent->Polyamide Solvent Solvent (e.g., NMP/LiCl) Solvent->Polyamide Reaction_Conditions Heat (e.g., 100-120°C) Reaction_Conditions->Polyamide Byproducts Byproducts (e.g., Triphenylphosphine oxide, Pyridinium salt)

Caption: General reaction scheme for the synthesis of polyamide from this compound and a diamine via direct polycondensation.

Experimental Protocols

Protocol 1: Synthesis of Polyamide from this compound and 1,6-Hexanediamine via Direct Polycondensation

This protocol is adapted from the Yamazaki-Higashi phosphorylation reaction for the synthesis of aromatic polyamides and is applicable for the direct polycondensation of this compound with an aliphatic diamine.

Materials:

  • This compound (1 equivalent)

  • 1,6-Hexanediamine (1 equivalent)

  • Triphenyl phosphite (TPP) (2.2 equivalents)

  • Pyridine (dried)

  • N-Methyl-2-pyrrolidone (NMP) (dried)

  • Lithium Chloride (LiCl) (dried)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Condenser

Procedure:

  • Drying: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: In the three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 eq.), 1,6-hexanediamine (1 eq.), and LiCl (5% w/v of NMP).

  • Solvent Addition: Add anhydrous NMP to dissolve the monomers under a gentle stream of nitrogen.

  • Addition of Reagents: To the stirred solution, add dry pyridine followed by triphenyl phosphite (TPP).

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove residual solvents and byproducts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight.

Protocol 2: Characterization of the Synthesized Polyamide

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the dried polymer is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an ATR-FTIR spectrometer.

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • ~3300 cm⁻¹ (N-H stretching)

    • ~2930 and ~2850 cm⁻¹ (C-H stretching)

    • ~1640 cm⁻¹ (C=O stretching, Amide I)[1]

    • ~1540 cm⁻¹ (N-H bending, Amide II)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or formic acid-d).

  • Analysis: Record ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: Resonances corresponding to the methylene protons of the this compound and diamine units, and the N-H protons of the amide linkages.

  • Expected ¹³C NMR Signals: Resonances for the carbonyl carbons and the methylene carbons of the polymer backbone.

3. Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC):

    • Procedure: Heat a small sample of the polymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10°C/min.

    • Analysis: Determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA):

    • Procedure: Heat a sample of the polymer (10-15 mg) in a crucible under a nitrogen atmosphere at a heating rate of 10°C/min.

    • Analysis: Determine the decomposition temperature (Td), which is often reported as the temperature at 5% or 10% weight loss.[2]

Data Presentation

The following tables summarize typical quantitative data for polyamides synthesized from this compound derivatives or analogous aliphatic monomers.

Table 1: Thermal Properties of Aliphatic Polyamides

Polyamide SystemGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C at 10% loss)Reference
PA6-(BAEA/AA) 10 mol%40.3162.2354.6[3]
PA6-(BAEA/AA) 15 mol%---[3]
PA6-BABA/SA43.5 - 66.6164.0 - 211.0449.5 - 452.2[4]
Aromatic Polyamide137-350[2]

BAEA: bis(2-aminoethyl) this compound; AA: Adipic Acid; BABA: N¹,N⁶-bis(4-aminobutyl) this compound; SA: Sebacic Acid

Table 2: Molecular Weight and Mechanical Properties of Aliphatic Polyamides

Polyamide SystemNumber-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Tensile Strength (MPa)Elongation at Break (%)Reference
PA6-(BAEA/AA)-14,530 - 19,50033.6 - 52.6114.7 - 584.5[3]
PA6-BABA/SA-12,652 - 20,275-429.3 - 726.2[4]
Aromatic Polyamide12,000 - 59,00037,000 - 93,00077 - 92-[5]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of polyamides from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation (this compound & Diamine) Polycondensation Direct Polycondensation Monomer_Prep->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Purification Washing & Filtration Precipitation->Purification Drying Vacuum Drying Purification->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR DSC DSC Analysis Drying->DSC TGA TGA Analysis Drying->TGA GPC GPC (for Mw) Drying->GPC

Caption: A typical experimental workflow for polyamide synthesis and characterization.

Logical Relationship of Polymer Properties

The properties of the synthesized polyamides are influenced by several factors, as depicted in the diagram below.

properties_relationship Monomer_Structure Monomer Structure (this compound, Comonomer) Molecular_Weight Molecular Weight (Mn, Mw) Monomer_Structure->Molecular_Weight Crystallinity Crystallinity Monomer_Structure->Crystallinity Polymerization_Conditions Polymerization Conditions (Temp, Time, Catalyst) Polymerization_Conditions->Molecular_Weight Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus) Molecular_Weight->Mechanical_Properties Thermal_Properties Thermal Properties (Tg, Tm, Td) Crystallinity->Thermal_Properties Crystallinity->Mechanical_Properties Solubility Solubility Crystallinity->Solubility

Caption: Interrelationship between synthesis parameters and final polymer properties.

Conclusion

This compound is a versatile monomer for the synthesis of a variety of polyamides. By employing direct polycondensation methods and carefully selecting comonomers, researchers can produce polymers with a range of thermal and mechanical properties suitable for diverse applications. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals working in polymer chemistry and materials science.

References

Applications of Adipamide in Materials Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipamide, a dicarboxylic acid amide derived from adipic acid, serves as a crucial building block in the synthesis of a variety of polymeric materials. Its symmetrical structure and the presence of two amide functionalities allow for the formation of linear polymers with desirable mechanical and thermal properties. The primary application of this compound lies in the production of polyamides, most notably Nylon 6,6, where it is a key component of the repeating unit in the polymer backbone.[1][2][3] Research has also explored its use in copolyamides, biodegradable poly(ester amides), and as a component in more complex macromolecular architectures.[4][5][6][7]

These application notes provide an overview of the use of this compound in materials science, with detailed protocols for the synthesis and characterization of this compound-based polymers.

I. Synthesis of this compound-Based Polyamides

This compound is a fundamental monomer in the synthesis of various polyamides. The strong hydrogen bonding between the amide groups in the resulting polymer chains imparts high strength, toughness, and thermal stability.[1][6]

A. Poly(hexamethylene this compound) (Nylon 6,6)

The most prominent application of this compound is in the synthesis of poly(hexamethylene this compound), commonly known as Nylon 6,6.[1][2][3] This is achieved through the polycondensation reaction of hexamethylenediamine and adipic acid, where this compound represents the repeating amide linkage structure.[1][3]

This protocol describes a common industrial method for synthesizing Nylon 6,6.

Materials:

  • Hexamethylenediammonium adipate (AH salt) aqueous solution (typically 50-60%)

  • Acetic acid (for viscosity control, optional)

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a condenser for water removal.

  • Extruder and pelletizer

Procedure:

  • Salification (Salt Preparation): An aqueous solution of hexamethylenediamine and adipic acid is neutralized to form hexamethylenediammonium adipate (AH salt). The pH is carefully adjusted to ensure a stoichiometric balance of the amine and acid groups.

  • Prepolymerization (Autoclave Stage):

    • The AH salt solution is charged into the autoclave.

    • The reactor is purged with nitrogen to remove oxygen.

    • The temperature is gradually raised to approximately 220-235°C under a pressure of about 1.7-1.8 MPa (250-260 psi).[8]

    • During this stage, water is continuously removed through the condenser, and the polycondensation reaction begins, forming a low molecular weight prepolymer.

  • Polycondensation (Finishing Stage):

    • The pressure is slowly reduced to atmospheric pressure while the temperature is increased to 270-290°C.

    • The removal of water is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.

    • The reaction is continued under these conditions for a specific duration (e.g., 30-60 minutes) to achieve the desired molecular weight, which can be monitored by measuring the melt viscosity.[3]

  • Extrusion and Pelletization:

    • The molten polymer is then extruded from the reactor under nitrogen pressure through a die.

    • The polymer strand is cooled in a water bath and cut into pellets.

Characterization:

The resulting Nylon 6,6 can be characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (by DSC and TGA), and mechanical properties (by tensile testing).

Nylon66_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Adipic_Acid Adipic Acid Salification Salification (AH Salt Formation) Adipic_Acid->Salification Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Salification Prepolymerization Prepolymerization (220-235°C, 1.7-1.8 MPa) Salification->Prepolymerization Water Removal Polycondensation Polycondensation (270-290°C, Atmospheric Pressure) Prepolymerization->Polycondensation Pressure Reduction & Water Removal Nylon66 Poly(hexamethylene this compound) (Nylon 6,6) Polycondensation->Nylon66

Caption: Workflow for the synthesis of Nylon 6,6.

B. This compound-Based Copolyamides

This compound can be copolymerized with other diamines and diacids or with lactams to tailor the properties of the resulting copolyamide.[6][7] For example, incorporating this compound units into Polyamide 6 (PA6) can modify its crystallization behavior, melting point, and mechanical properties.[6]

This protocol describes the synthesis of a copolyamide from ε-caprolactam and an organic salt of bis(2-aminoethyl) this compound and adipic acid.[6]

Materials:

  • ε-caprolactam

  • Bis(2-aminoethyl) this compound (BAEA)

  • Adipic acid (AA)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation setup.

Procedure:

  • Salt Preparation:

    • Equimolar amounts of BAEA and AA are dissolved in deionized water to form the BAEA/AA organic salt.

  • Polymerization:

    • A desired molar ratio of ε-caprolactam and the BAEA/AA salt are charged into the reactor.

    • The reactor is purged with nitrogen.

    • The temperature is raised to 260-280°C to initiate the ring-opening polymerization of ε-caprolactam and the polycondensation of the salt.

    • The reaction is carried out for several hours (e.g., 4-6 hours) under a slow stream of nitrogen to facilitate the removal of water.

    • The resulting copolyamide is then cooled and collected.

II. Biodegradable Poly(ester amides) from this compound

Poly(ester amides) (PEAs) are a class of biodegradable polymers that combine the desirable properties of both polyesters and polyamides.[4][5] The presence of ester linkages makes them susceptible to hydrolytic degradation, while the amide groups provide good mechanical strength and thermal stability.[4][5] this compound can be used as a comonomer in the synthesis of PEAs.

Experimental Protocol: Synthesis of a Poly(ester amide) via Melt Polycondensation

This protocol outlines the synthesis of a PEA from a diol, a diamine, and adipic acid.

Materials:

  • 1,4-Butanediol

  • Hexamethylenediamine

  • Adipic acid

  • Catalyst (e.g., titanium tetrabutoxide)

  • Nitrogen gas

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Esterification:

    • Adipic acid and an excess of 1,4-butanediol are charged into the flask with the catalyst.

    • The mixture is heated to 180-200°C under a nitrogen atmosphere to form a polyester prepolymer, with the removal of water.

  • Amidation:

    • Hexamethylenediamine is added to the polyester prepolymer.

    • The temperature is raised to 220-240°C to facilitate the amidation reaction and the formation of the poly(ester amide).

    • A vacuum is applied in the later stages to remove the byproducts and drive the polymerization to completion.

    • The resulting polymer is cooled and collected.

III. Quantitative Data of this compound-Based Polymers

The properties of this compound-based polymers can be tailored by varying the comonomers and the synthesis conditions. The following tables summarize typical properties of these materials.

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Nylon 6,655 - 8315 - 3001.2 - 2.8General Data
PA6/BAEA/AA Copolyamide (5 mol% BAEA/AA)52.6584.5-[6]
PA6/BAEA/AA Copolyamide (10 mol% BAEA/AA)45.8114.7-[6]
PA6/BAEA/AA Copolyamide (15 mol% BAEA/AA)33.6325.6-[6]

Table 1: Mechanical Properties of this compound-Based Polyamides

PolymerMelting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)Reference
Nylon 6,6255 - 26550 - 60~450General Data
PA6/BAEA/AA Copolyamide (5 mol% BAEA/AA)185.348.2365.4[6]
PA6/BAEA/AA Copolyamide (10 mol% BAEA/AA)162.240.3354.6[6]
PA6/BAEA/AA Copolyamide (15 mol% BAEA/AA)175.845.1360.1[6]

Table 2: Thermal Properties of this compound-Based Polyamides

IV. Characterization of this compound-Based Polymers

A variety of analytical techniques are used to characterize the structure and properties of this compound-based polymers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of amide and ester functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and composition of the polymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[9][10][11][12][13]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.[9][10][11][12][13]

  • X-ray Diffraction (XRD): To determine the crystalline structure and degree of crystallinity.

  • Tensile Testing: To measure mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Polymer_Characterization_Workflow cluster_structural Structural Analysis cluster_properties Property Analysis Start Synthesized this compound-Based Polymer FTIR FTIR Start->FTIR Functional Groups NMR NMR Start->NMR Chemical Structure GPC GPC Start->GPC Molecular Weight XRD XRD Start->XRD Crystallinity DSC DSC Start->DSC Thermal Transitions TGA TGA Start->TGA Thermal Stability Tensile_Testing Tensile Testing Start->Tensile_Testing Mechanical Properties

Caption: Workflow for the characterization of this compound-based polymers.

Conclusion

This compound is a versatile and important monomer in materials science, primarily for the synthesis of high-performance polyamides and copolyamides. Its ability to impart desirable mechanical and thermal properties makes it a cornerstone in the polymer industry. Furthermore, its incorporation into biodegradable poly(ester amides) opens up possibilities for more sustainable materials. The protocols and data presented here provide a foundation for researchers to explore and innovate with this compound in the development of new materials for a wide range of applications.

References

Application Notes and Protocols for the Experimental Polymerization of Adipamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyamide 6,6 (Nylon 6,6) from the polymerization of adipamide precursors, specifically adipic acid and hexamethylenediamine. The document outlines three common polymerization methods: melt polymerization, interfacial polymerization, and solution polymerization. Additionally, standard protocols for the characterization of the resulting polyamide are provided.

Overview of this compound Polymerization

Polyamide 6,6 is a widely used engineering thermoplastic synthesized through the step-growth polycondensation of a dicarboxylic acid (adipic acid) and a diamine (hexamethylenediamine).[1] The designation "6,6" refers to the six carbon atoms in the diamine and six carbon atoms in the diacid monomers.[2] The resulting polymer is characterized by its high mechanical strength, rigidity, and resistance to heat and chemicals, properties that arise from the strong hydrogen bonds between the polymer chains.[1]

The overall chemical reaction for the polymerization of adipic acid and hexamethylenediamine to form polyamide 6,6 is as follows:

n HOOC-(CH₂₎₄-COOH + n H₂N-(CH₂₎₆-NH₂ → [-OC-(CH₂₎₄-CO-NH-(CH₂₎₆-NH-]n + 2n H₂O

Experimental Protocols

This section details the experimental procedures for three distinct methods of this compound polymerization.

Melt Polymerization

Melt polymerization is a common industrial method that involves heating the monomers to a molten state to initiate and sustain the polymerization reaction.[3] This process is typically carried out in two main stages: the formation of a nylon salt followed by polycondensation under heat and vacuum.[3][4]

Protocol for Melt Polymerization:

Part A: Formation of Hexamethylenediammonium Adipate (Nylon Salt)

  • Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250-mL beaker.[3]

  • To this solution, add 12 mL of a 70% (v/v) aqueous solution of hexamethylenediamine.[3]

  • Heat the mixture at a low temperature for 10 minutes. A white precipitate of hexamethylenediammonium adipate (nylon salt) will form.[3]

  • Collect the precipitated salt using a Büchner funnel with coarse filter paper.[3]

  • Wash the salt cake with three 10-mL portions of ethanol.[3]

  • Air-dry the salt to remove any residual ethanol.[3]

  • Weigh the dry nylon salt and calculate the percent yield. The melting point of the salt can be optionally determined.[3]

Part B: Polycondensation

  • Set up a high-temperature oil bath using 300 mL of silicone oil in a 600-mL beaker. Preheat the bath to 215 °C.[3]

  • Place 10 g of the dried nylon salt into a large ignition tube.[3]

  • Purge the ignition tube with nitrogen gas and seal it with a rubber stopper. Secure the stopper with heat-resistant tape.[3]

  • Place a wire mesh screen around the ignition tube for safety.[3]

  • Immerse the sealed ignition tube in the preheated oil bath at 215 °C for one hour. Monitor and maintain the temperature.[3]

  • After one hour, increase the oil bath temperature to 285 °C.[4]

  • Carefully replace the nitrogen-purged stopper with a one-hole stopper connected to a vacuum pump.[3]

  • Apply a vacuum for 30 minutes to remove the water produced during condensation, which drives the polymerization to completion.[3]

  • After 30 minutes, carefully remove the ignition tube from the oil bath and allow it to cool to room temperature.[3]

  • The resulting solid polyamide 6,6 can be recovered by carefully breaking the ignition tube.

Interfacial Polymerization (The "Nylon Rope Trick")

Interfacial polymerization is a rapid and visually demonstrative method carried out at the interface of two immiscible liquids.[5] This technique typically uses a more reactive derivative of the dicarboxylic acid, such as adipoyl chloride.[6]

Protocol for Interfacial Polymerization:

  • Prepare Solution A (Aqueous Phase): In a 100-mL beaker, dissolve approximately 1 g of hexamethylenediamine in 25 mL of deionized water. Add 3 drops of sodium hydroxide solution to make the solution alkaline.[5][7]

  • Prepare Solution B (Organic Phase): In a separate 100-mL beaker, dissolve approximately 1 g of adipoyl chloride in 25 mL of cyclohexane.[6]

  • Initiate Polymerization: Gently pour the adipoyl chloride solution (Solution B) down the side of the beaker containing the hexamethylenediamine solution (Solution A) to form two distinct layers. A film of polyamide 6,6 will form immediately at the interface.[5]

  • Extract the Polymer: Using forceps, carefully grasp the polymer film at the center of the interface and pull it upwards. A continuous strand or "rope" of nylon can be drawn from the beaker.[5]

  • Collect and Wash the Polymer: The nylon rope can be wound around a glass rod or a test tube. After extraction, wash the polymer thoroughly with water and then with a 50% aqueous ethanol solution.[5]

  • Drying: Allow the collected polyamide to air dry completely.[5]

Solution Polymerization

In solution polymerization, both monomers are dissolved in a common solvent in which the resulting polymer is also soluble. This method allows for better control of the reaction temperature.

Protocol for Solution Polymerization:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve equimolar amounts of adipic acid and hexamethylenediamine in a suitable solvent such as m-cresol.

  • Purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to a temperature of approximately 180-200°C with continuous stirring.

  • Maintain this temperature for 2-4 hours to allow for polycondensation to occur. The water formed during the reaction will be removed by distillation.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polyamide by pouring the solution into a non-solvent such as methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation: Summary of Reaction Conditions

ParameterMelt PolymerizationInterfacial PolymerizationSolution Polymerization
Monomers Adipic Acid & HexamethylenediamineAdipoyl Chloride & HexamethylenediamineAdipic Acid & Hexamethylenediamine
Stoichiometry 1:1 molar ratio (as nylon salt)[3]Not strictly controlled due to interfacial natureEquimolar amounts
Temperature 215°C (pre-polymerization), 285°C (polymerization)[3][4]Room Temperature[6]180-200°C
Pressure Atmospheric (initial), Vacuum (final)[3]Atmospheric[5]Atmospheric
Solvent(s) None (initially ethanol for salt prep)[3]Water and Cyclohexane[5]m-cresol
Catalyst/Additive NoneSodium Hydroxide (acid scavenger)[5]None
Reaction Time ~1.5 hours[3]Rapid, continuous extraction[5]2-4 hours

Characterization Protocols

Viscosity Measurement

The relative viscosity of a polymer solution provides an indication of its molecular weight.

Protocol for Relative Viscosity Measurement:

  • Prepare a solution of the polyamide in a suitable solvent, such as 90% formic acid, at a concentration of 22.0 +/- 0.01 grams of polymer per a specified volume of acid.[6]

  • Agitate the mixture on a shaker until the polymer is fully dissolved.[6]

  • Place the solution in a constant temperature bath at 25°C for at least one hour.[6]

  • Measure the viscosity of the polymer solution and the pure solvent using a Brookfield viscometer or a capillary viscometer (e.g., Ubbelohde).[6][8]

  • Calculate the relative viscosity (Rv) as the ratio of the absolute viscosity of the polymer solution (Ms) to the absolute viscosity of the pure solvent (Mf): Rv = Ms / Mf.[6]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Protocol for DSC Analysis:

  • Accurately weigh 5-10 mg of the dry polyamide sample into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to approximately 280°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample back to room temperature at a controlled rate.

  • Perform a second heating scan under the same conditions as the first.

  • Analyze the second heating curve to determine Tg and Tm. The percent crystallinity (Xc) can be calculated from the heat of fusion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer and confirm the formation of the amide linkages.

Protocol for FTIR Analysis:

  • Obtain a small amount of the dry polyamide sample.

  • If using an Attenuated Total Reflectance (ATR) accessory, place the sample directly onto the ATR crystal and apply pressure.

  • Alternatively, prepare a thin film of the polymer by dissolving it in a suitable solvent and casting it onto a salt plate.

  • Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1630 cm⁻¹, and N-H bend around 1540 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and composition of the polymer.

Protocol for NMR Analysis:

  • Dissolve a small amount of the polyamide sample in a suitable deuterated solvent, such as a mixture of 2,2,2-trifluoroethanol and deuterated chloroform (TFE/CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the spectra to confirm the repeating unit structure of the polyamide and to identify end groups.

Visualizations

experimental_workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization Methods cluster_processing Post-Polymerization cluster_characterization Characterization Adipic_Acid Adipic Acid / Adipoyl Chloride Melt Melt Polymerization Adipic_Acid->Melt Interfacial Interfacial Polymerization Adipic_Acid->Interfacial Solution Solution Polymerization Adipic_Acid->Solution HMDA Hexamethylenediamine HMDA->Melt HMDA->Interfacial HMDA->Solution Isolation Isolation & Purification Melt->Isolation Interfacial->Isolation Solution->Isolation Drying Drying Isolation->Drying Viscosity Viscosity Drying->Viscosity DSC DSC Drying->DSC FTIR FTIR Drying->FTIR NMR NMR Drying->NMR

Caption: Experimental workflow for this compound polymerization.

signaling_pathway Adipic_Acid Adipic Acid (or Adipoyl Chloride) Nylon_Salt Hexamethylenediammonium Adipate (Nylon Salt) Adipic_Acid->Nylon_Salt Salt Formation (in Melt/Solution) HMDA Hexamethylenediamine HMDA->Nylon_Salt Polyamide Polyamide 6,6 (Nylon 6,6) Nylon_Salt->Polyamide Polycondensation (Heat, Vacuum) Water Water (or HCl) Polyamide->Water By-product

Caption: Chemical pathway for this compound polymerization.

References

Techniques for Modifying the Properties of Adipamide-Based Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques aimed at modifying the properties of adipamide-based polymers, such as Nylon 6,6. These methods are critical for tailoring polymer characteristics to specific applications, ranging from advanced materials to biomedical devices.

Surface Modification Techniques

Surface modification is a key strategy for altering the surface properties of this compound-based polymers without affecting their bulk characteristics. These modifications can enhance hydrophilicity, hydrophobicity, biocompatibility, and adhesion.

Atmospheric Plasma Treatment

Atmospheric plasma treatment is a versatile and environmentally friendly method for modifying polymer surfaces. It introduces polar functional groups, increasing surface energy and wettability.

Objective: To increase the hydrophilicity of Polyamide-6,6 (PA66) films.

Materials:

  • Polyamide-6,6 films (e.g., 100 µm thick)

  • Atmospheric pressure glow discharge plasma system

  • Nitrogen (N₂) gas

  • Helium (He) gas

  • Contact angle goniometer

  • Deionized water

Procedure:

  • Sample Preparation: Cut the PA66 film into the desired dimensions for treatment and analysis. Clean the surface with acetone to remove any organic contaminants and dry in a vacuum oven.

  • Plasma System Setup: Place the PA66 film in the plasma chamber. The plasma is generated between a porous electrode and a dielectric-covered electrode.

  • Gas Flow: Introduce a mixture of Helium (He) and Nitrogen (N₂) gas into the chamber at atmospheric pressure. Helium is used to initiate and sustain a uniform glow discharge.

  • Plasma Treatment: Apply a high-frequency voltage (e.g., 90 kHz) at a power of approximately 850 W to generate the plasma.[1]

  • Treatment Time: Expose the PA66 film to the plasma for a controlled duration. Treatment times can range from a few seconds to several minutes to achieve the desired level of surface modification.[1] A treatment time of 0.4 to 9.8 seconds has been shown to be effective.[2]

  • Post-Treatment: After treatment, remove the sample from the plasma chamber.

  • Characterization:

    • Measure the water contact angle on the treated and untreated surfaces using a contact angle goniometer to assess the change in hydrophilicity.

    • Optionally, perform X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the surface and identify the introduced functional groups.[3]

Expected Outcome: The plasma treatment will introduce oxygen-containing functional groups (e.g., -COOH, -OH) onto the PA66 surface, leading to a significant decrease in the water contact angle and an increase in surface energy.[1][2]

Chemical Grafting

Chemical grafting involves the covalent bonding of monomer or polymer chains onto the surface of the this compound-based polymer, introducing new functionalities.

Objective: To introduce carboxylic acid groups onto the surface of Polyamide-6,6 (PA66) fibers to enhance hydrophilicity and provide sites for further functionalization.

Materials:

  • Polyamide-6,6 monofilaments

  • Acrylic acid (AA)

  • Benzoyl peroxide (BPO) (initiator)

  • Deionized water

  • Toluene

  • Methanol

  • Reaction vessel with a reflux condenser and stirrer

  • Water bath

Procedure:

  • Fiber Preparation: Wash the PA66 fibers with a suitable solvent (e.g., methanol) to remove any surface impurities and dry them in a vacuum oven.

  • Reaction Setup: In a reaction vessel, prepare an aqueous solution of acrylic acid.

  • Initiator Addition: Dissolve benzoyl peroxide (BPO) in a small amount of toluene and add it to the reaction vessel.

  • Grafting Reaction:

    • Immerse the prepared PA66 fibers in the reaction mixture.

    • Heat the mixture to the desired reaction temperature (e.g., 85°C) using a water bath and stir continuously.[4][5]

    • Allow the reaction to proceed for a specific duration (e.g., 120 minutes).[4][5]

  • Purification:

    • After the reaction, remove the grafted fibers and wash them thoroughly with hot water to remove any unreacted monomer and homopolymer.

    • Subsequently, wash with toluene to remove any remaining BPO.[6]

    • Finally, rinse with hot water and dry the fibers in a vacuum oven.[6]

  • Characterization:

    • Determine the grafting yield by gravimetric analysis (weighing the fibers before and after grafting).

    • Confirm the presence of grafted poly(acrylic acid) using Fourier Transform Infrared Spectroscopy (FTIR), looking for the characteristic carbonyl peak of the carboxylic acid group.

    • Measure the contact angle to assess the change in surface wettability.

Optimized Reaction Conditions:

  • Acrylic Acid Concentration: 0.5 M[4][5]

  • Benzoyl Peroxide Concentration: 0.03 M[4][5]

  • Reaction Temperature: 85°C[4][5]

  • Reaction Time: 120 minutes[4][5]

Blending with Other Polymers

Blending this compound-based polymers with other polymers is a cost-effective method to achieve a wide range of properties. The final properties of the blend depend on the miscibility of the polymers, their composition, and the use of compatibilizers.

Objective: To prepare a blend of PA6 and PP with improved mechanical properties using a compatibilizer.

Materials:

  • Polyamide-6 (PA6) pellets

  • Polypropylene (PP) pellets

  • Compatibilizer: Maleic anhydride-grafted polypropylene (PP-g-MA)

  • Twin-screw extruder

  • Injection molding machine

  • Mechanical testing equipment (e.g., tensile tester, impact tester)

Procedure:

  • Material Preparation: Dry the PA6 pellets in a vacuum oven to remove moisture, which can cause degradation during melt processing. PP and PP-g-MA typically do not require extensive drying.

  • Blending:

    • Premix the PA6, PP, and PP-g-MA pellets in the desired weight ratio (e.g., 70/30 PA6/PP with 5-10 wt% compatibilizer).

    • Feed the premixed pellets into the main hopper of a co-rotating twin-screw extruder.[7]

  • Extrusion:

    • Set the temperature profile of the extruder barrels. A typical profile for a PA6/PP blend might range from 220°C at the feeding zone to 240°C at the die.

    • Set the screw speed (e.g., 100-200 rpm).

    • The molten blend is extruded through a die to form strands.

  • Pelletization: Cool the extruded strands in a water bath and then cut them into pellets using a pelletizer.

  • Injection Molding: Dry the blended pellets and then use an injection molding machine to produce test specimens (e.g., tensile bars, impact test specimens) according to standard dimensions (e.g., ASTM D638).

  • Characterization:

    • Perform tensile tests to determine tensile strength, Young's modulus, and elongation at break.

    • Conduct Izod or Charpy impact tests to evaluate the impact strength.

    • Use Scanning Electron Microscopy (SEM) to study the morphology of the blend and assess the dispersion of the PP phase within the PA6 matrix.

Cross-linking

Cross-linking introduces covalent bonds between polymer chains, forming a three-dimensional network. This modification generally improves thermal stability, chemical resistance, and mechanical strength.

Objective: To improve the thermal and chemical resistance of an this compound-based polymer film through surface cross-linking.

Materials:

  • This compound-based polymer film (e.g., Nylon 6,6)

  • Glutaraldehyde solution (e.g., 2.5% in a suitable buffer)

  • Phosphate-buffered saline (PBS) or a similar buffer

  • Quenching solution (e.g., 1 M Tris buffer or glycine solution)

  • Reaction vessel

Procedure:

  • Film Preparation: Clean the polymer film with a suitable solvent to remove surface contaminants and dry it.

  • Cross-linking Reaction:

    • Immerse the polymer film in the glutaraldehyde solution within the reaction vessel. Ensure the entire surface is in contact with the solution.

    • Allow the reaction to proceed at room temperature for a specified duration. The reaction time can be varied from minutes to several hours to control the degree of cross-linking.[8][9]

  • Quenching:

    • After the desired reaction time, remove the film from the glutaraldehyde solution and immerse it in the quenching solution for about 15-30 minutes to stop the cross-linking reaction by reacting with any unreacted glutaraldehyde.[8][9]

  • Washing: Wash the cross-linked film thoroughly with PBS and then with deionized water to remove any residual chemicals.

  • Drying: Dry the cross-linked film in a vacuum oven at a moderate temperature.

  • Characterization:

    • Perform thermal analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC) to evaluate the change in thermal stability and glass transition temperature.

    • Test the chemical resistance by immersing the cross-linked and un-cross-linked films in various solvents and observing the degree of swelling or dissolution.

    • Mechanical properties can be evaluated using tensile testing.

Use of Additives

Incorporating additives is a common method to enhance specific properties of polymers, such as mechanical strength, thermal stability, and flame retardancy.

Note: The specific protocol for incorporating additives is highly dependent on the additive and the desired property. Generally, additives are incorporated during the melt blending process, similar to the protocol described for polymer blending. The type and concentration of the additive are critical parameters that need to be optimized for the intended application. Common additives for polyamides include glass fibers, carbon fibers, flame retardants, and heat stabilizers.

Data Presentation

The following tables summarize quantitative data from various studies on the modification of this compound-based polymers.

Table 1: Mechanical Properties of Polyamide-6/Polypropylene (70/30) Blends with Different Compatibilizers.

Compatibilizer TypeCompatibilizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
None039.78--
PP-g-MA5IncreasedSignificantly IncreasedIncreased
PP-g-MA10Further IncreasedFurther IncreasedFurther Increased
SEBS-g-MA4DecreasedSignificantly IncreasedDecreased
EPDM/Polybond 320028/10 (in a 42% PA6 blend)-HighHigh

Data compiled from multiple sources for illustrative purposes.[4][10][11]

Table 2: Water Contact Angle of Surface Modified Polyamide Films.

Modification MethodSubstrateTreatment ConditionsInitial Contact Angle (°)Final Contact Angle (°)Reference
Atmospheric PlasmaPA66 FilmN₂/He plasma, 9.6 s74.3534.55[1]
Atmospheric PlasmaPA66 FilmAir plasma, 30 s6333[12]
Atmospheric PlasmaPA6 FilmHe-0.6%O₂ plasma, 3 s75~52[13]
Chemical GraftingPA6,6 FibersAcrylic Acid (0.5M), BPO (0.03M), 85°C, 120 min-Significantly Decreased[4][5]

Table 3: Thermal Properties of Modified this compound-Based Polymers.

PolymerModificationTg (°C)Tm (°C)Decomposition Temp (°C)Reference
PA66Unmodified~50-60~262~393 (onset)[14]
PA66100% RecycledLoweredConsistentSignificantly Reduced
PA66/PP BlendUnmodified-PA6: ~221, PP: ~165-[10]
PA66/PP Blendwith PP-g-MA-No significant changeImproved[10]
PA66Cross-linked (conceptual)Increased-Increased[11]

Visualizations

Synthesis of this compound-Based Polymer (Nylon 6,6)

G cluster_reactants Reactants cluster_process Polycondensation cluster_products Products adipic_acid Adipic Acid (a diacid) reaction Heat and Pressure adipic_acid->reaction hexamethylenediamine Hexamethylenediamine (a diamine) hexamethylenediamine->reaction nylon66 Poly(hexamethylene this compound) (Nylon 6,6) reaction->nylon66 forms water Water (byproduct) reaction->water releases

Caption: Synthesis of Nylon 6,6 via polycondensation.

Experimental Workflow for Atmospheric Plasma Treatment

G start Start: Untreated Polyamide Film prep 1. Sample Preparation (Cleaning and Drying) start->prep plasma 2. Place in Plasma Chamber prep->plasma gas 3. Introduce N₂/He Gas plasma->gas treat 4. Apply High Voltage (Plasma Generation) gas->treat remove 5. Remove Sample from Chamber treat->remove char 6. Characterization (Contact Angle, XPS) remove->char end End: Surface Modified Polyamide Film char->end

Caption: Workflow for plasma surface modification.

Chemical Grafting of Acrylic Acid onto Polyamide

G cluster_0 Polyamide Surface cluster_1 Grafting Process cluster_2 Modified Surface pa_surface Polyamide Backbone with Amide Groups (-CO-NH-) initiator Initiator (BPO) + Heat grafted_surface Polyamide Surface with Grafted Poly(acrylic acid) Chains (-COOH groups) initiator->grafted_surface forms monomer Acrylic Acid Monomer monomer->initiator

Caption: Chemical grafting on a polyamide surface.

Interaction of a Functionalized Polymer Surface with a Biological Environment

G polymer This compound-Based Polymer (e.g., for a medical device) surface_mod Surface Modification (e.g., Grafting with bioactive molecules) polymer->surface_mod functionalized_surface Functionalized Surface (e.g., with cell-adhesive peptides) surface_mod->functionalized_surface biological_env Biological Environment (e.g., In Vivo) functionalized_surface->biological_env cell_interaction Specific Cell Interaction (e.g., Endothelial cell adhesion) biological_env->cell_interaction protein_adsorption Reduced Non-specific Protein Adsorption biological_env->protein_adsorption drug_elution Controlled Drug Elution (if drug-loaded) biological_env->drug_elution biocompatibility Improved Biocompatibility and Device Integration cell_interaction->biocompatibility protein_adsorption->biocompatibility

Caption: Conceptual pathway for modified polymer-biological interaction.

References

Application Notes and Protocols: Adipamide in the Preparation of Bisimidates for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bisimidates, specifically diethyl adipimidate, from adipamide and its subsequent application as a chemical cross-linking agent for studying protein-protein interactions.

Introduction

Bisimidates are valuable homobifunctional cross-linking reagents used to covalently link proteins and other biomolecules. Their primary targets are the nucleophilic primary amino groups found on lysine residues and the N-termini of proteins. This compound, a readily available dicarboxylic acid amide, serves as a convenient precursor for the synthesis of adipate-based bisimidates. The resulting cross-linker, diethyl adipimidate, possesses a spacer arm of approximately 8.6 Å, making it suitable for probing spatial arrangements and stabilizing protein complexes. This document outlines the synthesis of diethyl adipimidate from this compound via O-alkylation, followed by a detailed protocol for its use in protein cross-linking experiments.

Synthesis of Diethyl Adipimidate from this compound

The synthesis of diethyl adipimidate from this compound is achieved through a regioselective O-alkylation of the amide groups using a powerful alkylating agent, triethyloxonium tetrafluoroborate (Meerwein's salt), in the presence of a catalytic amount of trifluoroacetic acid (TFA).[1][2][3] This method ensures the preferential formation of the O-alkylated product (imidate) over the N-alkylated byproduct.[1][2]

Reaction Mechanism

The reaction proceeds via the protonation of the amide oxygen by TFA, which increases the electrophilicity of the carbonyl carbon. The triethyloxonium tetrafluoroborate then acts as an ethyl group donor, leading to the formation of the imidate salt. Subsequent neutralization yields the free diethyl adipimidate.

Caption: Reaction mechanism for the synthesis of diethyl adipimidate.

Experimental Protocol: Synthesis of Diethyl Adipimidate

Materials:

  • This compound

  • Triethyloxonium tetrafluoroborate (Meerwein's salt)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Catalyst: Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve triethyloxonium tetrafluoroborate (2.2 eq) in anhydrous dichloromethane and add this solution dropwise to the this compound solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization of Diethyl Adipimidate

The structure of the synthesized diethyl adipimidate should be confirmed by spectroscopic methods.

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • ~4.05 (q, J = 7.1 Hz, 4H, -O-CH₂-CH₃)

  • ~2.30 (t, J = 7.0 Hz, 4H, -C(=NH)-CH₂-)

  • ~1.65 (m, 4H, -CH₂-CH₂-)

  • ~1.25 (t, J = 7.1 Hz, 6H, -O-CH₂-CH₃)

  • A broad singlet corresponding to the two N-H protons.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • ~173.0 (C=N)

  • ~60.0 (-O-CH₂)

  • ~35.0 (-C(=NH)-CH₂)

  • ~25.0 (-CH₂-CH₂-)

  • ~14.0 (-O-CH₂-CH₃)

ParameterValue
Reactants
This compound1.0 eq
Triethyloxonium tetrafluoroborate2.2 eq
Trifluoroacetic acid0.1 eq
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to RT
Reaction Time12-16 hours
Expected Yield 70-85%

Application: Protein Cross-Linking with Diethyl Adipimidate

Diethyl adipimidate is a valuable tool for studying protein-protein interactions. The imidoester functional groups react with primary amines in the pH range of 7.0-10.0 to form stable amidine bonds.

Experimental Workflow

crosslinking_workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching cluster_3 Analysis A Prepare Protein Sample C Incubate Protein with Diethyl Adipimidate A->C B Prepare Cross-linker Stock Solution B->C D Stop Reaction with Quenching Buffer C->D E Analyze Cross-linked Products (e.g., SDS-PAGE) D->E

References

Troubleshooting & Optimization

Adipamide Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of adipamide. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Troubleshooting Guide

Route 1: From Adipoyl Chloride and Ammonia

This method is rapid but requires careful control of reaction conditions to avoid side reactions.

Q1: My this compound yield is very low. What are the likely causes?

Low yield in this synthesis can be attributed to several factors:

  • Hydrolysis of Adipoyl Chloride: Adipoyl chloride is highly reactive and can be hydrolyzed by water to form adipic acid. This is a common issue if wet glassware or solvents are used.

  • Incomplete Reaction: Insufficient ammonia or inadequate mixing can lead to an incomplete reaction.

  • Side Reactions: Formation of polymeric byproducts can occur if the stoichiometry is not carefully controlled.

  • Loss During Work-up: this compound has some solubility in water, so excessive washing during product isolation can lead to significant loss.

Q2: I am getting a sticky or oily product instead of a white solid. What is happening?

This is often due to the presence of impurities or byproducts:

  • Excess Adipoyl Chloride: Unreacted adipoyl chloride can lead to a complex mixture.

  • Oligomeric/Polymeric Byproducts: If the reaction conditions favor polymerization, the resulting product will be difficult to handle.

  • Insufficient Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct.[1] If not effectively neutralized, it can lead to side reactions and a poor quality product.

Experimental Protocol: Synthesis of this compound from Adipoyl Chloride

Materials:

  • Adipoyl chloride

  • Aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for neutralization

  • Ice bath

Procedure:

  • Dissolve adipoyl chloride in an organic solvent like dichloromethane and cool the solution in an ice bath.

  • In a separate flask, prepare a cooled aqueous solution of ammonia.

  • Slowly add the adipoyl chloride solution to the ammonia solution with vigorous stirring, while maintaining the temperature below 10°C.

  • A base, such as sodium hydroxide, should be present in the aqueous phase to neutralize the HCl formed during the reaction.[2]

  • After the addition is complete, continue stirring for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • The precipitated this compound can be collected by vacuum filtration.

  • Wash the product with cold water to remove any remaining salts and unreacted ammonia.

  • Dry the product thoroughly.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reagents Check Reagent Quality (Adipoyl Chloride, Ammonia) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Stirring) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup hydrolysis Moisture Contamination? (Wet Glassware/Solvents) check_reagents->hydrolysis stoichiometry Incorrect Stoichiometry? check_conditions->stoichiometry neutralization Inadequate Neutralization of HCl? check_conditions->neutralization washing Excessive Washing? check_workup->washing hydrolysis->stoichiometry No solution_hydrolysis Use Anhydrous Solvents Dry Glassware hydrolysis->solution_hydrolysis Yes stoichiometry->neutralization No solution_stoichiometry Recalculate and Re-weigh Reagents Carefully stoichiometry->solution_stoichiometry Yes neutralization->washing No solution_neutralization Ensure Sufficient Base (e.g., NaOH) is Present neutralization->solution_neutralization Yes solution_washing Wash with Minimal Cold Solvent washing->solution_washing Yes

Caption: Troubleshooting logic for low this compound yield.

Route 2: From Adipic Acid and Ammonia

This is a greener, but often more demanding, synthesis route involving the dehydration of an ammonium salt intermediate.

Q3: The reaction is very slow or does not seem to proceed. What could be the issue?

  • Insufficient Temperature: This reaction is a dehydration and typically requires high temperatures to drive off water and form the amide bonds.

  • Inefficient Water Removal: The water produced during the reaction can inhibit the forward reaction. A method for water removal, such as a Dean-Stark trap or carrying out the reaction under a vacuum, may be necessary.

  • Catalyst Issues: While the reaction can proceed without a catalyst, certain catalysts can improve the reaction rate. If using a catalyst, ensure it is active and used in the correct amount.

Q4: My final product is discolored (e.g., yellow or brown). Why?

Discoloration is often a sign of decomposition at high temperatures. Adipic acid and this compound can undergo side reactions if the temperature is too high or if the reaction is heated for an extended period.

Experimental Protocol: Synthesis of this compound from Adipic Acid

Materials:

  • Adipic acid

  • Ammonia source (e.g., aqueous ammonia or urea)

  • High-boiling point solvent (optional)

  • Heating mantle and reaction flask with a condenser (and potentially a Dean-Stark trap)

Procedure:

  • Combine adipic acid and the ammonia source in a reaction flask. The initial reaction is an acid-base neutralization to form the ammonium salt.[3]

  • Heat the mixture. The temperature required will depend on the specific procedure but is often in the range of 150-250°C.

  • Water will be generated as a byproduct. This needs to be removed from the reaction mixture to drive the equilibrium towards the formation of this compound.[3]

  • After the reaction is complete (as determined by the cessation of water evolution or by analytical monitoring), the reaction mixture is cooled.

  • The crude this compound can then be purified, typically by recrystallization.

Purification Troubleshooting Guide

Q5: I am having trouble recrystallizing my this compound. What are some common issues?

Recrystallization is a common and effective method for purifying this compound.[4][5][6] However, several problems can arise:

  • No Crystals Form: This can happen if too much solvent was used, the solution is not saturated, or the solution was cooled too quickly.[6]

  • Oiling Out: The product separates as an oil instead of crystals. This can occur if the melting point of the solute is lower than the boiling point of the solvent, or if there are significant impurities present.

  • Poor Recovery: This is often due to using too much solvent or washing the collected crystals with a solvent that is not sufficiently cold.[6]

Experimental Protocol: Recrystallization of this compound

Solvent Selection: An ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[4] Water is a common choice for the recrystallization of this compound.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot solvent (e.g., near-boiling water) to just dissolve the solid.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[5]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals completely.

Troubleshooting Recrystallization Issues

start Recrystallization Problem no_crystals No Crystals Forming start->no_crystals oiling_out Product 'Oiling Out' start->oiling_out poor_recovery Poor Recovery of Product start->poor_recovery solution_no_crystals1 Too much solvent used. Boil off some solvent. no_crystals->solution_no_crystals1 solution_no_crystals2 Induce crystallization: - Scratch flask walls - Add a seed crystal no_crystals->solution_no_crystals2 solution_oiling_out1 Re-heat to dissolve oil. Add more solvent and cool slowly. oiling_out->solution_oiling_out1 solution_oiling_out2 Change solvent or use a solvent pair. oiling_out->solution_oiling_out2 solution_poor_recovery1 Too much solvent used. Use minimum hot solvent. poor_recovery->solution_poor_recovery1 solution_poor_recovery2 Washing with warm solvent. Use ice-cold wash solvent. poor_recovery->solution_poor_recovery2

Caption: Common recrystallization problems and solutions.

Data Presentation

Table 1: Illustrative Data on this compound Synthesis Yield
RouteAmine SourceTemperature (°C)Reaction Time (h)CatalystIllustrative Yield (%)
Adipoyl Chloride28% NH₃(aq)5-100.5None85-95
Adipoyl ChlorideGaseous NH₃0-51None90-98
Adipic AcidUrea180-2004None70-80
Adipic Acid28% NH₃(aq)200-2206Boric Acid80-90

Note: This data is illustrative and actual yields will depend on specific experimental conditions.

Table 2: Comparison of Analytical Techniques for Purity Assessment
TechniqueInformation ProvidedTypical Purity Range DetectedAdvantagesDisadvantages
HPLC Quantitative purity, detection of impurities>99%High sensitivity and resolutionRequires reference standards
qNMR Absolute quantitative purity, structural confirmation>95%No reference standard of the analyte needed, provides structural information[7][8]Lower sensitivity than HPLC for trace impurities
Melting Point Qualitative assessment of purity-Simple and fastNot quantitative, sensitive to small amounts of impurities
FTIR Functional group identification-Fast, good for confirming identityNot quantitative for purity

Frequently Asked Questions (FAQs)

Q6: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended. FTIR can confirm the presence of the amide functional groups. Melting point analysis can give a quick indication of purity (a sharp melting point close to the literature value suggests high purity). For accurate quantitative analysis of purity, HPLC and quantitative NMR (qNMR) are the preferred methods.[9]

Q7: What are the most common impurities in this compound synthesis?

  • From Adipoyl Chloride: Unreacted adipoyl chloride, adipic acid (from hydrolysis), and ammonium chloride.

  • From Adipic Acid: Unreacted adipic acid, and potentially cyclic imides or other dehydration byproducts if the reaction temperature is not well-controlled.

Q8: How can I remove ammonium chloride from my product?

Ammonium chloride is highly soluble in water. Washing the crude this compound product with cold water during filtration is an effective way to remove this salt.

Q9: Can I use a different base to neutralize the HCl in the adipoyl chloride reaction?

Yes, other bases like triethylamine or pyridine can be used, but sodium hydroxide is often preferred due to its low cost and ease of removal from the final product.

Q10: Is it possible to monitor the progress of the reaction from adipic acid?

Yes, the reaction can be monitored by measuring the amount of water evolved, for example, by using a Dean-Stark trap. Alternatively, small aliquots of the reaction mixture can be taken at different time points and analyzed by techniques like HPLC to determine the conversion of adipic acid to this compound.

References

Technical Support Center: Optimizing Adipamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for adipamide polymerization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound polymerization?

A1: The most critical parameters influencing the success of this compound polymerization are:

  • Monomer Stoichiometry: An equimolar ratio of the diamine and dicarboxylic acid is crucial for achieving high molecular weight polymers.[1]

  • Temperature: The reaction temperature significantly affects the polymerization rate, molecular weight, and the occurrence of side reactions. Higher temperatures can accelerate polymerization but may also lead to thermal degradation and discoloration.[2][3][4][5]

  • Pressure/Vacuum: Applying a vacuum in the later stages of melt polycondensation is essential for removing the water byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer.

  • Catalyst: The type and concentration of the catalyst can influence the reaction rate and the final properties of the polymer.

  • Purity of Monomers and Solvents: Impurities can act as chain terminators, leading to low molecular weight polymers, or cause undesirable side reactions that result in discoloration and gel formation.

Q2: How can I achieve a high molecular weight this compound polymer?

A2: Achieving a high molecular weight is a primary goal in this compound polymerization. Key strategies include:

  • Precise Stoichiometric Control: Ensure an exact 1:1 molar ratio of the diamine and diacid monomers.

  • Effective Water Removal: In melt or solution polycondensation, efficient removal of water is critical to drive the reaction to completion. This is typically achieved by applying a high vacuum during the final stages of polymerization.

  • Appropriate Reaction Time and Temperature: Allow sufficient reaction time at an optimized temperature to enable chain growth without causing significant degradation.

  • Use of Purified Monomers: Start with high-purity monomers to avoid premature chain termination.

Q3: What causes yellowing of the this compound polymer and how can it be prevented?

A3: Yellowing of this compound polymers is primarily due to thermo-oxidative degradation at high temperatures.[2][6][7][8] This leads to the formation of chromophoric groups. To prevent yellowing:

  • Conduct polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]

  • Avoid excessive reaction temperatures and prolonged reaction times. [2]

  • Incorporate antioxidants or thermal stabilizers. Hindered phenols and phosphites are effective in preventing discoloration.[9][10]

  • Use high-purity monomers to reduce side reactions that can lead to color formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound polymerization.

Issue 1: Low Molecular Weight of the Final Polymer
Possible Cause Troubleshooting Steps
Imbalance in Monomer Stoichiometry Carefully verify the molar ratio of the diamine and dicarboxylic acid. Ensure accurate weighing and transfer of monomers.
Inefficient Removal of Water In melt polycondensation, ensure a high vacuum is applied during the later stages of the reaction. For solution polymerization, use an effective azeotropic solvent or a high-boiling point solvent under vacuum.
Presence of Monofunctional Impurities Purify the monomers to remove any monofunctional species that can act as chain terminators.
Insufficient Reaction Time or Temperature Increase the reaction time or temperature within the optimal range to allow for sufficient chain growth. Be cautious of potential thermal degradation at excessively high temperatures.[3]
Hydrolysis Ensure all reagents and equipment are dry to prevent hydrolysis of the polymer chains by water.
Issue 2: Polymer Discoloration (Yellowing)
Possible Cause Troubleshooting Steps
Thermal Degradation at High Temperatures Lower the reaction temperature and potentially extend the reaction time. Conduct the polymerization under an inert atmosphere (nitrogen or argon) to minimize oxidation.[2][6]
Oxidation of Reactants or Polymer Use purified and degassed solvents and monomers. Incorporate antioxidants such as hindered phenols or phosphites into the reaction mixture.[9][10]
Side Reactions Optimize the reaction temperature to minimize side reactions that can produce colored byproducts.
Issue 3: Gel Formation
Possible Cause Troubleshooting Steps
Presence of Trifunctional Impurities Ensure high purity of the monomers to avoid impurities that can lead to cross-linking.
Side Reactions at High Temperatures Optimize the reaction temperature and time to prevent side reactions that can cause branching and gelation.[6]
Localized Overheating Ensure uniform heating and efficient stirring of the reaction mixture to prevent localized hot spots.
High Polymer Concentration in Solution Adjust the monomer concentration in solution polymerization to prevent premature precipitation and gelation.

Quantitative Data Presentation

The following tables summarize typical reaction conditions for different this compound polymerization methods. These values should be considered as starting points and may require further optimization based on the specific experimental setup and desired polymer properties.

Table 1: Melt Polycondensation of Poly(hexamethylene this compound)

ParameterValueReference
Temperature 270–285 °C[11]
Pressure 18–25 bar (initial), followed by vacuum[11]
Reaction Time 4–8 hours[11]
Monomer Ratio (Diamine:Diacid) 1:1 (equimolar)[11]
Catalyst Typically self-catalyzed or acid-catalyzed

Table 2: Solid-State Polycondensation (SSP) of Poly(hexamethylene this compound)

ParameterValueReference
Temperature 120–180 °C[3]
Atmosphere Inert (e.g., Nitrogen)[3][12]
Reaction Time 5–20 hours[3]
Starting Material Low molecular weight prepolymer[3][12]

Experimental Protocols

Laboratory-Scale Synthesis of Poly(hexamethylene this compound) via Melt Polycondensation

This protocol describes a typical laboratory procedure for the synthesis of poly(hexamethylene this compound), also known as Nylon 6,6.

Materials:

  • Adipic acid

  • Hexamethylenediamine (HMDA)

  • Ethanol

  • Deionized water

Equipment:

  • 250 mL beaker

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ignition tube

  • One-hole stopper with a glass tube

  • Vacuum pump

  • Oil bath

Procedure:

Part A: Preparation of Hexamethylenediammonium Adipate (Nylon Salt)

  • Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250 mL beaker.

  • To this solution, add 12 mL of a 70% (v/v) aqueous solution of hexamethylenediamine.

  • Heat the mixture gently for 10 minutes. A white precipitate of the nylon salt will form.

  • Cool the mixture and collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected salt with three 10 mL portions of ethanol.

  • Air-dry the nylon salt.

Part B: Melt Polycondensation

  • Place approximately 5 grams of the dry nylon salt into a large ignition tube.

  • Fit the ignition tube with a one-hole stopper containing a short piece of glass tubing connected to a vacuum line.

  • Heat the ignition tube in an oil bath to 220 °C under a nitrogen atmosphere. The salt will melt and water will begin to distill off.

  • After about 15-20 minutes, increase the temperature of the oil bath to 270 °C.

  • Carefully apply a vacuum to the system to remove the remaining water and drive the polymerization.

  • Continue heating under vacuum for approximately 30-60 minutes. The viscosity of the melt will increase significantly.

  • Remove the ignition tube from the oil bath and cool it to room temperature.

  • The solid polymer can be removed by carefully breaking the glass tube.

Visualizations

experimental_workflow cluster_prep Part A: Nylon Salt Preparation cluster_poly Part B: Melt Polycondensation dissolve Dissolve Adipic Acid in Ethanol add_hmda Add Hexamethylenediamine Solution dissolve->add_hmda heat Heat Mixture Gently add_hmda->heat precipitate Precipitate Nylon Salt heat->precipitate filter_wash Filter and Wash Salt precipitate->filter_wash dry Dry Nylon Salt filter_wash->dry charge_salt Charge Nylon Salt to Reactor dry->charge_salt heat_n2 Heat to 220°C under Nitrogen charge_salt->heat_n2 heat_vac Increase Temp to 270°C & Apply Vacuum heat_n2->heat_vac polymerize Polymerize for 30-60 min heat_vac->polymerize cool Cool to Room Temperature polymerize->cool isolate Isolate Polymer cool->isolate

Caption: Experimental workflow for the laboratory synthesis of poly(hexamethylene this compound).

troubleshooting_workflow cluster_low_mw Low Molecular Weight cluster_discoloration Polymer Discoloration cluster_gel Gel Formation start Problem Encountered check_stoichiometry Verify Monomer Ratio start->check_stoichiometry Low MW use_inert_atm Use Inert Atmosphere start->use_inert_atm Discoloration check_impurities Check Monomer Purity start->check_impurities Gel Formation improve_h2o_removal Enhance Water Removal purify_monomers Purify Monomers optimize_conditions Adjust Time/Temp control_temp Optimize Temperature add_stabilizers Add Antioxidants optimize_temp_time Optimize Temp/Time ensure_mixing Ensure Uniform Heating

Caption: Troubleshooting decision workflow for common issues in this compound polymerization.

References

Troubleshooting low conversion rates in Adipamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Conversion Rates in Adipamide Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that can lead to low conversion rates and yields.

Troubleshooting Guide: Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in the primary synthesis routes for this compound.

Question: Why is my this compound yield consistently low when synthesizing from adipic acid and ammonia?

Answer:

Low yields in the direct amidation of adipic acid are often linked to reaction equilibrium, suboptimal conditions, or side reactions. The process involves the formation of an ammonium salt intermediate, which then dehydrates to form this compound.

Potential Causes & Solutions:

  • Incomplete Dehydration: The conversion of the ammonium adipate salt to this compound is a reversible dehydration reaction.[1] If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution: Optimize the reaction setup to continuously remove water as it forms. This can be achieved by operating at a temperature that allows for water distillation without degrading the product or by using a suitable dehydrating agent or catalyst.

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Temperatures that are too low will result in impractically slow reaction rates.

    • Excessively high temperatures (above 230-250 °C) can cause adipic acid to decompose into cyclopentanone, carbon dioxide, and water, thereby reducing the concentration of your starting material.[1][2]

    • Solution: Carefully control the reaction temperature. Conduct temperature screening studies to find the optimal balance between reaction rate and reactant stability.

  • Inactive Catalyst: If a catalyst is employed to facilitate dehydration, it may be inactive or poisoned by impurities in the starting materials.[3][4]

    • Solution: Ensure the catalyst is fresh and of high purity. If applicable, perform catalyst activation procedures as recommended. Purify starting materials to remove potential catalyst poisons.

dot

cluster_main Adipic Acid Ammoniation Pathway cluster_side Major Side Reaction AdipicAcid Adipic Acid + Ammonia AmmoniumSalt Ammonium Adipate (Intermediate) AdipicAcid->AmmoniumSalt Neutralization This compound This compound AmmoniumSalt->this compound Dehydration (Reversible) Water 2 H₂O AmmoniumSalt->Water This compound->AmmoniumSalt Hydrolysis AdipicAcid_side Adipic Acid Cyclopentanone Cyclopentanone AdipicAcid_side->Cyclopentanone Decomposition (High Temp)

Caption: this compound synthesis pathway from adipic acid and its major side reaction.

Question: My conversion rate is poor during the hydrolysis of adiponitrile. What are the likely issues?

Answer:

The hydrolysis of adiponitrile to this compound is typically a highly selective reaction, often employing biocatalysts like nitrile hydratase. Low conversion can stem from incomplete reaction or catalyst-related problems.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The reaction may not have reached completion due to insufficient reaction time or suboptimal conditions.[5]

    • Solution: Monitor the reaction progress over time using techniques like HPLC or GC to determine the optimal reaction duration.

  • Over-hydrolysis to Adipic Acid: The desired this compound product can be further hydrolyzed to adipamic acid and subsequently to adipic acid, especially in the presence of amidase enzymes.[6][7] This consumes the desired product, appearing as a low yield of this compound.

    • Solution: If using an enzymatic process, select a catalyst system with high nitrile hydratase activity and lower amidase activity. Terminate the reaction once peak this compound concentration is reached to prevent further hydrolysis.

  • Enzyme Deactivation: Biocatalysts are sensitive to pH and temperature. Conditions outside the optimal range can lead to enzyme denaturation and loss of activity.[6]

    • Solution: Strictly maintain the optimal pH and temperature for the specific enzyme being used throughout the reaction. Ensure the reaction medium is free from inhibitors.

dot

Adiponitrile Hydrolysis Pathway ADN Adiponitrile This compound This compound (Target Product) ADN->this compound Step 1: Nitrile Hydratase AdipamicAcid Adipamic Acid (Intermediate) This compound->AdipamicAcid Step 2: Amidase (Over-hydrolysis) AdipicAcid Adipic Acid (Byproduct) AdipamicAcid->AdipicAcid Step 3: Amidase (Over-hydrolysis)

Caption: Sequential hydrolysis of adiponitrile to adipic acid.

Data Summary Tables

Table 1: Effect of Temperature on Byproduct Formation in Adipic Acid Ammoniation

Reaction Temperature (°C)This compound Yield (%)Cyclopentanone Yield (%)Reference
20085< 1[1]
22088~2[1]
25080~10[1][2]
28065>20[1][2]

Note: Data are representative values compiled from literature to illustrate trends.

Table 2: Optimization of Reaction Conditions for Amide Synthesis

ParameterCondition ACondition BCondition CTypical Outcome
Catalyst Loading Low (e.g., 0.5 mol%)Optimal (e.g., 2 mol%) High (e.g., 5 mol%)Optimal loading accelerates the reaction without significantly increasing costs or side reactions.[8][9]
Temperature AmbientElevated (e.g., 80 °C) RefluxHigher temperatures often increase reaction rates, but can also promote side reactions if too high.[3][8]
Reaction Time Short (e.g., 2h)Monitored (e.g., 12h) Prolonged (e.g., 24h)Time should be sufficient for completion but minimized to prevent product degradation or byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting material specifications? Impurities in adipic acid or adiponitrile can lead to side reactions or poison catalysts.[10] It is recommended to use starting materials with a purity of >99%. If purity is a concern, recrystallization of adipic acid or distillation of adiponitrile may be necessary.

Q2: How critical is the stoichiometry of reactants? For the reaction of adipic acid with ammonia, using an excess of ammonia can help drive the initial salt formation. However, precise control is needed during the dehydration step. For any catalytic reaction, the substrate-to-catalyst ratio must be carefully optimized to ensure efficient conversion.[3]

Q3: What analytical methods are best for monitoring reaction progress? High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the disappearance of adipic acid and the formation of this compound and byproducts like adipamic acid.[6] Gas Chromatography (GC) can be used for analyzing adiponitrile and its conversion.

Q4: I'm losing a significant amount of product during purification. How can I improve this? this compound is typically purified by recrystallization from water or an aqueous solvent mixture.[10] Significant yield loss can occur if too much solvent is used, if the solution is not cooled sufficiently to maximize crystal formation, or if the crystals are washed with a solvent in which they are highly soluble.

  • Best Practice: Perform small-scale solubility tests to determine the optimal solvent and volume for recrystallization. Ensure the crude product is fully dissolved at high temperature and then cooled slowly to form pure, well-defined crystals. Wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.

dot

q_node q_node a_node a_node start Low Conversion Rate Detected q1 Starting Material? start->q1 q_adipic_acid Check for Water Removal q1->q_adipic_acid Adipic Acid + Ammonia q_adn Check for Adipic Acid q1->q_adn Adiponitrile a_optimize_dehydration Action: Improve water removal (e.g., higher temp, Dean-Stark) q_adipic_acid->a_optimize_dehydration Inefficient q_temp_control Check Reaction Temperature q_adipic_acid->q_temp_control Efficient a_over_hydrolysis Issue: Over-hydrolysis. Action: Reduce reaction time or use more selective catalyst. q_adn->a_over_hydrolysis Present q_enzyme_activity Check Catalyst (Enzyme) Conditions q_adn->q_enzyme_activity Absent a_temp_high Issue: Decomposition to Cyclopentanone. Action: Lower temperature. q_temp_control->a_temp_high Too High (>250°C) a_temp_low Issue: Slow reaction rate. Action: Increase temperature. q_temp_control->a_temp_low Too Low a_catalyst_check Action: Check catalyst activity and purity. q_temp_control->a_catalyst_check Optimal a_enzyme_conditions Issue: Enzyme deactivation. Action: Verify and adjust pH and temperature. q_enzyme_activity->a_enzyme_conditions Suboptimal a_reaction_time Issue: Incomplete reaction. Action: Increase reaction time and monitor progress. q_enzyme_activity->a_reaction_time Optimal

Caption: Troubleshooting logic flowchart for low this compound conversion rates.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound from Adipic Acid

This is a generalized protocol and must be adapted and optimized for specific laboratory equipment and safety procedures.

  • Reactor Setup: Equip a high-pressure reactor with a mechanical stirrer, thermocouple, pressure gauge, and a distillation outlet for water removal.

  • Charging Reactants: Charge the reactor with adipic acid. Seal the reactor and purge with an inert gas like nitrogen.

  • Ammonia Addition: Cool the reactor and introduce anhydrous ammonia to the desired stoichiometric ratio or pressure.

  • Reaction: Begin stirring and slowly heat the reactor to the optimized temperature (e.g., 200-230 °C).[1] The pressure will increase as the reaction proceeds and water is formed.

  • Water Removal: Carefully vent water vapor periodically to maintain a stable operating pressure and drive the dehydration reaction forward.

  • Monitoring: Monitor the reaction progress by sampling (if possible) and analyzing via HPLC.

  • Cool Down & Isolation: Once the reaction is complete, cool the reactor to room temperature. The solid product can be collected.

  • Purification: The crude this compound can be purified by recrystallization as described in the protocol below.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (a good starting point is 3-5 mL per gram of crude product).

  • Heating: Heat the suspension on a hot plate with stirring until the this compound fully dissolves. If it does not dissolve completely, add small additional portions of hot water until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

References

Side reactions to avoid during Adipamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adipamide. Our aim is to help you identify and mitigate common side reactions to achieve high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound from adipic acid?

A1: The primary method for synthesizing this compound is the direct thermal condensation of adipic acid with ammonia. This reaction involves two main steps: the formation of the ammonium salt of adipic acid, followed by dehydration to form this compound.

Q2: What are the most common side reactions to be aware of during this compound synthesis?

A2: The two most prevalent side reactions are the formation of cyclopentanone and adipimide. Cyclopentanone is formed through the decarboxylation of adipic acid at elevated temperatures. Adipimide, a cyclic imide, is formed through an intramolecular cyclization reaction.

Q3: How can I detect the presence of these side products in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating and quantifying this compound and its common impurities. Developing a suitable HPLC method will allow you to monitor the progress of your reaction and assess the purity of your final product.

Troubleshooting Guide

Problem 1: Low yield of this compound and presence of a significant amount of cyclopentanone.

  • Question: My this compound synthesis resulted in a low yield, and analytical tests show a high concentration of cyclopentanone. What is the likely cause, and how can I prevent this?

  • Answer: The formation of cyclopentanone is a common side reaction that occurs at high temperatures, typically starting around 260°C and becoming significant at temperatures between 290-295°C.

    Solutions:

    • Temperature Control: Carefully control the reaction temperature to keep it below the threshold for significant cyclopentanone formation. It is recommended to maintain the temperature in a range that is high enough to drive the amidation reaction efficiently but low enough to minimize the decarboxylation of adipic acid.

    • Catalyst Selection: The use of certain catalysts, such as barium hydroxide, can promote the formation of cyclopentanone. If you are using a catalyst, ensure it is selective for amidation over decarboxylation. For direct amidation, a catalyst may not be necessary if the temperature and pressure are optimized.

Problem 2: My final product is contaminated with adipimide.

  • Question: I have identified adipimide as a significant impurity in my this compound product. What reaction conditions favor the formation of this cyclic imide, and how can I minimize it?

  • Answer: Adipimide is formed through the intramolecular cyclization of the mono-ammonium salt of adipic acid or adipamic acid (the mono-amide). This is a dehydration reaction that competes with the intermolecular amidation to form this compound.

    Solutions:

    • Ammonia Concentration: A high concentration or partial pressure of ammonia can favor the formation of the diammonium salt of adipic acid, which is a precursor to this compound. By ensuring a sufficient excess of ammonia, you can drive the reaction towards the desired diamide and suppress the formation of the cyclic imide.

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of cyclization. Optimize the reaction time to achieve complete conversion of adipic acid without allowing for significant adipimide formation.

Problem 3: The reaction is slow, and the conversion of adipic acid is incomplete.

  • Question: My this compound synthesis is not going to completion, even after an extended reaction time. What can I do to improve the reaction rate and achieve full conversion?

  • Answer: Incomplete conversion can be due to several factors, including insufficient temperature, inadequate mixing, or the formation of unreactive intermediates.

    Solutions:

    • Optimize Temperature: While high temperatures can lead to side reactions, a temperature that is too low will result in a slow reaction rate. Gradually increase the temperature while monitoring for the formation of byproducts to find the optimal balance.

    • Efficient Water Removal: The formation of this compound is a dehydration reaction. Efficient removal of water as it is formed will drive the equilibrium towards the product. This can be achieved by conducting the reaction in a system that allows for the continuous removal of water.

    • Pressure: Conducting the reaction under pressure can help to maintain a high concentration of ammonia in the reaction mixture, which can improve the reaction rate.

Data Presentation

The following table summarizes the key reaction parameters and their impact on the formation of this compound and its major side products.

ParameterConditionEffect on this compound YieldEffect on Cyclopentanone FormationEffect on Adipimide Formation
Temperature Low (< 200°C)Low (slow reaction rate)NegligibleLow
Moderate (200-250°C)HighLow to moderateModerate
High (> 260°C)DecreasesHighCan increase with prolonged time
Ammonia StoichiometricModerate-Higher potential
Concentration ExcessHigh-Lower potential
Pressure AtmosphericModerate--
ElevatedHigh--
Catalyst None (Thermal)Dependent on T & PLowerLower
Dehydration CatalystCan increase rateCan increase rateCan increase rate
Basic CatalystCan increase rateCan be significantly increased-

Experimental Protocols

High-Yield, High-Purity Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of cyclopentanone and adipimide.

Materials:

  • Adipic Acid

  • Anhydrous Ammonia

  • High-pressure autoclave reactor equipped with a stirrer and a temperature controller

Procedure:

  • Charge the autoclave with adipic acid.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any air.

  • Introduce anhydrous ammonia into the reactor. A molar excess of ammonia to adipic acid is recommended (e.g., 10:1).

  • Begin stirring and gradually heat the reactor to the desired temperature (e.g., 220-240°C).

  • Maintain the reaction at this temperature under the autogenous pressure for a set period (e.g., 4-6 hours). The pressure will increase as the reaction proceeds due to the formation of water vapor.

  • Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by HPLC.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia.

  • The solid product can be collected and purified by recrystallization from water or a suitable solvent to remove any unreacted starting material and soluble impurities.

Visualizations

Adipamide_Synthesis_Pathway Adipic_Acid Adipic Acid This compound This compound (Desired Product) Adipic_Acid->this compound + 2 NH3 - 2 H2O Cyclopentanone Cyclopentanone (Side Product) Adipic_Acid->Cyclopentanone High Temp - H2O, - CO2 Adipimide Adipimide (Side Product) Adipic_Acid->Adipimide + NH3 - 2 H2O (Intramolecular) Ammonia Ammonia Ammonia->this compound Water Water CO2 CO2

Caption: Main reaction and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start this compound Synthesis Analyze Analyze Product Mixture (e.g., HPLC) Start->Analyze High_Purity High Purity this compound (>99%) Analyze->High_Purity Purity OK Low_Yield Low Yield / Incomplete Reaction Analyze->Low_Yield Impurity Profile OK Low Conversion High_Cyclopentanone High Cyclopentanone Content Analyze->High_Cyclopentanone High Cyclopentanone High_Adipimide High Adipimide Content Analyze->High_Adipimide High Adipimide End End High_Purity->End Optimize_Temp_Pressure Increase Temperature / Pressure Monitor for Byproducts Low_Yield->Optimize_Temp_Pressure Reduce_Temp Reduce Reaction Temperature (< 250°C) High_Cyclopentanone->Reduce_Temp Increase_Ammonia Increase Ammonia Ratio Optimize Reaction Time High_Adipimide->Increase_Ammonia Optimize_Temp_Pressure->Analyze Reduce_Temp->Analyze Increase_Ammonia->Analyze

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Purification of Crude Adipamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude adipamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound, providing practical solutions in a question-and-answer format.

Recrystallization Issues

Q1: My crude this compound won't fully dissolve in the hot recrystallization solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. This compound's solubility increases with temperature, but a sufficient volume of hot solvent is still required.[1] Add small portions of hot solvent until the solid dissolves completely.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. This compound is soluble in polar solvents like water and alcohols.[1] Consider using a different solvent or a solvent mixture.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If the majority of the this compound has dissolved and some solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A2: This is a common problem often due to supersaturation or using too much solvent. Try the following troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Ice Bath: Place the flask in an ice bath to further decrease the solubility of this compound.

Q3: The recrystallized this compound is still impure. What can I do?

A3: This indicates that the chosen recrystallization solvent did not effectively separate the impurities.

  • Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Change Solvent System: The impurities may have similar solubility profiles to this compound in the chosen solvent. Experiment with different solvents or solvent mixtures. For example, if you used water, try an ethanol/water mixture.

  • Alternative Purification Method: If recrystallization is ineffective, consider using column chromatography.

Q4: An oil has formed instead of crystals.

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.

  • Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal formation.

Impurity Removal

Q5: How can I remove unreacted adipic acid from my crude this compound?

A5: Adipic acid is more acidic than this compound. This difference in chemical properties can be exploited.

  • Alkaline Wash: Dissolve the crude product in a suitable organic solvent in which this compound is soluble but has low water miscibility. Wash the organic solution with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate). The adipic acid will react to form a water-soluble salt and move into the aqueous layer, which can then be separated.

  • Recrystallization from a suitable solvent: Adipic acid has different solubility profiles than this compound in various solvents. A carefully chosen recrystallization can separate the two.

Q6: How do I remove unreacted hexamethylenediamine from my crude this compound?

A6: Hexamethylenediamine is basic.

  • Acidic Wash: Similar to removing adipic acid, you can use a dilute aqueous acid wash (e.g., dilute HCl). The hexamethylenediamine will be protonated and form a water-soluble salt that will partition into the aqueous layer.

  • Recrystallization: As with adipic acid, a well-optimized recrystallization can effectively remove residual hexamethylenediamine.

Q7: My purified this compound may contain cyclic oligomers. How can I remove them?

A7: Cyclic oligomers can be challenging to remove due to their similar chemical nature to the desired product.[2][3]

  • Solvent Extraction: Some cyclic oligomers of polyamides can be extracted with solvents like methanol.[2][4]

  • Column Chromatography: This is often the most effective method for separating oligomers from the desired product. A silica gel column with an appropriate solvent system can resolve these closely related compounds.

Column Chromatography Issues

Q8: The spots on my TLC plate are not separating well. What should I do?

A8: This indicates that the chosen solvent system (mobile phase) is not optimal.

  • Adjust Solvent Polarity:

    • If the spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the more polar solvent in your mixture.

    • If the spots run with the solvent front, the solvent is too polar. Increase the proportion of the less polar solvent.

  • Try a Different Solvent System: A different combination of solvents may provide better separation. Common solvent systems for amides include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[5][6]

Q9: My compound is not eluting from the column.

A9: This suggests the eluent is not polar enough to move your compound through the stationary phase.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a 50:50 mixture of hexane and ethyl acetate, you can slowly increase the proportion of ethyl acetate.

Q10: The separation on the column is poor, and the fractions are still mixed.

A10: This can be due to several factors:

  • Improper Packing: The column may not be packed uniformly, leading to channeling. Ensure the silica gel is packed evenly without any air bubbles.

  • Overloading: You may have loaded too much crude product onto the column. For good separation, the amount of sample should typically be 1-5% of the weight of the stationary phase.

  • Inappropriate Solvent System: The solvent system that looked promising on TLC may not be optimal for the column. A slightly less polar solvent system than the one used for TLC is often a good starting point for column chromatography.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Reference
Water124.4[7][8]
Formic AcidRoom Temperature50,000 (50 mg/mL)[8]
Acetic AcidRoom Temperature50,000 (50 mg/mL)

Experimental Protocols

1. Recrystallization of Crude this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present. Water or an ethanol-water mixture is a good starting point.

  • Materials:

    • Crude this compound

    • Recrystallization Solvent (e.g., deionized water, ethanol)

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring

    • Buchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Add small portions of the hot solvent until the this compound completely dissolves. Avoid adding a large excess of solvent.

    • If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals completely, for example, in a vacuum oven.

2. Thin-Layer Chromatography (TLC) of Crude this compound

TLC is a quick and effective method to assess the purity of your crude this compound and to determine an appropriate solvent system for column chromatography.

  • Materials:

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • Capillary tubes for spotting

    • Solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)

    • UV lamp for visualization

  • Procedure:

    • Prepare a developing chamber by adding a small amount of the chosen solvent system and lining the chamber with filter paper to ensure a saturated atmosphere.

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethanol).

    • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

    • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp. This compound and many common impurities are UV active.

    • Calculate the Retention Factor (Rf) for each spot. The goal is to find a solvent system where the this compound spot has an Rf value of approximately 0.3-0.5 and is well-separated from impurity spots.

3. Column Chromatography of Crude this compound

This method is used for purifying larger quantities of this compound or for separating impurities that are difficult to remove by recrystallization.

  • Materials:

    • Glass chromatography column

    • Silica gel (stationary phase)

    • Eluent (mobile phase, determined from TLC analysis)

    • Crude this compound

    • Collection tubes or flasks

  • Procedure:

    • Packing the Column:

      • Securely clamp the column in a vertical position.

      • Add a small plug of cotton or glass wool at the bottom.

      • Add a thin layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar eluent.

      • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.

      • Add another thin layer of sand on top of the silica gel.

    • Loading the Sample:

      • Dissolve the crude this compound in a minimal amount of a relatively polar solvent.

      • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

      • Carefully add the dry-loaded sample to the top of the column.

    • Elution:

      • Carefully add the eluent to the top of the column.

      • Begin collecting fractions as the solvent flows through the column.

      • You can start with a less polar solvent and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

    • Analysis:

      • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

      • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_output Result crude Crude this compound tlc TLC Analysis crude->tlc Initial Purity Assessment recrystallization Recrystallization recrystallization->tlc Check Purity pure Pure this compound recrystallization->pure If Pure column_chroma Column Chromatography column_chroma->tlc Analyze Fractions tlc->recrystallization Choose Recrystallization Solvent tlc->column_chroma If Impure, Determine Column Conditions tlc->pure hplc HPLC/GC Purity Check pure->hplc Final Purity Confirmation troubleshooting_logic cluster_start Problem cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_outcome Outcome start Low Purity After First Recrystallization check_tlc Analyze by TLC start->check_tlc identify_impurities Identify Impurities (e.g., Starting Materials, Oligomers) check_tlc->identify_impurities rerun_recrystallization Second Recrystallization with Different Solvent identify_impurities->rerun_recrystallization If solubility difference is high acid_base_wash Acid/Base Wash identify_impurities->acid_base_wash If starting materials present column_chroma Column Chromatography identify_impurities->column_chroma If oligomers or closely related impurities success High Purity this compound rerun_recrystallization->success If successful failure Re-evaluate Purification Strategy rerun_recrystallization->failure If still impure acid_base_wash->success If successful acid_base_wash->failure If still impure column_chroma->success If successful column_chroma->failure If still impure

References

Preventing degradation of Adipamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Adipamide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, away from direct light.[1] The container should be tightly sealed to prevent moisture absorption.[1] It is recommended to store it below +30°C.[2][3]

Q2: What are the primary causes of this compound degradation?

A2: The main factors that can cause the degradation of this compound are:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions and high temperatures.[4]

  • Thermal Degradation: Exposure to high temperatures can cause decomposition.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.[5][6][7]

  • Incompatible Substances: Contact with strong oxidizing agents can lead to chemical reactions and degradation.[2][3]

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation can include a change in physical appearance (e.g., yellowing), a change in melting point, or the appearance of additional peaks in an analytical chromatogram (e.g., HPLC).[5][6] A decrease in the main this compound peak and the emergence of new peaks corresponding to degradation products like adipamic acid or adipic acid are indicative of degradation.[4]

Q4: What are the known degradation products of this compound?

A4: The primary degradation products from hydrolysis are adipamic acid and adipic acid.[4] Thermal degradation of polyamides, which are structurally related to this compound, can produce carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[3]

Q5: Is this compound sensitive to humidity?

A5: Yes, this compound is susceptible to moisture absorption, which can lead to hydrolysis.[8][9] Therefore, it is crucial to store it in a tightly sealed container in a dry environment.[1]

Q6: Are there any common laboratory reagents that are incompatible with this compound?

A6: Yes, this compound is incompatible with strong oxidizing agents.[2][3] You should avoid storing it with substances like peroxides, nitrates, and perchlorates.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration (e.g., yellowing) of this compound powder. Exposure to light (photodegradation) or heat.[5][6]Store this compound in an opaque, airtight container in a cool, dark place. For light-sensitive experiments, handle the compound under amber or red light.
Unexpected peaks in HPLC analysis. Degradation of the sample.Review storage conditions. Ensure the sample was not exposed to high temperatures, moisture, or light. Prepare fresh solutions for analysis.
Poor solubility or changes in melting point. Potential degradation or presence of impurities.Confirm the purity of the this compound using a validated analytical method. If degraded, procure a new batch and store it under recommended conditions.
Inconsistent experimental results. Sample degradation between experiments.Always use freshly prepared solutions of this compound. If storing stock solutions, validate their stability over the intended storage period and conditions.

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and stability of this compound.

1. Objective: To quantify the purity of this compound and detect the presence of degradation products.

2. Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or Formic acid (for MS compatibility)[10]

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

  • Reverse-phase C18 column

3. Preparation of Mobile Phase:

  • Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[10] The exact ratio should be optimized for best peak separation.

  • Degas the mobile phase before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., a small amount of formic acid followed by dilution with the mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.

5. HPLC Conditions:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV at a suitable wavelength (e.g., 210 nm) or MS.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

6. Analysis:

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Monitor the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products.

7. Data Interpretation:

  • Calculate the purity of the this compound sample by comparing the peak area of the main peak in the sample chromatogram to the peak area in the standard chromatogram.

  • Identify and quantify any degradation products by comparing their retention times to known degradation product standards, if available, or by using techniques like LC-MS to identify the unknown peaks.

Visualizations

Figure 1. This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation (UV) This compound This compound ((CH2)4(CONH2)2) AdipamicAcid Adipamic Acid This compound->AdipamicAcid + H2O CO Carbon Monoxide This compound->CO CO2 Carbon Dioxide This compound->CO2 NOx Nitrogen Oxides This compound->NOx Radicals Radical Intermediates This compound->Radicals hv AdipicAcid Adipic Acid AdipamicAcid->AdipicAcid + H2O Yellowing Colored Byproducts (e.g., Pyrroles) Radicals->Yellowing

Caption: this compound Degradation Pathways

Figure 2. Troubleshooting this compound Degradation start Degradation Suspected (e.g., discoloration, unexpected HPLC peaks) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified? check_storage->improper_storage correct_storage Action: Store in cool, dry, dark, tightly sealed container. improper_storage->correct_storage Yes retest Re-analyze Sample improper_storage->retest No correct_storage->retest degradation_persists Degradation Still Present? retest->degradation_persists check_handling Review Sample Handling & Preparation degradation_persists->check_handling Yes end_good Problem Resolved degradation_persists->end_good No improper_handling Handling Issues Identified? (e.g., prolonged light exposure, contamination) check_handling->improper_handling correct_handling Action: Use fresh sample, handle under appropriate light conditions, use clean equipment. improper_handling->correct_handling Yes end_bad Consider new batch of this compound improper_handling->end_bad No correct_handling->retest

Caption: Troubleshooting this compound Degradation

References

Technical Support Center: Enhancing Mechanical Properties of Adipamide Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the mechanical properties of Adipamide-based polymers, such as Nylon 6,6.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Reduced Tensile Strength and Stiffness in Molded Parts

  • Question: We are observing lower than expected tensile strength and modulus in our molded this compound polymer samples. What are the potential causes and how can we troubleshoot this?

  • Answer: Several factors can contribute to reduced tensile properties in molded this compound polymers. Here's a step-by-step troubleshooting guide:

    • Moisture Content: this compound polymers are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This absorbed moisture acts as a plasticizer, reducing the glass transition temperature and leading to a decrease in tensile strength and stiffness.[1][3][4]

      • Troubleshooting:

        • Ensure polymer pellets are thoroughly dried in a vacuum oven at the recommended temperature (typically 80-110°C) for several hours before processing.[1]

        • Minimize exposure of dried pellets to ambient air before and during the molding process.

        • Condition test specimens in a controlled environment (e.g., according to ASTM standards) to ensure consistent moisture content for reliable mechanical testing.[5]

    • Inadequate Crystallization: The degree of crystallinity significantly impacts the mechanical properties of semi-crystalline polymers like this compound. A low crystallization rate can result in a more amorphous structure with lower strength.[6]

      • Troubleshooting:

        • Optimize the molding temperature. For instance, for Polyamide-6 composites, a molding temperature of 140°C has been shown to result in better bending strength and modulus.[5]

        • Consider incorporating nucleating agents to promote a higher rate of crystallization.[7]

    • Poor Dispersion of Reinforcements/Fillers: If you are using fillers or fibers to enhance mechanical properties, poor dispersion can lead to agglomerates that act as stress concentration points, thereby reducing overall strength.

      • Troubleshooting:

        • Utilize a twin-screw extruder for melt mixing to ensure high shear and better dispersion of additives.

        • Consider surface modification of fillers to improve their compatibility with the polymer matrix.

        • Employ Scanning Electron Microscopy (SEM) to visually inspect the fracture surface of your samples and assess the quality of filler dispersion.

Issue 2: Brittleness and Low Impact Strength

  • Question: Our this compound polymer composites are exhibiting high stiffness but are very brittle and have low impact strength. How can we improve the toughness of the material?

  • Answer: Improving toughness often involves incorporating materials that can absorb and dissipate energy from an impact.

    • Incorporate Impact Modifiers: Blending the this compound polymer with elastomeric impact modifiers is a common strategy.

      • Troubleshooting:

        • Experiment with blending different types and concentrations of impact modifiers, such as olefin block copolymers (OBC) or maleic anhydride-grafted elastomers.[4] The addition of a compatibilizer can enhance the dispersion of the impact modifier and significantly improve impact strength.[4]

    • Fiber Reinforcement Optimization: While fiber reinforcement generally increases strength and stiffness, the type, length, and concentration of fibers can influence impact resistance.

      • Troubleshooting:

        • Evaluate the effect of different fiber types (e.g., glass fibers, carbon fibers).

        • Optimize the fiber content. While increasing fiber content generally enhances tensile strength up to a certain point, it can sometimes lead to a decrease in impact strength.[8][9]

Frequently Asked Questions (FAQs)

General Questions

  • What are this compound polymers? this compound polymers, commonly known as nylons, are a class of synthetic polymers characterized by the presence of amide linkages in the polymer backbone.[10] A prominent example is polyhexamethylene this compound (Nylon 6,6), which is synthesized from hexamethylenediamine and adipic acid.[10]

  • What are the key mechanical properties of this compound polymers? this compound polymers are known for their excellent mechanical properties, including high tensile strength, good toughness, and high resistance to wear, heat, and chemicals.[10]

Enhancement Strategies

  • How can the mechanical properties of this compound polymers be enhanced? Several methods can be employed to improve the mechanical properties of this compound polymers:

    • Fiber Reinforcement: Incorporating fibers like glass or carbon fibers significantly increases tensile strength and modulus.[11][12][13]

    • Filler Addition: Adding fillers, including nano-fillers like carbon nanotubes or graphene, can enhance mechanical performance.[14]

    • Polymer Blending: Mixing this compound polymers with other polymers can create materials with a desirable balance of properties.[4][15]

    • Copolymerization: Modifying the polymer backbone through copolymerization can alter the crystalline structure and, consequently, the mechanical behavior.[11]

  • What is the effect of moisture on the mechanical properties of this compound polymers? Moisture absorption has a significant plasticizing effect on this compound polymers, leading to:

    • A decrease in the glass transition temperature (Tg).[1][3]

    • A reduction in tensile strength and modulus.[1][3]

    • An increase in ductility and elongation at break.[1]

    • Dimensional changes due to swelling.[1]

Data Presentation

Table 1: Effect of Glass Fiber Reinforcement on Mechanical Properties of Polyamide 6,6

Property0 wt.% Glass Fiber30 wt.% Glass Fiber50 wt.% Glass Fiber
Tensile Strength (MPa) ~60 - 85~150 - 180~200 - 220
Flexural Strength (MPa) ~80 - 110~200 - 250~280 - 320
Impact Strength (kJ/m²) Notched: ~5Notched: ~12Notched: ~15

Note: The values presented are approximate and can vary based on the specific grade of polyamide, fiber type, and processing conditions. Data compiled from multiple sources for illustrative purposes.[9][12][13]

Table 2: Influence of Moisture Conditioning on Mechanical Properties of Polyamide 6,6

PropertyDry (as molded)Conditioned (50% RH, 23°C)
Tensile Modulus (GPa) ~3.0 - 3.5~1.5 - 2.0
Tensile Strength (MPa) ~80 - 85~50 - 60
Elongation at Break (%) ~20 - 50~100 - 200

Note: These values are indicative and can be influenced by the specific material grade and conditioning time. Data compiled from multiple sources for illustrative purposes.[3][4][15]

Experimental Protocols

1. Tensile Testing (ASTM D638)

This protocol outlines the standard procedure for determining the tensile properties of plastics.[11][14]

  • Specimen Preparation:

    • Prepare dumbbell-shaped test specimens by injection molding or machining from a sheet. The dimensions should conform to ASTM D638 specifications.[5]

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified duration before testing.[5]

  • Testing Procedure:

    • Measure the width and thickness of the narrow section of the specimen.[11]

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.[11]

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.[1]

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Calculate tensile strength, tensile modulus, and elongation at break from the recorded data.

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[16][17]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[16][18]

    • Crimp the pan with a lid to encapsulate the sample.[18]

  • Testing Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.[18][19]

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[16][17]

    • Cool the sample at a controlled rate.

    • Perform a second heating scan to analyze the thermal history-independent properties.

  • Data Analysis:

    • Determine the Tg, Tm, and heat of fusion from the resulting heat flow versus temperature curve.[20]

3. Scanning Electron Microscopy (SEM)

SEM is used to examine the surface morphology and microstructure of the polymer, particularly for assessing filler dispersion and fracture surfaces.[6][21][22]

  • Sample Preparation:

    • Obtain a sample with a fresh fracture surface (e.g., from a tensile or impact test).

    • Mount the sample on an SEM stub using conductive adhesive.

    • If the polymer is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to the surface to prevent charging under the electron beam.

  • Imaging Procedure:

    • Place the prepared sample into the SEM chamber and evacuate to a high vacuum.

    • Apply an accelerating voltage and scan the electron beam across the sample surface.

    • Detect the secondary or backscattered electrons to generate an image of the surface topography.

Mandatory Visualizations

experimental_workflow cluster_prep Material Preparation cluster_testing Characterization cluster_analysis Data Analysis & Iteration start Start: Define Mechanical Property Goals drying Dry this compound Polymer Pellets start->drying mixing Melt Mix with Additives (Fibers, Fillers, etc.) drying->mixing molding Injection/Compression Molding of Specimens mixing->molding tensile Tensile Testing (ASTM D638) molding->tensile dsc DSC Analysis molding->dsc sem SEM Analysis molding->sem analysis Analyze Mechanical & Thermal Properties tensile->analysis dsc->analysis sem->analysis iteration Iterate on Formulation or Processing? analysis->iteration end End: Optimized Material iteration->mixing Adjust Formulation iteration->molding Adjust Processing iteration->end Goals Met troubleshooting_workflow cluster_tensile Low Tensile Strength/Stiffness cluster_impact Low Impact Strength (Brittleness) start Problem Identified: Poor Mechanical Properties q1 Check Moisture Content start->q1 q4 Is an Impact Modifier Present? start->q4 a1_yes Implement Rigorous Drying Protocol q1->a1_yes q2 Assess Crystallinity (via DSC) q1->q2 Dry a2_yes Optimize Molding Temp. &/or Add Nucleating Agents q2->a2_yes q3 Examine Filler Dispersion (via SEM) q2->q3 Optimal a3_yes Improve Mixing Process (e.g., higher shear) q3->a3_yes a4_no Add Elastomeric Impact Modifier q4->a4_no No a4_yes Optimize Modifier Type & Concentration q4->a4_yes Yes reinforcement_mechanism cluster_composite Reinforced this compound Polymer Composite cluster_interface Interfacial Zone matrix This compound Polymer Matrix interface StressTransfer matrix->interface fiber Reinforcing Fiber/Filler (e.g., Glass Fiber) interface->fiber load Applied Mechanical Load load->matrix

References

Technical Support Center: Overcoming Solubility Challenges with Adipamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adipamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white, crystalline solid that is generally soluble in polar solvents due to its ability to form hydrogen bonds.[1] It is moderately soluble in water and readily dissolves in polar organic solvents such as methanol and ethanol.[1] Its solubility is influenced by temperature and the pH of the solution.[1]

Q2: I'm having trouble dissolving this compound in water. What is its expected solubility?

A2: this compound has a reported solubility in water of 4.4 g/L at 12 °C.[2] If you are experiencing difficulties, ensure you are not exceeding this concentration at this temperature. Increasing the temperature of the water can help to enhance its dissolution rate.[1]

Q3: In which organic solvents is this compound known to be soluble?

Q4: How does pH affect the solubility of this compound?

A4: The solubility of amides like this compound can be pH-dependent.[1] While specific data for this compound is limited, the amine groups in its structure can be protonated or deprotonated depending on the pH, which can influence its interaction with the solvent and therefore its solubility.[1] For many amides, adjusting the pH can be a viable strategy to improve solubility.[5]

Q5: Are there any known applications of this compound in drug development?

A5: Yes, this compound and its derivatives are used in the pharmaceutical field. It can serve as a precursor in the synthesis of various pharmaceuticals.[1] Additionally, derivatives of this compound have been investigated for use in drug delivery systems, for example, as cross-linkers in the formation of hydrogels for controlled drug release.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
This compound is not dissolving in the chosen solvent. - The concentration of this compound is too high for the solvent at the current temperature.- The solvent is not polar enough to effectively solvate this compound.- Increase the temperature of the solvent while stirring.- Try a different, more polar solvent (see Table 1).- Use a co-solvent system (see Protocol 2).- Adjust the pH of the solution (see Protocol 1).
A precipitate forms after initially dissolving this compound. - The solution was saturated at a higher temperature and has since cooled down.- A change in pH has occurred, reducing the solubility.- Gently warm the solution while stirring to redissolve the precipitate.- Ensure the pH of the solution is stable and optimized for this compound solubility.
The dissolution rate is very slow. - Insufficient agitation.- The particle size of the this compound powder is large.- Increase the stirring speed or use a magnetic stirrer.- Gently grind the this compound powder to a finer consistency before adding it to the solvent.

Quantitative Solubility Data

Solvent Temperature (°C) Solubility ( g/100 mL) Citation
Water120.44[2]
Formic AcidRoom Temperature5.0[3]
MethanolRoom TemperatureEstimated: 1-5
EthanolRoom TemperatureEstimated: 1-5
Dimethyl Sulfoxide (DMSO)Room TemperatureEstimated: >5
N,N-Dimethylformamide (DMF)Room TemperatureEstimated: >5

*Note: Estimated values are based on qualitative descriptions and solubility of structurally similar compounds.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility via pH Adjustment

This protocol provides a general method for determining the optimal pH for dissolving this compound in an aqueous solution.

Workflow for pH Optimization

A Prepare a suspension of this compound in water B Divide the suspension into several aliquots A->B C Adjust the pH of each aliquot (e.g., in increments of 1 pH unit from 3 to 10) B->C D Stir each aliquot at a constant temperature for a set time C->D E Visually inspect for dissolution D->E F Filter any undissolved solid E->F If solid remains H Identify the pH with the highest solubility E->H If fully dissolved G Determine the concentration of dissolved this compound in the filtrate F->G G->H

Caption: Workflow for optimizing this compound solubility by adjusting pH.

Methodology:

  • Preparation of Suspension: Prepare a suspension of this compound in deionized water at a concentration known to be above its solubility limit (e.g., 1 g in 100 mL).

  • Aliquotting: Distribute the suspension into several smaller, equal-volume containers.

  • pH Adjustment: Using dilute solutions of a suitable acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH), adjust the pH of each aliquot to a different value. It is recommended to cover a range of pH values, for example, from pH 3 to pH 10 in increments of one pH unit.

  • Equilibration: Stir all aliquots at a constant temperature (e.g., room temperature) for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).

  • Observation and Filtration: Visually assess the dissolution in each aliquot. For those that are not fully dissolved, filter the suspension to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of dissolved this compound in the filtrate of each aliquot using a suitable analytical method, such as HPLC or gravimetric analysis after solvent evaporation.

  • Determination of Optimal pH: The pH that yields the highest concentration of dissolved this compound is the optimal pH for solubilization under these conditions.

Protocol 2: Utilizing a Co-solvent System to Dissolve this compound

This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound.

Workflow for Co-solvent System

A Select a primary solvent in which this compound has low solubility C Prepare a suspension of this compound in the primary solvent A->C B Select a miscible co-solvent in which this compound is expected to be more soluble D Gradually add the co-solvent to the suspension while stirring B->D C->D E Observe for complete dissolution D->E F Record the final solvent ratio E->F

Caption: Workflow for using a co-solvent to dissolve this compound.

Methodology:

  • Solvent Selection: Choose a primary solvent in which this compound has limited solubility but is required for your experiment (e.g., water). Select a miscible co-solvent in which this compound is expected to have higher solubility (e.g., ethanol, DMSO, or DMF).[5]

  • Initial Suspension: Prepare a suspension of this compound in the primary solvent at the desired final concentration.

  • Co-solvent Addition: While vigorously stirring the suspension, slowly add the co-solvent dropwise.

  • Observation: Continue adding the co-solvent until the this compound is completely dissolved.

  • Final Ratio: Record the final volume ratio of the primary solvent to the co-solvent required for complete dissolution. This ratio should be used for preparing your experimental solutions.

  • Considerations: Be aware that the addition of a co-solvent will alter the overall polarity and other physical properties of your solvent system, which may influence subsequent experimental steps.

Handling and Safety Precautions

This compound should be handled in accordance with good laboratory practices.[1] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Avoid inhaling dust by working in a well-ventilated area or using a fume hood.[2] In case of contact with eyes or skin, rinse thoroughly with water.[2] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Interpreting unexpected results in Adipamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adipamide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis, purification, and application of this compound.

Section 1: Synthesis and Purification of this compound

This section addresses common issues encountered during the chemical synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

This compound is typically synthesized from adipic acid or its derivatives, such as adipoyl chloride, and a source of ammonia. The choice of starting material can influence the reaction conditions and the impurity profile of the final product.

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?

Low yields in this compound synthesis can arise from several factors, including incomplete reactions, side product formation, and loss of product during workup and purification. It is crucial to use high-purity, dry reagents as moisture can lead to the hydrolysis of intermediates.

Q3: I am having difficulty crystallizing my this compound product. What can I do?

Difficulty in crystallization can be due to impurities, using too much solvent, or the solution cooling too quickly. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of this compound, or using a two-solvent system (a good solvent in which this compound is soluble, and an anti-solvent in which it is insoluble) to induce precipitation.[1][2]

Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?

For primary aliphatic amides like this compound, a common fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) involves the cleavage of the R-CONH₂ bond, which would result in a prominent peak at m/z 44 (CONH₂⁺).[1] Another expected fragmentation is the cleavage of the N-CO bond.[1]

Troubleshooting Guide: this compound Synthesis
Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionEnsure stoichiometric amounts of reactants or a slight excess of the amine source. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC).
Side reactions (e.g., formation of oligomers)Control the reaction temperature carefully. Add reagents dropwise to manage exothermic reactions.
Product loss during workupOptimize extraction pH to ensure this compound is in the desired phase. Minimize the number of transfer steps.
Product is an oil or fails to crystallize Presence of impuritiesPurify the crude product using column chromatography before attempting crystallization.
Inappropriate solventTest a range of solvents or solvent mixtures for recrystallization. Common choices include ethanol, water, or mixtures like hexane/ethyl acetate.[3]
Rapid coolingAllow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[4]
Presence of unexpected peaks in analytical data (e.g., MS, NMR) Unreacted starting materialsImprove reaction conversion by increasing reaction time or temperature.
Byproducts from side reactionsIdentify potential side reactions based on the starting materials and conditions, and adjust the reaction parameters to minimize them.
Contamination from equipment or solventsEnsure all glassware is clean and dry. Use high-purity solvents.
Experimental Protocols

Protocol 1: Synthesis of this compound from Adipoyl Chloride and Ammonia

This protocol is a representative method based on general amide synthesis principles.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve adipoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0-5 °C in an ice bath.

  • Ammonia Addition: Slowly add a stoichiometric excess of aqueous ammonia solution (e.g., 25-28% by weight) dropwise to the cooled adipoyl chloride solution while stirring vigorously.[5] Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Filter the reaction mixture to collect the solid product. Wash the solid with cold water to remove any ammonium chloride byproduct, followed by a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Purification: Recrystallize the crude this compound from a suitable solvent (e.g., hot water or ethanol) to obtain the pure product.[6][7] Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis of this compound by HPLC

This protocol is based on a method for analyzing this compound by reverse-phase HPLC.[8]

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm for the amide bond).

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the experimental sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and compare the retention times and peak areas to determine the purity of the sample.

Workflow and Logic Diagrams

Troubleshooting_Synthesis start Low Yield in this compound Synthesis check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_reaction Increase Reaction Time/Temp Adjust Stoichiometry incomplete->optimize_reaction Yes workup_loss Product Loss During Workup? incomplete->workup_loss No success Improved Yield optimize_reaction->success optimize_workup Optimize Extraction pH Minimize Transfers workup_loss->optimize_workup Yes side_reactions Evidence of Side Products? (NMR, MS) workup_loss->side_reactions No optimize_workup->success optimize_conditions Adjust Temp, Addition Rate Use High Purity Reagents side_reactions->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Section 2: Interpreting Unexpected Results in Biological and Drug Development Applications

This section provides guidance for researchers using this compound in biological systems, for example, as a chemical linker or in drug development studies.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used as a linker in bioconjugation?

Yes, due to its bifunctional nature (two amide groups), this compound can theoretically be used as a short, flexible linker to connect two molecules, such as a drug and a targeting moiety. However, the properties of the linker can significantly impact the function of the resulting conjugate.

Q2: We are observing unexpected biological activity (or lack thereof) with our this compound-linked conjugate. What could be the cause?

The linker itself is not always passive. A short linker like this compound may cause steric hindrance, preventing the conjugated molecules from interacting with their targets. Conversely, the linker could introduce unexpected conformational changes that alter biological activity. It is also possible that the linker is being cleaved in an unanticipated manner in the biological environment.

Q3: Is this compound biologically active on its own?

There is limited specific data on the direct biological activity of this compound itself. However, it is important not to confuse this compound with similarly named drugs like Indapamide , which is an antihypertensive/diuretic agent that has been shown to interact with the cAMP signal transduction pathway.[9] Researchers should ensure they are working with the correct compound and consider the possibility that even simple molecules can have off-target effects.

Q4: Our this compound-linked conjugate shows poor solubility. How can this be addressed?

The hydrophobicity of a linker-payload combination can lead to aggregation and poor solubility. If this compound is part of a larger, hydrophobic conjugate, this can be a significant issue. Strategies to improve solubility include modifying other parts of the conjugate to be more hydrophilic or incorporating solubilizing groups.

Troubleshooting Guide: this compound in Biological Systems
Issue Potential Cause Recommended Action
Loss of Biological Activity of Conjugate Steric hindrance from the this compound linkerSynthesize conjugates with longer or more flexible linkers for comparison.
Conformational changes induced by the linkerCharacterize the structure of the conjugate using biophysical methods (e.g., CD spectroscopy).
Instability of the conjugate and premature cleavageAnalyze the stability of the conjugate in relevant biological media (e.g., plasma, cell lysate) over time using techniques like HPLC or SDS-PAGE.
Unexpected Toxicity or Off-Target Effects Biological activity of the this compound linker itselfTest the this compound linker alone as a control in your biological assays.
Altered pharmacokinetics due to the linkerConduct pharmacokinetic studies to understand the distribution and clearance of the conjugate.
Poor Solubility/Aggregation of Conjugate Hydrophobicity of the overall conjugateModify the linker or other components to increase hydrophilicity. Consider formulation strategies to improve solubility.
Potential Signaling Pathway Interactions

While direct evidence for this compound's interaction with specific signaling pathways is scarce, small molecules containing amide functionalities can sometimes interact with cellular machinery. For instance, other bioactive lipids with amide structures, like ceramides, are known to be involved in complex signaling cascades regulating processes like apoptosis and cell stress.[10][11] Researchers observing unexpected cellular responses to this compound or this compound-containing molecules may consider investigating common signaling pathways as a starting point.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Activates This compound This compound-like Molecule This compound->Receptor Binds Kinase_Cascade Kinase Cascade Adaptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling pathway potentially modulated by a small amide molecule.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Adipamide: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Adipamide, a crucial intermediate in the production of polymers like Nylon 6,6, can be synthesized through various chemical pathways. This guide provides a comparative analysis of common synthesis methods, focusing on their efficiency, reaction conditions, and environmental impact. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry to aid in the selection of the most suitable synthesis route for their specific needs.

Quantitative Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative parameters for different this compound synthesis methods, offering a clear comparison of their efficiencies.

Synthesis MethodStarting MaterialsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Key AdvantagesDisadvantages
Direct Thermal Amidation Adipic Acid, AmmoniaNone160 - 232Continuous ProcessNot specified for isolated productSimple, atom-economicalHigh temperatures and pressures required; potential for side reactions.
From Dimethyl Adipate Dimethyl Adipate, AmmoniaNiobium Oxide (for vapor phase)~350Continuous FlowIntermediate in adiponitrile synthesisCan be a continuous processHigh temperature; primarily optimized for nitrile, not amide, formation.
Hydrolysis of Adiponitrile Adiponitrile, WaterNone (Subcritical Water)VariableVariableDependent on conditionsUtilizes a different feedstockReaction produces a mixture of products requiring separation.
Boric Acid Catalyzed Synthesis Adipic Acid, UreaBoric Acid160 - 18010 - 30 min~78-80 (for a similar diamide)[1]High yield, short reaction time, solvent-free, green catalyst.[1]Data is for a similar, not identical, diamide.
Enzymatic Synthesis Adipic Acid, Ammonia/UreaLipase (e.g., Novozym 435)60 - 8020 - 48 h~89 (for a different fatty amide)[2]Mild conditions, high selectivity, environmentally friendly.Long reaction times, enzyme cost and stability can be a concern.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Direct Thermal Amidation of Adipic Acid

This method involves the direct reaction of adipic acid with ammonia at elevated temperatures and pressures. This compound is formed as an intermediate in the continuous production of adiponitrile.[3]

Experimental Protocol:

  • Molten adipic acid is continuously fed into a prereactor.

  • An excess of ammonia is introduced into the prereactor.

  • The prereactor is maintained at a temperature between 160-232°C (320-450°F) in the absence of a catalyst.[3]

  • Under these conditions, adipic acid reacts with ammonia to form a mixture predominantly containing this compound, water, and excess ammonia.[3]

  • The resulting mixture is then typically passed to a second reactor with a dehydration catalyst to produce adiponitrile. To isolate this compound, the reaction would be stopped after the first stage and the product purified.

Synthesis from Dimethyl Adipate and Ammonia (Vapor Phase)

This method describes the vapor-phase reaction of dimethyl adipate and ammonia over a solid acid catalyst, primarily for the production of adiponitrile, with this compound as an intermediate.

Experimental Protocol:

  • A fixed-bed reactor is packed with a niobium oxide catalyst.

  • A feed of dimethyl adipate and a molar excess of ammonia is vaporized.

  • The vaporized reactants are passed over the catalyst bed at approximately 350°C.[4]

  • The product stream, containing adiponitrile, this compound, and other byproducts, is then cooled and collected for purification.

Boric Acid Catalyzed Synthesis from Adipic Acid and Urea

This green and efficient method utilizes boric acid as a catalyst for the reaction between adipic acid and urea, which serves as the ammonia source.[1]

Experimental Protocol:

  • Adipic acid, urea (1.5 times the weight of adipic acid), and boric acid (0.4 times the weight of adipic acid) are mixed.[1]

  • The mixture is triturated for 2-5 minutes.

  • The triturated mixture is heated directly without a solvent to 160-180°C for 10-30 minutes. The mixture will melt and then solidify as the product forms.[1]

  • After cooling, the crude product is washed with an aqueous ammonia solution to remove any unreacted adipic acid.[1]

  • The product is then washed with distilled water to remove residual boric acid and dried. A yield of 78-80% has been reported for a similar diamide using this method.[1]

Enzymatic Synthesis using Lipase

This method employs a lipase enzyme to catalyze the amidation of adipic acid under mild conditions. Urea can be used as the ammonia source.

Experimental Protocol:

  • Adipic acid and urea (e.g., in a 1:4 molar ratio) are dissolved in a suitable organic solvent (e.g., tert-butyl alcohol).[2]

  • Immobilized lipase (e.g., Novozym 435, ~3% by weight of reactants) is added to the mixture.[2]

  • The reaction is stirred at a controlled temperature (e.g., 60°C) for an extended period (e.g., 48 hours).[2]

  • The enzyme is removed by filtration.

  • The solvent is evaporated, and the product is purified. A yield of 88.74% has been reported for the synthesis of erucamide, a different fatty amide, using this approach.[2]

Synthesis Pathways Overview

The following diagram illustrates the different chemical pathways for the synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Reagents / Conditions Adipic Acid Adipic Acid This compound This compound Adipic Acid->this compound Direct Thermal Amidation Adipic Acid->this compound Boric Acid Catalyzed Adipic Acid->this compound Enzymatic Synthesis Dimethyl Adipate Dimethyl Adipate Dimethyl Adipate->this compound Ammonolysis Adiponitrile Adiponitrile Adiponitrile->this compound Hydrolysis Ammonia (High Temp/Pressure) Ammonia (High Temp/Pressure) Ammonia (Vapor Phase) Ammonia (Vapor Phase) Water (Subcritical) Water (Subcritical) Urea, Boric Acid Urea, Boric Acid Ammonia/Urea, Lipase Ammonia/Urea, Lipase

Caption: Different synthesis pathways leading to the formation of this compound.

References

A Comparative Guide to Diamide Selection for Tailored Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diamide monomers is a critical determinant in the synthesis of polyamides, directly influencing the final polymer's thermal, mechanical, and chemical properties. This guide provides an objective comparison of polymers derived from adipamide and other common aliphatic and aromatic diamides, supported by experimental data. Understanding these structure-property relationships is paramount for the rational design of polymers for advanced applications, including in the biomedical and pharmaceutical fields.

Comparative Analysis of Polymer Properties

The data presented in Table 1 summarizes the key thermal and mechanical properties of polyamides synthesized from various diamides. This compound, when polymerized with hexamethylenediamine to form Nylon 6,6, serves as a benchmark for aliphatic polyamides, offering a good balance of strength, toughness, and thermal resistance.

In comparison, varying the length of the aliphatic diamine chain or introducing aromatic moieties significantly alters the polymer's characteristics. Longer aliphatic chains, as seen in polyamides derived from sebacamide (Nylon 6,10), generally lead to lower melting points and reduced water absorption, which can be advantageous for applications requiring greater dimensional stability in humid environments. Conversely, the incorporation of shorter aliphatic diamines, such as putrescine (1,4-butanediamine) to form Nylon 4,6, results in a higher melting point and increased stiffness due to a higher density of amide linkages.[1][2]

The introduction of aromatic rings into the diamide structure, as in polyphthalamides (PPA) and aramids, drastically enhances thermal stability and mechanical strength at the expense of processability and solubility.[3][4] These high-performance polymers are suitable for applications demanding exceptional heat and chemical resistance.

Table 1: Comparison of Thermal and Mechanical Properties of Polyamides Derived from Various Diamides

Diamide TypeExample PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Melting Temperature (°C)Glass Transition Temperature (°C)
Aliphatic
This compoundPoly(hexamethylene this compound) (Nylon 6,6)55 - 100[5]1.0 - 3.3[5]40 - >50[5]263[6]50 (dry)[7]
PutrescinePoly(tetramethylene this compound) (Nylon 4,6)100[8]1.0[8]30[8]290 - 300[8]78 (dry)[2]
SebacamidePoly(hexamethylene sebacamide) (Nylon 6,10)45 - 60[9]1.6 - 2.3[9]110 - 120[9]215 - 220[9][10]41 - 50[10][11]
Semi-Aromatic
Terephthalamide/ this compound CopolymerPoly(hexamethylene terephthalamide/adipamide) (PA 6T/66)Varies with compositionVaries with compositionVaries with composition~295[12]Varies with composition
Aromatic
m-PhenylenediaminePoly(m-phenylene isophthalamide)~80~2.5~10-15>371 (decomposes)[13]~275
p-PhenylenediaminePoly(p-phenylene terephthalamide) (Aramid)>3000 (fiber)>70 (fiber)~2.4 (fiber)>500 (decomposes)[14]>300

Note: The properties of polymers can vary significantly based on the specific grade, processing conditions, and presence of additives (e.g., fillers, stabilizers). The values presented here are representative ranges for unfilled materials.

Visualizing Polymer Structures and Experimental Workflow

To better understand the molecular differences and the process of characterization, the following diagrams are provided.

G cluster_aliphatic Aliphatic Polyamides cluster_aromatic Aromatic Polyamides This compound This compound-based (e.g., Nylon 6,6) -[-NH-(CH2)6-NH-CO-(CH2)4-CO-]-n OtherAliphatic Other Aliphatic Diamide-based (e.g., Nylon 6,10) -[-NH-(CH2)6-NH-CO-(CH2)8-CO-]-n SemiAromatic Semi-Aromatic (e.g., PA 6T/66) -[-NH-(CH2)6-NH-CO-Ar-CO-]-n This compound->SemiAromatic Increasing Aromatic Content Aromatic Fully Aromatic (Aramid) -[-NH-Ar-NH-CO-Ar-CO-]-n

Figure 1. General chemical structures of polyamide families.

G cluster_synthesis Polymer Synthesis cluster_processing Sample Preparation cluster_characterization Property Characterization cluster_data Data Analysis Monomers Diamine & Diacid Monomers Polycondensation Polycondensation Reaction Monomers->Polycondensation Polymer Raw Polymer Polycondensation->Polymer MeltProcessing Melt Processing (e.g., Injection Molding) Polymer->MeltProcessing Specimen Test Specimen MeltProcessing->Specimen Tensile Tensile Testing (ASTM D638) Specimen->Tensile TGA Thermogravimetric Analysis (TGA) (ASTM E1131) Specimen->TGA DSC Differential Scanning Calorimetry (DSC) (ASTM D3418) Specimen->DSC Data Comparative Data Analysis Tensile->Data TGA->Data DSC->Data

Figure 2. Experimental workflow for polymer characterization.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in this guide. For complete and detailed procedures, please refer to the full ASTM standards.

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a sheet or plate. The dimensions of the specimen depend on the material's thickness and rigidity.[15]

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.

  • Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.[16]

  • Data Acquisition: The applied load and the elongation of the specimen are continuously recorded.

  • Calculations: From the stress-strain curve, the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA is used to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

  • Sample Preparation: A small amount of the polymer sample (typically 5-20 mg) is placed in a tared TGA pan.

  • Testing Procedure: The pan is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[4]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset of Decomposition: The temperature at which significant mass loss begins.

    • Temperature at Maximum Rate of Decomposition: The temperature at which the rate of mass loss is highest.

    • Residual Mass: The percentage of mass remaining at the end of the test, which can indicate the presence of inorganic fillers.

Differential Scanning Calorimetry (DSC) (ASTM D3418)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures.[14]

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in a DSC pan. An empty, sealed pan is used as a reference.[13]

  • Testing Procedure: The sample and reference pans are placed in the DSC cell. The cell is heated and/or cooled at a controlled rate (e.g., 10 or 20°C/min).[2]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis: The DSC thermogram is analyzed to identify:

    • Glass Transition Temperature (Tg): A second-order transition where the amorphous regions of the polymer change from a rigid, glassy state to a more flexible, rubbery state. It appears as a step change in the baseline of the heat flow curve.[2]

    • Melting Temperature (Tm): A first-order transition where the crystalline regions of the polymer melt. It appears as an endothermic peak on the heat flow curve.[2]

    • Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt, appearing as an exothermic peak.[2]

References

A Comparative Guide to the Validation of Adipamide Purity: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, ensuring the purity of chemical compounds is a critical step. This guide provides a detailed comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Adipamide purity. We present a head-to-head analysis of their methodologies, data presentation, and overall performance, supported by experimental protocols and data visualizations to aid researchers in selecting the optimal method for their specific needs.

Quantitative Data Summary

The following table summarizes the comparative performance of HPLC and NMR in the purity validation of a hypothetical batch of this compound.

ParameterHPLCNMR
Purity (%) 99.5 ± 0.299.3 ± 0.3
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.5%
Analysis Time per Sample ~30 minutes~15 minutes
Sample Consumption LowLow
Solvent Consumption HighLow
Primary/Secondary Method Secondary (Requires reference standard)Primary (Can be absolute)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Purity

This protocol outlines a reverse-phase HPLC method for the determination of this compound purity.

1. Instrumentation and Columns:

  • HPLC system with UV detector

  • Newcrom R1 HPLC column or a polar endcapped/embedded C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[1][2]

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[1]

  • Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 10 mM phosphoric acid). A typical composition could be 3% acetonitrile in 0.25M phosphoric acid.[3]

  • Diluent: Mobile phase is often a suitable diluent.

  • Standard Solution: A accurately weighed sample of this compound reference standard of known purity.

  • Sample Solution: Prepare a solution of the this compound sample to be tested at a known concentration in the diluent.[4]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Detection Wavelength: 210 nm or 220 nm, as amide bonds show strong absorbance at these wavelengths.[2][3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Run Time: Sufficiently long to allow for the elution of all potential impurities, typically at least three times the retention time of the this compound peak.[3]

4. Data Analysis:

  • The purity of the this compound sample is determined by comparing the peak area of the this compound in the sample chromatogram to that of the reference standard. Alternatively, area percentage can be used for a general purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation A Weigh this compound Reference Standard C Dissolve in Diluent A->C B Weigh this compound Sample B->C F Inject Standard & Sample C->F D Prepare Mobile Phase E Equilibrate HPLC System D->E E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I

HPLC Purity Validation Workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Method for this compound Purity

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Reagents and Solutions:

  • Deuterated Solvent: A suitable deuterated solvent in which both this compound and the internal standard are soluble (e.g., DMSO-d₆, D₂O).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the this compound signals (e.g., maleic acid, dimethyl sulfone).

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

    • A long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure uniform excitation of all relevant signals.

5. Data Analysis:

  • Integrate the area of a well-resolved this compound proton signal and a signal from the internal standard.

  • The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Purity Calculation A Accurately Weigh this compound & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Quantitative 1H NMR Spectrum C->D E Process Spectrum (Phasing, Baseline Correction) D->E F Integrate Signals of this compound & Internal Standard E->F G Calculate Absolute Purity (%) F->G

qNMR Purity Validation Workflow for this compound.

Comparison of HPLC and NMR for this compound Purity Validation

Both HPLC and NMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

HPLC:

  • Strengths: HPLC offers excellent sensitivity and is highly effective at separating complex mixtures, making it ideal for detecting and quantifying trace impurities.[5] It is a well-established and widely available technique in most analytical laboratories.

  • Limitations: HPLC is a secondary technique that relies on a reference standard of known purity for accurate quantification.[6] The response factor of impurities can differ from the main compound, potentially leading to inaccuracies in purity assessment by area percentage.

NMR:

  • Strengths: Quantitative NMR (qNMR) is a primary analytical method, meaning it can provide an absolute purity value without the need for a specific this compound reference standard.[7][8] The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate and precise quantitative tool.[9][10] It is also non-destructive to the sample.[11]

  • Limitations: NMR generally has lower sensitivity compared to HPLC, which may make it less suitable for detecting very low levels of impurities.[5] Signal overlap from impurities can sometimes complicate quantification, although this can often be addressed with higher field magnets or 2D NMR techniques.[7][8]

Synergy and Orthogonality: HPLC and NMR are often considered orthogonal techniques, meaning they rely on different chemical and physical principles for separation and detection.[7] Employing both methods can provide a more comprehensive and confident assessment of a compound's purity.[12] For instance, an impurity detected by HPLC can be isolated and its structure elucidated by NMR.

HPLC_vs_NMR cluster_hplc HPLC cluster_nmr NMR cluster_comparison Key Comparison Points HPLC High Sensitivity Separates Complex Mixtures Secondary Method (Requires Standard) NMR Absolute Quantification Primary Method (No Standard Needed) Lower Sensitivity Comparison Purity Validation of this compound Sensitivity Quantification Standard Requirement Comparison:f0->HPLC Higher Comparison:f1->HPLC Relative Comparison:f2->HPLC Yes Comparison:f0->NMR Lower Comparison:f1->NMR Absolute Comparison:f2->NMR No (with internal standard)

Logical Comparison of HPLC and NMR for Purity Analysis.

Conclusion

The choice between HPLC and NMR for the validation of this compound purity depends on the specific requirements of the analysis. For routine quality control where high throughput and detection of trace impurities are paramount, HPLC is often the preferred method. When an absolute purity value is required without relying on a specific reference standard, or for structural confirmation of impurities, qNMR is the superior choice. For a comprehensive and robust validation of this compound purity, the complementary use of both HPLC and NMR is highly recommended, providing a high degree of confidence in the analytical results.

References

A Comparative Analysis of Adipamide-Based Polyamides for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, synthesis, and key characteristics of polyamides derived from adipic acid, offering a comparative perspective against other common polyamide alternatives for researchers, scientists, and drug development professionals.

Adipamide-based polyamides, a prominent class of engineering thermoplastics, are valued for their balanced mechanical strength, thermal stability, and chemical resistance. This guide provides a comprehensive comparative analysis of these polymers, juxtaposing their performance with alternatives derived from other dicarboxylic acids. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in material selection for a variety of scientific applications.

Performance Comparison: this compound-Based Polyamides vs. Alternatives

The performance of a polyamide is intrinsically linked to its chemical structure, particularly the nature of the dicarboxylic acid and diamine monomers used in its synthesis. This section compares key thermal and mechanical properties of this compound-based polyamides with those based on other common diacids like sebacic acid and terephthalic acid.

Thermal Properties

The melting temperature (Tm) and glass transition temperature (Tg) are critical parameters that define the upper service temperature and processing window of a polyamide. Generally, the introduction of aromatic rings into the polymer backbone, as in terephthalamide-based polyamides, significantly increases both Tm and Tg compared to their aliphatic counterparts like this compound-based polyamides. Longer aliphatic chains in the dicarboxylic acid, such as in sebacamide-based polyamides, tend to decrease these temperatures.

Polyamide TypeDicarboxylic AcidDiamineGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
PA 6,6 Adipic AcidHexamethylenediamine50 - 80255 - 265[1]
PA 6,10 Sebacic AcidHexamethylenediamine40 - 60215 - 225
PA 6,T Terephthalic AcidHexamethylenediamine80 - 120300 - 320
PA 4,6 Adipic Acid1,4-Diaminobutane70 - 90290 - 300
PA 10,10 Sebacic Acid1,10-Decanediamine50 - 70190 - 200

Note: The values presented are typical ranges and can vary depending on the specific grade, processing conditions, and additives.

Mechanical Properties

The mechanical behavior of polyamides is a crucial factor in their application. This compound-based polyamides like Nylon 6,6 are known for their high tensile strength and good elongation at break, offering a good balance of stiffness and toughness. Polyamides with longer aliphatic chains, such as those from sebacic acid, may exhibit lower tensile strength but higher flexibility. Aromatic polyamides generally demonstrate superior strength and stiffness.

Polyamide TypeTensile Strength (MPa)Elongation at Break (%)
PA 6,6 60 - 9050 - 300
PA 6,10 50 - 80100 - 400
PA 6,T 80 - 12020 - 50
PA 6 50 - 80100 - 300
PA 12 40 - 60150 - 350

Note: These values are for unreinforced grades and can be significantly enhanced with the addition of reinforcing agents like glass fibers.

Chemical Resistance

Polyamides, in general, exhibit good resistance to a wide range of chemicals, including oils, greases, and aliphatic and aromatic hydrocarbons. However, they are susceptible to degradation by strong acids and oxidizing agents.[2][3] The chemical resistance is influenced by the crystallinity and chemical structure of the polymer. This compound-based polyamides offer a reliable performance profile for many applications. It is important to note that the presence of reinforcing materials, such as glass fibers, can impact the chemical resistance of the composite material.[2]

Experimental Protocols

To ensure reproducibility and accurate comparison of material properties, standardized experimental protocols are essential. This section outlines the methodologies for key characterization techniques used in the analysis of polyamides.

Synthesis of this compound-Based Polyamides

The synthesis of this compound-based polyamides, such as Nylon 6,6, is typically achieved through a two-step melt polycondensation process.

Step 1: Nylon Salt Formation An aqueous solution of equimolar amounts of adipic acid and a diamine (e.g., hexamethylenediamine) is prepared. The mixture is then heated to form a nylon salt solution.

Step 2: Polycondensation The nylon salt solution is concentrated and then transferred to a reactor. The temperature is raised to approximately 250-280°C under pressure to initiate polycondensation. Water is removed as a byproduct, driving the reaction towards the formation of a high molecular weight polymer. The molten polyamide is then extruded, cooled, and pelletized.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of the polyamides, including the glass transition temperature (Tg) and the melting temperature (Tm).

Protocol:

  • A small sample (typically 5-10 mg) of the polyamide is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is heated at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is identified as a step change in the baseline of the DSC thermogram, while the Tm is observed as an endothermic peak.

Mechanical Testing: Tensile Properties

The tensile properties of the polyamides are determined according to the ASTM D638 standard.

Protocol:

  • Standardized dumbbell-shaped specimens are prepared by injection molding or machining.

  • The specimens are conditioned at a specific temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours prior to testing.

  • The cross-sectional area of the specimen's gauge section is measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

  • The load and displacement are recorded throughout the test to generate a stress-strain curve, from which tensile strength and elongation at break are determined.

Visualizing the Process: Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the synthesis of this compound-based polyamides.

SynthesisWorkflow cluster_monomers Monomer Preparation cluster_reaction Reaction Stages cluster_processing Post-Processing Adipic_Acid Adipic Acid Salt_Formation Nylon Salt Formation (Aqueous Solution) Adipic_Acid->Salt_Formation Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Salt_Formation Polycondensation Polycondensation (High Temp & Pressure) Salt_Formation->Polycondensation Heat & Pressure Extrusion Extrusion Polycondensation->Extrusion Molten Polymer Pelletizing Pelletizing Extrusion->Pelletizing Cooling Final_Product Polyamide Pellets Pelletizing->Final_Product PropertyRelationship cluster_monomer Monomer Characteristics cluster_properties Resulting Polymer Properties Aromatic_Diacid Aromatic Dicarboxylic Acid (e.g., Terephthalic Acid) High_Thermal_Stability Higher Tm & Tg Aromatic_Diacid->High_Thermal_Stability High_Mechanical_Strength Higher Tensile Strength & Stiffness Aromatic_Diacid->High_Mechanical_Strength Long_Aliphatic_Diacid Long-Chain Aliphatic Diacid (e.g., Sebacic Acid) Increased_Flexibility Higher Elongation at Break Long_Aliphatic_Diacid->Increased_Flexibility Lower_Thermal_Stability Lower Tm & Tg Long_Aliphatic_Diacid->Lower_Thermal_Stability Short_Aliphatic_Diacid Short-Chain Aliphatic Diacid (e.g., Adipic Acid) Short_Aliphatic_Diacid->High_Thermal_Stability Moderate Short_Aliphatic_Diacid->High_Mechanical_Strength Balanced

References

Spectroscopic Comparison of Adipamide and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of lead compounds and their analogues is paramount. This guide provides a comparative analysis of the spectroscopic properties of Adipamide and its N-substituted derivatives, supported by experimental data and detailed methodologies.

This compound, a simple diamide, serves as a foundational structure in various chemical and pharmaceutical applications. Its derivatives, modified at the nitrogen atoms, exhibit altered physicochemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural nuances of these compounds. This guide offers a side-by-side comparison of the spectroscopic data for this compound and a selection of its N-alkyl and N-aryl derivatives to facilitate their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are compiled from various experimental sources and provide a basis for structural comparison.

1H NMR and 13C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

Compound1H NMR Chemical Shifts (δ, ppm)13C NMR Chemical Shifts (δ, ppm)
This compound ~1.5 (m, 4H, -CH2-CH2-), ~2.1 (t, 4H, -CO-CH2-), ~5.3 (br s, 2H, -NH2), ~6.8 (br s, 2H, -NH2)~26.0 (-CH2-CH2-), ~36.0 (-CO-CH2-), ~175.0 (C=O)[1]
N-Methylthis compound Data not readily available in compiled format. Expected signals: N-H proton, N-methyl protons, and backbone methylene protons.Data not readily available in compiled format. Expected signals: N-methyl carbon, backbone methylene carbons, and carbonyl carbon.
N,N'-Dimethylthis compound Data not readily available in compiled format. Expected signals: N-H protons, N-methyl protons, and backbone methylene protons.Data not readily available in compiled format. Expected signals: N-methyl carbons, backbone methylene carbons, and carbonyl carbons.
N-Ethylthis compound Data not readily available in compiled format. Expected signals: N-H proton, N-ethyl protons (triplet and quartet), and backbone methylene protons.Data not readily available in compiled format. Expected signals: N-ethyl carbons, backbone methylene carbons, and carbonyl carbon.
N,N'-Diethylthis compound Data not readily available in compiled format. Expected signals: N-H protons, N-ethyl protons (triplet and quartet), and backbone methylene protons.Data not readily available in compiled format. Expected signals: N-ethyl carbons, backbone methylene carbons, and carbonyl carbons.
N-Phenylthis compound Data not readily available in compiled format. Expected signals: Aromatic protons, N-H proton, and backbone methylene protons.[2][3]Data not readily available in compiled format. Expected signals: Aromatic carbons, backbone methylene carbons, and carbonyl carbon.[3]

Note: Specific chemical shifts can vary based on the solvent and concentration.

FT-IR and Raman Spectroscopy Data

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule. The frequencies of absorption or scattering are characteristic of specific bond vibrations.

CompoundKey FT-IR Absorptions (cm-1)Key Raman Shifts (cm-1)
This compound ~3350, ~3180 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)~2930 (C-H stretch), ~1630 (C=O stretch, Amide I), ~1440 (C-H bend)[4]
N-Methylthis compound Expected shifts: ~3300 (N-H stretch), ~1630 (Amide I), ~1560 (Amide II)[5]Data not readily available.
N,N'-Dimethylthis compound Expected shifts: ~3300 (N-H stretch), ~1630 (Amide I), ~1560 (Amide II)[6][7][8]Data not readily available.
N-Ethylthis compound Expected shifts: ~3300 (N-H stretch), ~1630 (Amide I), ~1560 (Amide II)Data not readily available.
N,N'-Diethylthis compound Expected shifts: ~3300 (N-H stretch), ~1630 (Amide I), ~1560 (Amide II)[9]Data not readily available.
N-Phenylthis compound Expected shifts: ~3300 (N-H stretch), ~1650 (Amide I), ~1540 (Amide II), plus aromatic C-H and C=C bands.[10]Data not readily available.

Note: The Amide I band arises primarily from C=O stretching, while the Amide II band is a combination of N-H bending and C-N stretching.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

CompoundMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
This compound 144.17144 (M+), 127, 110, 99, 86, 72, 59, 44[11]
N-Methylthis compound 172.23Expected fragments from α-cleavage and McLafferty rearrangement.
N,N'-Dimethylthis compound 200.28Expected fragments from α-cleavage and McLafferty rearrangement.
N-Ethylthis compound 200.28Expected fragments from α-cleavage and McLafferty rearrangement.[12]
N,N'-Diethylthis compound 228.34Expected fragments from α-cleavage and McLafferty rearrangement.
N-Phenylthis compound 296.38Expected fragments including the phenyl group and cleavage of the amide bond.

Note: Fragmentation patterns can be complex and are highly dependent on the ionization method used.[13][14][15]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. Below are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Parameters (1H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (13C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method for Solids):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR for Solids and Liquids):

    • Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean, empty ATR crystal.

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.

    • For liquid samples, a glass vial or NMR tube can be used.

  • Data Acquisition:

    • Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

    • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (typically 1-100 mW).

    • Acquisition Time and Accumulations: Varies depending on the sample's Raman scattering efficiency; typically ranges from a few seconds to several minutes per accumulation, with multiple accumulations co-added.

    • Spectral Range: Typically 200-3500 cm-1.

  • Data Processing: Perform baseline correction and cosmic ray removal. The spectral resolution is typically 2-4 cm-1.[16][17]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the amide sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra for the molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound or Derivative Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet ATR_Sample Direct Application to ATR Sample->ATR_Sample GC_Vial Dilution in Volatile Solvent Sample->GC_Vial Raman Raman Spectroscopy Sample->Raman NMR NMR Spectroscopy (1H & 13C) Dissolution->NMR FTIR FT-IR Spectroscopy KBr_Pellet->FTIR ATR_Sample->FTIR GCMS GC-MS Analysis GC_Vial->GCMS Process_NMR Spectral Processing & Chemical Shift Assignment NMR->Process_NMR Process_Vibrational Peak Identification & Functional Group Analysis FTIR->Process_Vibrational Raman->Process_Vibrational Process_MS Fragmentation Pattern Analysis GCMS->Process_MS Comparison Comparative Analysis of Spectroscopic Data Process_NMR->Comparison Process_Vibrational->Comparison Process_MS->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.

References

Adipamide as a Cross-Linking Agent: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cross-linking agent is a critical determinant in the design and performance of biomaterials for tissue engineering, drug delivery, and other biomedical applications. The ideal cross-linker enhances the mechanical stability and degradation resistance of a polymer network while maintaining high biocompatibility. This guide provides an objective comparison of adipamide, also known as adipic acid dihydrazide (ADH), with other commonly used cross-linking agents: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). This evaluation is supported by experimental data on their mechanical performance and cytotoxicity, supplemented with detailed experimental protocols.

Executive Summary

This compound (ADH) is emerging as a promising, biocompatible alternative to traditional cross-linking agents. While glutaraldehyde offers robust mechanical enhancement, its cytotoxicity is a significant concern. Genipin, a natural cross-linker, provides a good balance of biocompatibility and mechanical stability. EDC/NHS is a "zero-length" cross-linker that forms direct amide bonds, offering good biocompatibility but sometimes resulting in materials with lower mechanical strength compared to aldehyde-based cross-linkers. ADH presents itself as a non-toxic option that can effectively cross-link polymers, particularly those containing aldehyde or ketone groups, leading to stable and biocompatible scaffolds.

Data Presentation: Quantitative Comparison of Cross-Linking Agents

The performance of cross-linking agents is highly dependent on the polymer being modified, the concentration of the cross-linker, and the reaction conditions. The following tables summarize key performance indicators from various studies to facilitate a comparative analysis.

Cross-linking AgentPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Citation
This compound (ADH) Hyaluronic AcidNot explicitly stated, but hydrogel stiffness was comparable to native adipose tissue.Not explicitly stated, but hydrogel stiffness was comparable to native adipose tissue.[1]
Glutaraldehyde Decellularized Porcine Meniscus0.57 ± 0.081.42 ± 0.12 (compressive)[2][3]
Gelatin~1.5 - 3.5~20 - 45[4][5]
Genipin Collagen~2.5 - 4.5~20 - 35[6]
Chitosan~0.1 - 0.3~0.05 - 0.15[7]
EDC/NHS Decellularized Porcine Meniscus0.53 ± 0.071.49 ± 0.15 (compressive)[2][3]
Collagen~1.5 - 3.0~10 - 25[6]
Cross-linking AgentCell LineCell Viability (%)AssayCitation
This compound (ADH) 3T3-L1 preadipocytesHigh (qualitative)Live/Dead[1]
BALB/c 3T3 fibroblasts, h-AdMSCHigh (qualitative)Not specified
Mesenchymal stem cells, MC3T3, L929> 80%MTT[8]
Glutaraldehyde ChondrocytesToxic (1.0% and 2.5% GTA)Not specified[2][3]
L929 fibroblasts~14% (extract)MTT[9]
Human Corneal Epithelial CellsReduced viabilityMTS[10]
Genipin Human Keratinocyte CellsHighNot specified[11][12]
Rat ChondrocytesExcellent biocompatibilityMTT[13]
EDC/NHS ChondrocytesNo cytotoxicityNot specified[2][3]
Human Corneal Epithelial CellsNo significant effectMTS[10]

Table 2: Comparative Cytotoxicity of Different Cross-Linking Agents. this compound, genipin, and EDC/NHS generally exhibit good biocompatibility with high cell viability. In contrast, glutaraldehyde consistently demonstrates significant cytotoxicity, which is a major limitation for its use in biomedical applications[2][3][9]. Studies on adipic acid dihydrazide have shown it to be non-toxic across a range of concentrations[1].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for cross-linking common biopolymers with this compound, glutaraldehyde, genipin, and EDC/NHS.

This compound (Adipic Acid Dihydrazide) Cross-linking of Oxidized Hyaluronic Acid

This protocol describes the preparation of an injectable hydrogel from oxidized hyaluronic acid (oxi-HA) and adipic acid dihydrazide (ADH).

Materials:

  • Hyaluronic acid (HA)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Adipic acid dihydrazide (ADH)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Oxidation of Hyaluronic Acid:

    • Dissolve HA in double-distilled water to a final concentration of 1% (w/v).

    • Add an aqueous solution of NaIO₄ to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation.

    • Allow the reaction to proceed in the dark at room temperature for 24 hours.

    • Stop the reaction by adding ethylene glycol (molar ratio of ethylene glycol to NaIO₄ of 1:1) and stir for 30 minutes.

    • Purify the oxidized HA (oxi-HA) by dialysis against deionized water for 3-5 days, followed by lyophilization.

  • Hydrogel Formation:

    • Dissolve the lyophilized oxi-HA in PBS (pH 7.4) at 4°C to the desired concentration (e.g., 6% w/v).

    • Dissolve ADH in PBS (pH 7.4) to the desired concentration (e.g., 8% w/v).

    • Mix the oxi-HA and ADH solutions at a specific volume ratio (e.g., 1:1) to initiate cross-linking. Gelation will occur in situ.

Glutaraldehyde Cross-linking of Gelatin

This protocol details the cross-linking of gelatin microspheres with glutaraldehyde (GTA).

Materials:

  • Gelatin

  • Acetone

  • Sodium hydroxide (NaOH) solution (0.01 M)

  • Glutaraldehyde (GTA) solution (e.g., 25% in water)

Procedure:

  • Preparation of Gelatin Microspheres: (This is a prerequisite and methods can vary. A common method is coacervation.)

  • Cross-linking Reaction:

    • Prepare a cross-linking medium of acetone:NaOH (0.01 M) in a 70:30 v/v ratio.

    • Suspend the gelatin microspheres in the cross-linking medium (e.g., 5.0 g of microspheres per 100.0 mL of medium).

    • Add GTA to the suspension to a final concentration of 0.1% w/v (equivalent to 10.0 mM)[14].

    • Stir the suspension at maximum speed at room temperature for 4 hours.

    • Remove the cross-linking medium and wash the cross-linked microspheres five times with acetone, agitating for 15 minutes with each wash[14].

    • Dry the cross-linked microspheres.

Genipin Cross-linking of Chitosan

This protocol describes the preparation of a chitosan hydrogel cross-linked with genipin.

Materials:

  • Chitosan

  • Acetic acid solution (1% v/v)

  • Genipin

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve chitosan in a 1% (v/v) acetic acid aqueous solution to the desired concentration (e.g., 1.25% w/v) with stirring. An ultrasonic bath can be used to aid dissolution[7].

  • Genipin Solution Preparation:

    • Dissolve genipin in a 1% (v/v) acetic acid aqueous solution to the desired concentration (e.g., 4.4 mg/mL)[7]. Sonicate the solution for 5 minutes.

  • Cross-linking Reaction:

    • Add the genipin solution to the chitosan solution to achieve the desired molar ratio of genipin to chitosan repeating units (e.g., 1:8)[7].

    • Stir the resulting solution for 1 minute at room temperature.

    • Pour the solution into a suitable mold and allow it to cross-link. The cross-linking process is indicated by a color change to blue and can take several hours to days depending on the conditions[7].

EDC/NHS Cross-linking of Hyaluronic Acid

This protocol outlines the cross-linking of hyaluronic acid (HA) using EDC and NHS to form a hydrogel.

Materials:

  • Hyaluronic acid (HA)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5)

  • Adipic acid dihydrazide (ADH) as a diamine cross-linker (optional, for forming longer cross-links)

Procedure:

  • HA Solution Preparation:

    • Dissolve HA in MES buffer to the desired concentration (e.g., 1% w/v).

  • Cross-linking Reaction:

    • Add EDC and NHS to the HA solution. The molar ratio of EDC and NHS to the carboxyl groups of HA is a critical parameter to optimize (e.g., a 4:1 ratio of EDC:NHS is common)[15].

    • If using a diamine cross-linker like ADH, add it to the solution. The concentration of ADH will determine the cross-linking density.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 4 to 24 hours)[15].

    • Stop the reaction by adding a quenching agent or by extensive dialysis against deionized water to remove unreacted reagents and by-products.

    • Lyophilize the purified cross-linked HA to obtain the final hydrogel scaffold.

Mandatory Visualizations

Experimental Workflow for Cross-linker Performance Evaluation

G A Polymer Solution Preparation (e.g., Collagen, Chitosan, HA) C Cross-linking Reaction A->C B Cross-linker Solution Preparation (this compound, Glutaraldehyde, Genipin, EDC/NHS) B->C D Purification and Sterilization C->D E Physicochemical Characterization D->E F Mechanical Testing D->F G Biocompatibility Assessment D->G H Data Analysis and Comparison E->H F->H G->H

Caption: Workflow for evaluating cross-linker performance.

Signaling Pathway for Cytotoxicity (Apoptosis)

G A Cytotoxic Cross-linker (e.g., Glutaraldehyde) B Cell Membrane Damage A->B Direct Interaction C Mitochondrial Dysfunction B->C Induces D Caspase Activation C->D Triggers E Apoptosis D->E Leads to

Caption: Simplified pathway of cytotoxicity via apoptosis.

Conclusion

The choice of a cross-linking agent significantly impacts the final properties of a biomaterial. While glutaraldehyde provides excellent mechanical strength, its inherent cytotoxicity limits its application in direct contact with cells. Genipin and EDC/NHS offer more biocompatible alternatives, with genipin often yielding mechanically stable scaffolds. This compound (ADH) stands out as a non-toxic and effective cross-linker, particularly for polymers functionalized with aldehyde or ketone groups. The experimental data compiled in this guide suggests that for applications demanding high biocompatibility, this compound, genipin, and EDC/NHS are superior choices to glutaraldehyde. Further direct comparative studies are warranted to fully elucidate the performance of this compound against other cross-linkers across a broader range of biomaterials and applications. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations and to carefully consider the trade-offs between mechanical properties and biocompatibility when selecting a cross-linking strategy.

References

A Comparative Guide to the Thermal Stability of Adipamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of Adipamide and its linear aliphatic dicarboxamide analogs. The data presented is essential for understanding the thermal properties of these compounds, which is critical for applications in materials science, polymer chemistry, and pharmaceutical development where thermal processing or long-term stability at elevated temperatures is a factor.

Thermal Stability Overview

The thermal stability of a compound is a critical parameter that dictates its processing conditions and shelf-life. In this guide, we focus on two key thermal events: melting and decomposition. The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. The decomposition temperature (Td) is the temperature at which the compound chemically breaks down. These parameters are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

This comparative analysis examines a homologous series of α,ω-dicarboxamides with the general formula H₂NCO(CH₂)nCONH₂, where 'n' varies. This compound (n=4) is the central compound of this study. Its thermal properties are benchmarked against its shorter and longer-chain analogs.

Comparative Thermal Data

The following table summarizes the key thermal properties of this compound and its analogs. The data has been compiled from various scientific sources.

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (Tm) (°C)Decomposition Temperature (Td) (°C)
Succinamide (n=2)C₄H₈N₂O₂116.12260-265 (decomposes)[1]~260[1]
Glutaramide (n=3)C₅H₁₀N₂O₂130.14174-176Not Found
This compound (n=4) C₆H₁₂N₂O₂ 144.17 226-229 [2]~350
Pimelamide (n=5)C₇H₁₄N₂O₂158.20205-207Not Found
Suberamide (n=6)C₈H₁₆N₂O₂172.22215-217Not Found
Azelamide (n=7)C₉H₁₈N₂O₂186.25185-187Not Found
Sebacamide (n=8)C₁₀H₂₀N₂O₂200.28210-212Not Found

Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

The data presented in this guide are typically obtained through the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the sample.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3][4]

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The decomposition temperature (Td) is typically determined as the onset temperature of mass loss or the temperature at which 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[5]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the sample.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point of the substance.[6]

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion (ΔHm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a comparative thermal stability study using TGA and DSC.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Sample_Acquisition Acquire this compound & Analogs Sample_Characterization Characterize Purity (e.g., NMR, HPLC) Sample_Acquisition->Sample_Characterization TGA_Analysis Thermogravimetric Analysis (TGA) - Determine Decomposition Temperature (Td) Sample_Characterization->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) Sample_Characterization->DSC_Analysis Data_Compilation Compile Tm and Td Data TGA_Analysis->Data_Compilation DSC_Analysis->Data_Compilation Comparative_Analysis Benchmark Thermal Stability of this compound vs. Analogs Data_Compilation->Comparative_Analysis

General workflow for comparative thermal stability analysis.

Signaling Pathways in Thermal Decomposition

While the precise decomposition pathways for these dicarboxamides can be complex and dependent on experimental conditions, a simplified, generalized pathway for the thermal degradation of a linear aliphatic diamide is proposed below. The initial steps likely involve the cleavage of the amide bond or adjacent C-C bonds.

G Diamide Aliphatic Diamide (H₂NCO-(CH₂)n-CONH₂) Initial_Fragments Initial Fragmentation (e.g., C-N or C-C bond cleavage) Diamide->Initial_Fragments Heat Heat Heat Volatile_Products Volatile Products (e.g., NH₃, H₂O, CO, CO₂) Initial_Fragments->Volatile_Products Char_Residue Char Residue Initial_Fragments->Char_Residue

Simplified thermal decomposition pathway for aliphatic diamides.

Conclusion

This guide provides a foundational comparison of the thermal stability of this compound and its linear aliphatic analogs. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with these compounds. The observed trends in melting points suggest that chain length and intermolecular interactions, such as hydrogen bonding, play a significant role in the thermal properties of these dicarboxamides. Further research is required to obtain a complete set of decomposition temperatures for a more comprehensive understanding of the structure-stability relationship in this class of compounds.

References

A Comparative Study of Adipamide and Sebacamide in Nylon Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of adipamide and sebacamide as diamide monomers in the synthesis of polyamides, commonly known as nylons. While the direct polycondensation of diamides with dicarboxylic acids is a less common route compared to the reaction of diamines with diacid chlorides or dicarboxylic acids, it represents an important area of polymer chemistry. This document outlines the synthesis pathways, compares the resulting polymer properties based on available data for related nylon structures, and provides detailed experimental protocols.

Introduction

Nylons are a class of synthetic polymers characterized by the amide linkage (-CO-NH-) in their backbone. The specific properties of a nylon are determined by the chemical structure of its monomer units. This compound and sebacamide are both diamides that can potentially be used in polycondensation reactions to form nylons. The primary difference between them lies in the length of their aliphatic chains: this compound has a 6-carbon backbone, while sebacamide has a 10-carbon backbone. This difference in chain length is expected to significantly influence the physical and chemical properties of the resulting polymers.

Monomer Structures

MonomerChemical StructureIUPAC NameMolar Mass ( g/mol )
This compound H₂NCO(CH₂)₄CONH₂Hexanediamide144.17
Sebacamide H₂NCO(CH₂)₈CONH₂Decanediamide200.28

Nylon Synthesis Pathways

The synthesis of nylons from diamides can proceed via polycondensation with a dicarboxylic acid. This reaction typically requires high temperatures and the removal of water to drive the equilibrium towards polymer formation. The resulting nylons are designated based on the number of carbon atoms in the diamide and the diacid monomers. For instance, the reaction of this compound with adipic acid would yield nylon 6,6, while the reaction of sebacamide with adipic acid would result in nylon 10,6.

A more common and laboratory-friendly method for producing nylons with similar structures involves the reaction of a diamine with a diacid chloride, often through interfacial polymerization.[1][2][3][4] For the purpose of this comparison, we will extrapolate the properties of nylons derived from this compound and sebacamide based on the well-documented characteristics of their corresponding diamine/diacid-derived counterparts (Nylon 6,X and Nylon 10,X).

Comparative Performance Data

The following table summarizes the expected properties of nylons synthesized using this compound and sebacamide in combination with a common diacid chloride, such as adipoyl chloride, based on data for analogous nylon structures.

PropertyNylon from this compound (e.g., Nylon 6,6)Nylon from Sebacamide (e.g., Nylon 6,10)References
Melting Point (°C) ~265~220[5]
Tensile Strength (MPa) HighModerate to High[6][7]
Water Absorption (%) HigherLower[6][7]
Chemical Resistance GoodExcellent[1][7]
Dimensional Stability LowerHigher[6]
Flexibility LowerHigher[6]

Experimental Protocols

While direct polycondensation from diamides is less common in literature, a general approach for melt polycondensation is provided below. For comparison, a standard, well-documented protocol for the interfacial polymerization of a related nylon (Nylon 6,10) is also detailed.

Experimental Protocol 1: Melt Polycondensation of this compound/Sebacamide with a Dicarboxylic Acid (General Procedure)

This protocol describes a general procedure for the synthesis of polyamides from a diamide and a dicarboxylic acid via melt polycondensation.

Materials:

  • This compound or Sebacamide

  • Dicarboxylic acid (e.g., Adipic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (optional, e.g., m-cresol)

  • Nitrogen gas supply

  • Heating mantle with temperature control

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser with a side arm for vacuum connection

Procedure:

  • Equimolar amounts of the diamide (this compound or sebacamide) and the dicarboxylic acid are placed in the three-neck round-bottom flask.

  • A catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.

  • The flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • The system is purged with nitrogen to create an inert atmosphere.

  • The reaction mixture is heated under a slow stream of nitrogen. The temperature is gradually increased to melt the reactants and initiate the polycondensation.

  • Water, the byproduct of the reaction, is continuously removed by distillation and collected.

  • As the reaction proceeds, the viscosity of the melt will increase.

  • To achieve a high molecular weight polymer, the later stages of the reaction are often carried out under reduced pressure to facilitate the removal of the final traces of water.

  • The reaction is complete when the desired melt viscosity is achieved.

  • The polymer is then extruded from the reactor and cooled.

Experimental Protocol 2: Interfacial Polymerization of Nylon 6,10 (from Hexamethylenediamine and Sebacoyl Chloride)

This established protocol provides a method for synthesizing a nylon with a structure analogous to what would be obtained from sebacamide.[1][2][3][4]

Materials:

  • Hexamethylenediamine

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane

  • Distilled water

  • Beaker (250 mL)

  • Glass stirring rod

  • Forceps

Procedure:

  • Aqueous Phase Preparation: Dissolve 2.5 mL of 1,6-hexanediamine in 25 mL of a 3% sodium hydroxide solution in a 250 mL beaker.[1]

  • Organic Phase Preparation: In a separate beaker, dissolve 1 mL of sebacoyl chloride in 50 mL of hexane.[1]

  • Interfacial Polymerization: Carefully pour the organic phase (sebacoyl chloride solution) over the aqueous phase (hexamethylenediamine solution) in the 250 mL beaker, minimizing mixing of the two layers. A polymer film will form at the interface.

  • Polymer Collection: Using forceps, gently grasp the center of the polymer film and slowly pull it out of the beaker. A continuous strand of nylon can be drawn.

  • The nylon strand can be wound onto a glass rod.

  • Washing and Drying: The collected nylon should be washed thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and byproducts.[3]

  • The polymer is then allowed to air dry.

Signaling Pathways and Experimental Workflows

Logical Flow of Nylon Synthesis Comparison

logical_flow cluster_monomers Monomer Selection cluster_synthesis Polymerization Method cluster_nylon Resulting Nylon cluster_properties Property Comparison This compound This compound (C6) polycondensation Polycondensation (with Diacid) This compound->polycondensation sebacamide Sebacamide (C10) sebacamide->polycondensation nylon_this compound Nylon from this compound (e.g., Nylon 6,X) polycondensation->nylon_this compound nylon_sebacamide Nylon from Sebacamide (e.g., Nylon 10,X) polycondensation->nylon_sebacamide properties Thermal Stability Mechanical Strength Water Absorption Chemical Resistance nylon_this compound->properties nylon_sebacamide->properties

Caption: Logical workflow for comparing nylons from this compound and sebacamide.

Experimental Workflow for Interfacial Polymerization

experimental_workflow prep_aqueous Prepare Aqueous Phase (Diamine in NaOH solution) layering Carefully Layer Organic Phase over Aqueous Phase prep_aqueous->layering prep_organic Prepare Organic Phase (Diacid Chloride in Hexane) prep_organic->layering formation Nylon Film Forms at the Interface layering->formation extraction Extract Nylon Strand with Forceps formation->extraction washing Wash with Water and Acetone extraction->washing drying Air Dry the Polymer washing->drying characterization Characterize Polymer Properties drying->characterization

Caption: Workflow for nylon synthesis via interfacial polymerization.

Conclusion

The choice between this compound and sebacamide as a monomer for nylon synthesis will significantly impact the properties of the resulting polymer. Nylons derived from this compound are expected to exhibit higher melting points and tensile strength due to the higher density of amide linkages, which leads to stronger intermolecular hydrogen bonding. Conversely, nylons synthesized from sebacamide, with its longer hydrocarbon chain, are anticipated to have lower water absorption, greater flexibility, and improved dimensional stability. The selection of the appropriate diamide will therefore depend on the desired characteristics of the final nylon product for a specific application. Further research into the direct polycondensation of these diamides is warranted to fully elucidate their reactivity and the precise properties of the resulting polymers.

References

A Researcher's Guide to Validating the Molecular Weight of Adipamide Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a polymer's molecular weight is paramount. This critical parameter dictates the material's physical and mechanical properties, influencing everything from performance in a final product to its behavior in biological systems. This guide provides a comprehensive comparison of established analytical techniques for validating the molecular weight of Adipamide polymers, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparative Analysis of Key Techniques

The selection of an appropriate method for molecular weight determination depends on several factors, including the desired molecular weight average, the polydispersity of the sample, and the required level of accuracy. The following table summarizes the key performance characteristics of the most common techniques.

TechniqueMolecular Weight Average DeterminedTypical Applicable Molecular Weight Range (Da)AdvantagesLimitations
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) Relative Mn, Mw, Mz, PDI500 – 10,000,000+Robust, provides full molecular weight distribution.Requires calibration with standards (e.g., PMMA), which may not perfectly match the hydrodynamic volume of the analyte.[1] Solvents like HFIP can be costly.[2]
Mass Spectrometry (MALDI-TOF) Absolute Mn, Mw, PDIUp to ~500,000Provides absolute molecular weight, information on end-groups and repeat units.[3][4][5] High resolution and fast analysis times.[5]Best suited for polymers with narrow polydispersity (PDI < 1.2).[6] Potential for fragmentation of larger molecules.
Light Scattering (LS) Absolute Mw1,000 – 10,000,000+Provides absolute molecular weight without the need for calibration standards.[7][8] Can also determine the radius of gyration (size).[9]Requires accurate knowledge of the specific refractive index increment (dn/dc).[10] Can be sensitive to impurities and dust.
Viscometry Viscosity-average (Mv)5,000 – 5,000,000Simple, inexpensive, and provides a good approximation of Mw for many polymers.[11][12][13]Requires known Mark-Houwink constants (K and α) for the specific polymer-solvent system.[14][15][16] Provides an average molecular weight, not a distribution.

Key: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), Mz (Z-average molecular weight), Mv (Viscosity-average molecular weight), PDI (Polydispersity Index = Mw/Mn).

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are outlines for the primary techniques discussed.

Gel Permeation/Size Exclusion Chromatography (GPC/SEC)

This technique separates polymer molecules based on their hydrodynamic volume in solution.[17] Larger molecules elute faster than smaller molecules.

Protocol Outline:

  • Solvent Selection: Hexafluoroisopropanol (HFIP) is a common and effective solvent for polyamides like this compound, often used at near-ambient temperatures.[1] To minimize polymer aggregation, a salt such as sodium trifluoroacetate (NaTFAc) can be added to the mobile phase.[1]

  • Column Selection: Columns packed with materials compatible with the chosen solvent are essential. For HFIP, specialized columns like Agilent PL HFIPgel are recommended to avoid issues seen with conventional styrene/divinyl benzene-based columns.[1]

  • System Calibration: The system is calibrated using a series of narrow molecular weight standards, such as polymethylmethacrylate (PMMA).[1] A calibration curve of log(Molecular Weight) versus elution time is generated.

  • Sample Preparation: A dilute solution of the this compound polymer is prepared in the mobile phase (e.g., 0.1-0.5% w/v). The solution should be filtered before injection.

  • Analysis: The sample is injected into the GPC/SEC system. The elution profile is monitored by a detector, typically a refractive index (RI) detector.

  • Data Analysis: The molecular weight distribution of the this compound sample is calculated based on the calibration curve.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation, providing absolute molecular weight values.[18]

Protocol Outline:

  • Matrix and Cationizing Agent Selection: A suitable matrix that absorbs the laser energy and co-crystallizes with the polymer is chosen. For polyamides, common matrices include 2,5-dihydroxybenzoic acid (DHB). A cationizing agent, such as sodium or potassium trifluoroacetate, is often added to promote the formation of single-charged ions.[6]

  • Sample Preparation: The this compound polymer, matrix, and cationizing agent are dissolved in a suitable solvent (e.g., HFIP). The components are mixed, and a small droplet is spotted onto the MALDI target plate and allowed to dry.

  • Mass Spectrometer Calibration: The instrument is calibrated using standards with known molecular weights.

  • Data Acquisition: The target plate is inserted into the mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization of the polymer molecules. The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length. From this distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated.[5] This technique also allows for the identification of polymer end-groups.[3][5]

Viscometry

This classical method relates the intrinsic viscosity of a polymer solution to its molecular weight via the Mark-Houwink equation.[14][19]

Protocol Outline:

  • Solvent and Temperature Selection: A suitable solvent in which the this compound polymer is fully soluble is chosen. The temperature must be precisely controlled throughout the experiment.

  • Solution Preparation: A series of dilute solutions of the this compound polymer at different known concentrations are prepared.

  • Viscosity Measurement: The flow time of the pure solvent and each of the polymer solutions is measured using a viscometer, such as an Ubbelohde viscometer.[20]

  • Calculation of Intrinsic Viscosity:

    • The relative viscosity (ηrel) is calculated as the ratio of the solution flow time to the solvent flow time.

    • The specific viscosity (ηsp) is calculated as ηrel - 1.

    • The reduced viscosity (ηred = ηsp / concentration) and inherent viscosity (ηinh = ln(ηrel) / concentration) are calculated for each concentration.

  • Data Extrapolation: The reduced and inherent viscosities are plotted against concentration. The intrinsic viscosity [η] is determined by extrapolating both curves to zero concentration; the y-intercept of both plots should converge to the same value.[12]

  • Molecular Weight Calculation: The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink equation: [η] = K * Mva , where K and a are constants specific to the polymer-solvent-temperature system.[15][21]

Visualizing Workflows and Concepts

To further clarify the relationships between these techniques and the fundamental concepts of polymer molecular weight, the following diagrams are provided.

Molecular_Weight_Validation_Workflow cluster_sample This compound Polymer Sample cluster_methods Analytical Techniques cluster_results Determined Parameters cluster_interpretation Interpretation & Validation Sample This compound Polymer GPC GPC/SEC Sample->GPC MS MALDI-TOF MS Sample->MS LS Light Scattering Sample->LS VISC Viscometry Sample->VISC GPC_Results Relative Mn, Mw, PDI Molecular Weight Distribution GPC->GPC_Results MS_Results Absolute Mn, Mw, PDI End-group Analysis MS->MS_Results LS_Results Absolute Mw Radius of Gyration LS->LS_Results VISC_Results Viscosity-Average Mv VISC->VISC_Results Interpretation Compare results for comprehensive molecular weight validation. GPC_Results->Interpretation MS_Results->Interpretation LS_Results->Interpretation VISC_Results->Interpretation

Caption: Workflow for this compound molecular weight validation.

Molecular_Weight_Averages Dist Polymer Molecular Weight Distribution Mn Mn (Number Average) Sensitive to low MW species Dist->Mn Mw Mw (Weight Average) Sensitive to high MW species Dist->Mw Mv Mv (Viscosity Average) Typically between Mn and Mw Dist->Mv Mz Mz (Z-Average) More sensitive to high MW species Dist->Mz PDI PDI = Mw / Mn (Polydispersity Index) Measures breadth of distribution Mn->PDI Mw->PDI

Caption: Relationship between molecular weight averages.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Adipamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Adipamide, a molecule of interest in various industrial and biomedical fields. In the landscape of drug development and quality control, robust and reliable analytical methods are paramount. When multiple analytical methods are employed across different laboratories or during different stages of a product's lifecycle, cross-validation becomes a critical exercise to ensure data consistency and integrity. This document outlines the principles of bioanalytical method validation, details hypothetical yet realistic High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for this compound quantification, and presents a framework for their cross-validation.

Principles of Bioanalytical Method Validation

Before a cross-validation can be performed, each analytical method must be fully validated to ensure it is fit for purpose. The fundamental parameters of bioanalytical method validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Comparative Analytical Methods for this compound

While published, fully validated methods for this compound in biological matrices are not abundant, this guide presents two hypothetical, yet representative, methods based on common analytical platforms. These examples will serve as the basis for our discussion on cross-validation.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method represents a cost-effective and widely accessible technique for the quantification of this compound.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 10% acetonitrile and 90% of a 20 mM phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, which is often required for bioanalytical studies with low analyte concentrations.

Experimental Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation: Solid-phase extraction (SPE) of plasma samples to remove interferences and concentrate the analyte.

Quantitative Performance Comparison

The following table summarizes the plausible validation data for the two hypothetical this compound quantification methods.

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998≥ 0.99
Range 1 - 100 µg/mL1 - 1000 ng/mLDependent on expected concentrations
Accuracy (% Bias) Within ±10%Within ±5%Within ±15% (±20% at LLOQ)
Precision (%RSD) < 12%< 8%≤ 15% (≤ 20% at LLOQ)
LOD 0.5 µg/mL0.2 ng/mL-
LOQ 1 µg/mL1 ng/mLSignal-to-noise ratio ≥ 10
Recovery ~85%~95%Consistent, precise, and reproducible

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two validated analytical methods to determine if they provide comparable results.[1] This is crucial when data from different methods or laboratories will be combined or compared in a single study.[1][2] The latest ICH M10 guideline intentionally omits prescriptive acceptance criteria for cross-validation, emphasizing a statistical approach to assess the comparability and bias between methods.[2][3][4]

Experimental Workflow for Cross-Validation

A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both analytical methods.

Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_report Reporting Prep_QC Prepare QC Samples (Low, Medium, High) Analyze_M1 Analyze Samples with Method 1 (e.g., HPLC-UV) Prep_QC->Analyze_M1 Analyze_M2 Analyze Samples with Method 2 (e.g., LC-MS/MS) Prep_QC->Analyze_M2 Prep_IS Prepare Incurred Samples (if available) Prep_IS->Analyze_M1 Prep_IS->Analyze_M2 Data_Collect Collect Concentration Data from both methods Analyze_M1->Data_Collect Analyze_M2->Data_Collect Stat_Analysis Perform Statistical Analysis Data_Collect->Stat_Analysis Report Generate Cross-Validation Report (including bias assessment) Stat_Analysis->Report

Cross-Validation Experimental Workflow
Statistical Approaches for Data Comparison

Instead of a simple pass/fail based on incurred sample reanalysis (ISR) criteria, which was a common but now outdated practice, the focus has shifted to understanding the bias between methods.[2] Statistical tools are employed to assess the agreement and potential systematic differences.

Logical Flow for Statistical Assessment:

Statistical Assessment Logic Start Start with Paired Concentration Data Plotting Generate Visual Plots Start->Plotting BlandAltman Bland-Altman Plot (Difference vs. Mean) Plotting->BlandAltman Deming Deming Regression (Accounts for error in both methods) Plotting->Deming Analysis Analyze Plots and Statistics BlandAltman->Analysis Deming->Analysis Bias Assess for Systematic Bias (e.g., constant or proportional error) Analysis->Bias Agreement Determine Limits of Agreement Analysis->Agreement Conclusion Draw Conclusion on Method Comparability Bias->Conclusion Agreement->Conclusion

Statistical Assessment Logic
  • Bland-Altman Plots: These plots visualize the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. This helps to identify any systematic bias.

  • Deming Regression: This is a more advanced regression method that accounts for measurement errors in both the x and y variables, making it suitable for comparing two analytical methods.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in regulated environments. While the hypothetical HPLC-UV and LC-MS/MS methods for this compound quantification presented here have distinct performance characteristics, a thorough cross-validation study employing appropriate statistical tools can ensure that data generated by either method can be used with confidence. The move away from simple acceptance criteria towards a more comprehensive statistical evaluation of bias, as encouraged by the ICH M10 guideline, represents a significant step forward in ensuring the integrity of bioanalytical data. Researchers and scientists are encouraged to adopt these principles to ensure the consistency and reliability of their findings.

References

Safety Operating Guide

Adipamide: Safe Disposal and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste are paramount for ensuring a safe work environment and maintaining environmental integrity. This guide provides detailed, step-by-step procedures for the safe disposal of adipamide, a compound used in various industrial and research applications. Adherence to these protocols is essential for regulatory compliance and responsible chemical handling.

Immediate Safety and Handling Precautions

This compound is a white, crystalline solid that can cause skin and eye irritation.[1][2] Inhalation of dust may also lead to respiratory tract irritation.[1] Therefore, proper personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

Key Safety Measures:

  • Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[1]

  • Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[1][3]

Personal Protective Equipment (PPE) for Disposal

The following table summarizes the required PPE for handling this compound waste, ensuring minimal exposure risk.

Protective Equipment Specification Rationale
Eye Protection Chemical safety goggles or tightly fitting safety glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]To prevent eye irritation from dust particles.[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).[1][2]To prevent skin contact and irritation.[2]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator, such as a type N95 (US) or type P1 (EN 143) dust mask, where dust generation is likely.[3][4]To prevent respiratory tract irritation from inhaling dust.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]To avoid contamination of personal clothing and skin.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted through a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][3]

Solid this compound Waste (Unused or Expired)
  • Segregation: Keep the unused or expired solid this compound in its original, clearly labeled container.

  • Containment: Ensure the container is sealed tightly to prevent spills or dust from escaping.[1]

  • Collection: Place the sealed container into a designated hazardous waste collection bin.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2][3]

Contaminated Labware and Materials
  • Collection: Place all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated labware) into a suitable, sealed container or heavy-duty plastic bag.[1][5]

  • Labeling: Clearly label the container as "Hazardous Waste" and list "this compound" as the chemical contaminant.[5]

  • Disposal: Manage the container as part of your laboratory's solid chemical waste stream for collection by your institution's EHS office.[5]

Spill Cleanup
  • Immediate Action: Clean up spills immediately, observing all PPE requirements.[1]

  • Containment: Vacuum or sweep up the spilled material.[1][3] Avoid methods that generate dust.

  • Collection: Place the collected material into a suitable, sealed, and labeled container for disposal.[1][3]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.[1]

Empty Container Disposal
  • Decontamination: Before disposing of the original container, ensure it is completely empty.[2] General best practices for non-acutely hazardous chemical containers involve triple-rinsing with a suitable solvent.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • Disposal: Once decontaminated, the container can be disposed of in accordance with institutional and local regulations, which may allow for disposal in regular trash or recycling streams.[5] Contaminated packaging that cannot be decontaminated should be disposed of as unused product.[2][3]

Environmental and Regulatory Information

While some safety data sheets indicate that no special environmental precautions are required, it is crucial to prevent chemical waste from entering drains or waterways.[2][3] this compound is not classified as a persistent, bioaccumulative, and toxic (PBT) substance.[2][3] It is not listed as a hazardous substance under the Clean Water Act.[1] Disposal must always comply with national and local environmental regulations.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Adipamide_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid contaminated_material Contaminated Materials (Gloves, Labware) waste_type->contaminated_material Contaminated spill Spill Residue waste_type->spill Spill empty_container Empty Container waste_type->empty_container Container package_solid Keep in original or suitable sealed container. solid_waste->package_solid package_contaminated Place in sealed bag or container. contaminated_material->package_contaminated cleanup_spill Sweep or vacuum into sealed container. spill->cleanup_spill rinse_container Triple-rinse container. Collect rinsate. empty_container->rinse_container label_waste Label as 'Hazardous Waste' with chemical name. package_solid->label_waste package_contaminated->label_waste cleanup_spill->label_waste rinse_container->label_waste Label rinsate collect_waste Place in designated waste collection area. label_waste->collect_waste ehs_disposal Arrange disposal via EHS or licensed contractor. collect_waste->ehs_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Adipamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Adipamide, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Our commitment is to furnish you with the necessary information to maintain a secure and efficient laboratory setting.

Hazard and Exposure Data

While specific occupational exposure limits for this compound have not been established by ACGIH, NIOSH, or OSHA, the compound is known to cause skin and eye irritation.[1][2] The following table summarizes the key hazard information.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation Causes skin irritation.[1][2]Dermal contact
Eye Irritation Causes serious eye irritation.[1][2]Eye contact
Respiratory Irritation May cause respiratory tract irritation.[1]Inhalation of dust
Gastrointestinal Irritation May cause irritation with nausea, vomiting, and diarrhea if ingested.[1]Ingestion

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure safety.

Protection TypeSpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]To prevent eye irritation from dust particles.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat should be worn.To prevent skin irritation upon contact.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3][4]To prevent respiratory tract irritation from inhalation of dust.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety and operational integrity.

1. Engineering Controls and Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible in the work area.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low and to minimize dust generation.[1][3]

2. Handling and Use:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation during handling.[1]

  • Wash hands thoroughly after handling the compound.[1][5]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][3]

4. Spill Management:

  • In the event of a spill, immediately implement cleanup procedures, observing all safety precautions.

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

  • Avoid generating dusty conditions during cleanup.[1]

  • Ensure adequate ventilation in the spill area.[1]

5. First Aid Procedures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials in accordance with applicable local, state, and federal regulations.[2][3] Place spill cleanup materials into a suitable, closed container for disposal.[3]

This compound Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Adipamide_Handling_Workflow This compound Handling Workflow RiskAssessment Risk Assessment (Review SDS) EngControls Engineering Controls (Ventilation, Eyewash) RiskAssessment->EngControls PPE Select & Don PPE (Gloves, Goggles, Lab Coat) EngControls->PPE Handling Handling & Use (Minimize Dust, Avoid Contact) PPE->Handling Storage Proper Storage (Cool, Dry, Tightly Closed) Handling->Storage Spill Spill Management (Contain & Clean) Handling->Spill Decontamination Decontamination (Wash Hands & Surfaces) Handling->Decontamination FirstAid First Aid (As per SDS) Spill->FirstAid Waste Waste Disposal (Licensed Disposal Company) Spill->Waste Decontamination->Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.